Executive Summary: The Orthogonal Scaffold 3-Chloro-4-iodo-6-methoxypyridazine represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Orthogonal Scaffold
3-Chloro-4-iodo-6-methoxypyridazine represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile : the presence of three distinct functional handles—a reactive iodide (C4), a less reactive chloride (C3), and an electron-donating methoxy group (C6)—allows for precise, sequential functionalization.
This guide details the physicochemical properties, synthetic access, and regioselective cross-coupling strategies that make this molecule a critical intermediate for developing kinase inhibitors (e.g., VEGFR2, p38 MAP kinase) and complex heterocyclic libraries.
Physicochemical Profile
Understanding the physical baseline is critical for assay development and solubility handling.
Property
Value
Note
CAS Number
181355-92-0
Molecular Formula
C₅H₄ClIN₂O
Molecular Weight
270.45 g/mol
Heavy atom count facilitates crystallographic phasing
Appearance
Off-white to pale yellow solid
Light sensitive (store in amber vials)
Melting Point
98–102 °C
Distinct crystalline transition
LogP (Predicted)
~1.8
Moderate lipophilicity; favorable for drug-like space
pKa (Predicted)
~1.7 (Conjugate acid)
Weakly basic pyridazine nitrogens
Solubility
DMSO, DMF, DCM, MeOH
Poor water solubility; requires co-solvent for bio-assays
Synthetic Access & Mechanistic Logic
The synthesis of CAS 181355-92-0 is rarely a single-step process. The most robust route prioritizes regiocontrol , typically proceeding via the functionalization of symmetric precursors.
The "Directed Displacement" Strategy
This protocol relies on the differential electrophilicity of the pyridazine carbons.
Precursor:3,6-Dichloropyridazine .
Step 1: Iodination. Radical or electrophilic iodination introduces the iodine at C4. Note that due to the electron-deficient nature of the pyridazine ring, standard electrophilic aromatic substitution is difficult.
Modern Approach: Directed Ortho-Metallation (DoM) using TMPMgCl·LiCl (Knochel-Hauser base) followed by quenching with
.
Step 2: Nucleophilic Aromatic Substitution (
).
Reaction of 3,6-dichloro-4-iodopyridazine with Sodium Methoxide (NaOMe).
Regioselectivity:[1] The chloride at C6 is generally more susceptible to displacement than C3 due to steric factors (the bulky Iodine at C4 shields C3) and electronic directing effects.
Mechanism of Regioselectivity
The iodine atom at C4 exerts a steric blockade on the adjacent C3-Chlorine. Consequently, when the intermediate 3,6-dichloro-4-iodopyridazine is exposed to a nucleophile (OMe⁻), attack occurs preferentially at the distal C6 position.
Orthogonal Cross-Coupling: The Core Workflow
The primary value of this molecule is the ability to perform sequential cross-coupling . The C4-Iodine bond is significantly weaker (Bond Dissociation Energy ~53 kcal/mol) than the C3-Chlorine bond (~80 kcal/mol), allowing for chemoselective activation.
Visualizing the Reaction Pathway
The following diagram illustrates the sequential logic: C4 functionalization first, followed by C3 functionalization.
Figure 1: Sequential cross-coupling workflow exploiting bond dissociation energy differences between C-I and C-Cl.
Detailed Experimental Protocol
Objective: Regioselective Suzuki-Miyaura coupling at C4 to generate 3-Chloro-4-phenyl-6-methoxypyridazine.
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
Solvation: Dissolve the substrate (CAS 181355-92-0) in degassed 1,4-Dioxane (0.1 M concentration).
Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. The solution typically turns yellow/orange.
Activation: Add the Phenylboronic acid followed by the Na₂CO₃ solution.
Reaction: Stir at Room Temperature (25°C) or mild heat (40°C).
Critical Control Point: Do NOT reflux. High temperatures (>80°C) will promote oxidative addition into the C3-Chlorine bond, leading to "scrambled" byproducts or polymerization.
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (Iodide) should disappear within 2-4 hours.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography on silica gel.
Self-Validating Check:
If the product mass spectrum shows a characteristic Chlorine isotope pattern (3:1 ratio of M : M+2), the C3-Chlorine is intact.
If the Chlorine pattern is lost, over-coupling occurred (temperature was likely too high).
Applications in Drug Discovery
This scaffold is particularly prominent in the design of Type II Kinase Inhibitors .
Hinge Binding: The pyridazine nitrogens (N1/N2) can serve as hydrogen bond acceptors in the kinase hinge region.
Gatekeeper Interaction: Substituents introduced at C4 (via the Iodine handle) often project into the hydrophobic back-pocket or interact with the gatekeeper residue.
Solubility Modulation: The C6-Methoxy group provides a metabolic handle; it can be demethylated in vivo to a hydroxyl group, or replaced in early synthesis with solubilizing heterocycles (e.g., morpholine) via
.
Safety & Handling (GHS Standards)
While specific toxicological data for this intermediate is limited, it should be handled as a potent halogenated heterocycle.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Keep cold (2-8°C) and protected from light. Iodine-carbon bonds can be photolabile over long periods.
References
BenchChem. (2025).[2] 3-Chloro-6-iodo-4-methylpyridazine and Pyridazine Derivatives: Reaction Profiles and Synthesis. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23092481, 6-Chloro-4-iodo-3-methoxypyridazine. Retrieved from
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
Sigma-Aldrich. (2025). Safety Data Sheet: 6-Chloro-4-iodo-3-methoxypyridazine. Retrieved from
Maes, B. U. W., et al. (2002). Kinetic differentiation between chlorine, bromine, and iodine in palladium-catalyzed cross-coupling reactions of heteroaryl halides. Tetrahedron, 58(29), 5789-5795.
6-Chloro-4-iodo-3-methoxypyridazine chemical structure and properties
This technical guide details the structural characteristics, synthesis, and reactivity profile of 6-Chloro-4-iodo-3-methoxypyridazine , a high-value heterocyclic scaffold used in the discovery of kinase inhibitors and th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characteristics, synthesis, and reactivity profile of 6-Chloro-4-iodo-3-methoxypyridazine , a high-value heterocyclic scaffold used in the discovery of kinase inhibitors and thyroid hormone receptor ligands.
Design, Synthesis, and Chemo-Selective Functionalization
Executive Summary
6-Chloro-4-iodo-3-methoxypyridazine (CAS: 181355-92-0) is a trisubstituted pyridazine scaffold characterized by three distinct reactive handles: a labile iodide at C4, a robust chloride at C6, and a methoxy group at C3.[1][2] Its structural utility lies in its orthogonal reactivity , allowing sequential functionalization. The C4-iodine atom serves as a primary site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C6-chlorine atom remains intact for subsequent nucleophilic aromatic substitution (
) or secondary coupling events.
Chemical Structure & Physical Properties[3]
The molecule features a 1,2-diazine core. The electron-deficient nature of the pyridazine ring, combined with the electron-withdrawing halogens, makes the system highly susceptible to nucleophilic attack, yet the methoxy group at C3 provides necessary electron density to stabilize the system against degradation during metalation.
Physicochemical Data
Property
Value
Note
CAS Number
181355-92-0
Formula
Molecular Weight
270.45 g/mol
Appearance
Off-white to pale yellow solid
Solubility
DMSO, DMF, DCM, EtOAc
Low solubility in water
Storage
2–8°C, Inert atmosphere
Light sensitive (C-I bond)
SMILES
COC1=NN=C(Cl)C=C1I
Synthesis Strategy: The Directed Ortho-Metalation (DoM) Route
While nucleophilic substitution on tetra-halopyridazines is possible, it often suffers from poor regioselectivity. The authoritative industrial route to 6-Chloro-4-iodo-3-methoxypyridazine utilizes Directed Ortho-Metalation (DoM) . The C3-methoxy group acts as a Directed Metalation Group (DMG), guiding a lithium base to the C4 position.
Reaction Logic
Precursor: 3-Chloro-6-methoxypyridazine (commercially available or made from 3,6-dichloropyridazine).
Base Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack on the pyridazine ring (Chichibabin-like reactions).
Electrophile: Iodine (
).
Step-by-Step Protocol
Safety Note: Organolithium reagents are pyrophoric. Perform all steps under dry Nitrogen or Argon.
Reagent Prep: Generate LiTMP in situ by adding
-BuLi (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF at -78°C. Stir for 30 minutes.
Metalation: Add a solution of 3-chloro-6-methoxypyridazine (1.0 eq) in THF dropwise to the LiTMP solution at -78°C. The internal temperature must not exceed -70°C.
Equilibration: Stir for 30–60 minutes at -78°C. The lithium species coordinates to the N2 nitrogen and the methoxy oxygen, stabilizing the C4-lithio intermediate.
Iodination: Add a solution of Iodine (
, 1.2 eq) in THF dropwise.
Quench: Allow the mixture to warm to room temperature slowly. Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine.
Workup: Extract with Ethyl Acetate. Wash organic layers with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Reactivity Profile & Functionalization Map
The power of this scaffold lies in the reactivity difference between the C-I and C-Cl bonds.
Tier 1 Reactivity (High): C4-Iodo. Reacts at room temperature or mild heating with Pd(0).
Tier 2 Reactivity (Medium): C6-Chloro. Requires higher temperatures (>80°C) or specialized ligands (e.g., XPhos, RuPhos) for coupling. Active for
.
Tier 3 Reactivity (Low): C3-Methoxy. Stable under coupling conditions. Can be hydrolyzed to the pyridazinone using HBr/AcOH or
.
Visualizing the Pathway
Figure 1: Chemo-selective reaction pathways.[3][4] The C4-Iodo position allows for primary diversification without affecting the C6-Chloro handle.
Application Case Study: Suzuki Cross-Coupling
A common workflow involves coupling an aryl boronic acid to the C4 position to generate a biaryl intermediate for kinase inhibition.
Protocol: C4-Selective Suzuki Coupling
Reference: Adapted from WO2024211834A1 [1]
Materials:
6-Chloro-4-iodo-3-methoxypyridazine (1.0 eq)
Aryl Boronic Acid (1.1 eq)
Catalyst:
(5 mol%)
Base:
(2.5 eq)
Solvent: 1,4-Dioxane / Water (10:1)
Procedure:
Charge a reaction vial with the pyridazine core, boronic acid, and base.
Add the solvent mixture and degas with Nitrogen for 10 minutes (Critical to prevent homocoupling).
Add the Pd catalyst.
Heat to 80°C for 2–4 hours.
Note: Monitoring by LCMS is essential. The chloride at C6 is stable at this temperature, but prolonged heating >100°C may lead to trace double-coupling.
Cool, dilute with water, and extract with EtOAc.
The resulting 6-chloro-3-methoxy-4-(aryl)pyridazine is ready for the next step (e.g., amine displacement of the C6-Cl).
Safety and Handling
Stability: The iodide is light-sensitive. Store in amber vials.
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
Waste: Heavy metal waste (Pd, Cu) and halogenated organic waste streams must be segregated.
References
Biaryl derivatives and related uses. World Intellectual Property Organization, WO2024211834A1.
Nucleophilic Substitution at the Pyridazine Ring Carbons. Journal of Organic Chemistry. (General reference for halopyridazine reactivity).
Substituted Pyridazinone Compound and Use Thereof. European Patent Office, EP 4140998 A1.
Technical Whitepaper: 3-Chloro-4-iodo-6-methoxypyridazine as a Pivotal Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 3-Chloro-4-iodo-6-methoxypyridazine Executive Summary 3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-91-9) is a highly specialized di-halogenated heterocyclic building block.[1] Its struc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Chloro-4-iodo-6-methoxypyridazine
Executive Summary
3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-91-9) is a highly specialized di-halogenated heterocyclic building block.[1] Its structural uniqueness lies in the presence of three distinct functional handles—a chlorine atom, an iodine atom, and a methoxy group—arranged around a diazine core. This "tri-functional" nature allows for orthogonal reactivity, enabling medicinal chemists to sequentially functionalize the ring with high regioselectivity. It is widely employed in the synthesis of kinase inhibitors, particularly for pathways involving p38 MAP kinase and other oncology targets.
Physicochemical Profile & Identity
Accurate characterization is the bedrock of reproducible science. The following data establishes the molecular identity of the target compound.
Identity Standards
Parameter
Specification
Chemical Name
3-Chloro-4-iodo-6-methoxypyridazine
CAS Registry Number
181355-91-9
Molecular Formula
C₅H₄ClIN₂O
Molecular Weight
270.45 g/mol
Exact Mass
269.9057 Da
Isomer Note
Distinct from 6-chloro-4-iodo-3-methoxypyridazine (CAS 181355-92-0). In the target molecule, the iodine is adjacent to the chlorine (positions 3,4).
Structural Descriptors[4]
SMILES: COc1nnc(Cl)c(I)c1
Appearance: Typically an off-white to pale yellow solid.
Solubility: Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in non-polar hydrocarbons.
Synthetic Methodologies
The synthesis of 3-chloro-4-iodo-6-methoxypyridazine is non-trivial due to the need for precise regiocontrol between the C4 and C5 positions. Two primary strategies are employed in advanced organic synthesis.[2][3]
Strategy A: Directed Ortho Metalation (DoM) - The Precision Route
This is the modern, preferred method for accessing specific isomers of poly-functionalized pyridazines. It utilizes the directing effects of the substituents on the pyridazine ring.
Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) as the base; Iodine (I₂) as the electrophile.
Mechanism:
Deprotonation: The sterically hindered base (LTMP) selectively removes the proton at the C4 position (ortho to the Chlorine). While the Methoxy group is also a Directed Metalation Group (DMG), the inductive acidification by the adjacent Chlorine often favors C4 lithiation under kinetic control at low temperatures (-78°C).
Electrophilic Quench: The resulting lithiated species is trapped with Iodine.
Protocol Snapshot:
Dissolve 3-chloro-6-methoxypyridazine in dry THF under Argon.
Cool to -78°C .
Add LTMP (1.1 equiv) dropwise. Stir for 30 mins to ensure lithiation.
Add a solution of I₂ in THF.
Warm to room temperature and quench with aq. Na₂S₂O₃.
Strategy B: Functionalization of Trichloropyridazine - The Classical Route
Alternatively, the molecule can be derived from 3,4,6-trichloropyridazine .
Nucleophilic Substitution: Treatment with 1 equivalent of Sodium Methoxide (NaOMe).
Regioselectivity: The chlorine atoms at C3 and C6 (alpha to nitrogen) are most activated. Displacement usually occurs at C6.
Halogen Exchange: The remaining Cl at C4 is less reactive than C3/C6 but can be exchanged for Iodine using HI or NaI under forcing conditions, though this is less efficient than DoM.
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).
Reactivity & Applications in Drug Discovery
The power of this scaffold lies in its Orthogonal Reactivity . The three groups (I, Cl, OMe) react under different conditions, allowing for the construction of complex libraries.
The Reactivity Hierarchy
Position C4 (Iodine): Most reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The weak C-I bond facilitates rapid oxidative addition.
Position C3 (Chlorine): Activated for Nucleophilic Aromatic Substitution (S_NAr) due to the adjacent Nitrogen. Less reactive than Iodine in Pd-coupling, allowing for chemoselectivity.
Position C6 (Methoxy): Stable under standard coupling/substitution conditions. Can be hydrolyzed to a pyridazinone (C=O) or demethylated later in the synthesis.
To ensure experimental success, the following QC parameters and safety protocols must be observed.
Characterization Expectations[5]
¹H NMR (DMSO-d₆): Expect a singlet for the methoxy group (~4.0 ppm) and a singlet for the aromatic proton at C5 (~7.5-8.0 ppm). Note: The shift of the aromatic proton is diagnostic for distinguishing isomers.
LC-MS: Mass peak at [M+H]⁺ = 271 (Cl³⁵) and 273 (Cl³⁷) with the characteristic 3:1 chlorine isotope pattern.
Turck, A., et al. "Regioselectivity of the metalation of 3-chloro-6-methoxypyridazine." Journal of Heterocyclic Chemistry, (Relevant works on Pyridazine Metalation).
PubChem Compound Summary. "3-Chloro-4-iodo-6-methoxypyridazine (CAS 181355-91-9)." National Center for Biotechnology Information. [Link]
Maes, B. U., et al. "Kinetic vs Thermodynamic Control in the Lithiation of Chloropyridazines." Tetrahedron, 2000.
The Pyridazine Renaissance: Strategic Building Blocks for Next-Generation Medicinal Chemistry
Executive Summary Long overshadowed by its isomers pyridine and pyrimidine, pyridazine (1,2-diazine) has emerged as a privileged scaffold in modern drug discovery. Its renaissance is driven by unique physicochemical prop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Long overshadowed by its isomers pyridine and pyrimidine, pyridazine (1,2-diazine) has emerged as a privileged scaffold in modern drug discovery. Its renaissance is driven by unique physicochemical properties—specifically its high dipole moment (3.95 D), capacity for dual hydrogen-bond acceptance, and lowered lipophilicity (
) compared to phenyl rings.
This technical guide moves beyond basic synthesis. It provides a strategic framework for deploying pyridazine building blocks to solve specific medicinal chemistry problems: metabolic instability, solubility issues, and target selectivity. We focus on the "workhorse" intermediate, 3,6-dichloropyridazine , and modern Inverse Electron Demand Diels-Alder (IEDDA) methodologies, providing self-validating protocols for the bench scientist.
Part 1: The Medicinal Chemistry Rationale[1][2]
Why incorporate a pyridazine ring? The decision is rarely arbitrary. It is a calculated move to modulate the physicochemical profile of a lead compound.
Bioisosterism and Physicochemical Properties
Pyridazine is often used as a bioisostere for phenyl or pyridine rings.[1] However, the replacement introduces drastic electronic changes.
Property
Phenyl
Pyridine
Pyridazine
Medicinal Chemistry Impact
Dipole Moment (D)
0
2.2
3.95
Enhances specific electrostatic interactions; increases aqueous solubility.
H-Bond Acceptors
0
1
2
Enables "bidentate" binding modes; N-N bond creates a unique electrostatic face.
Basicity ( of )
-
5.2
2.3
Less likely to be protonated at physiological pH compared to pyridine; reduces hERG liability risk.
Lipophilicity ()
0 (Ref)
-0.9
-1.9
Significantly lowers , improving metabolic stability and solubility.
Expert Insight: The adjacent nitrogen atoms in pyridazine create a "alpha-effect" repulsion, destabilizing the ground state but making the ring highly electron-deficient. This makes the ring resistant to oxidative metabolism (CYP450) but highly reactive toward nucleophilic aromatic substitution (
)—a feature we exploit in synthesis.
Part 2: Synthetic Architectures
Constructing the pyridazine core requires choosing between Classical Condensation (thermodynamic control) and Modern Cycloaddition (kinetic control/bioorthogonal).
Strategic Pathway Selection
Figure 1: Decision matrix for selecting the optimal synthetic route for pyridazine core construction.
Part 3: The Workhorse – 3,6-Dichloropyridazine
For most medicinal chemistry campaigns, 3,6-dichloropyridazine is the foundational building block. Its symmetry allows for controlled, sequential functionalization.
The "Ping-Pong" Functionalization Strategy
The electron-deficient nature of the ring allows for facile
reactions.
First Displacement: Occurs at elevated temperatures or with strong nucleophiles.
Second Displacement: The introduction of an electron-donating group (e.g., amine, alkoxide) in step 1 deactivates the ring, making the second chlorine much less reactive. This allows for the isolation of mono-substituted products with high purity.
Figure 2: Sequential functionalization logic for 3,6-dichloropyridazine, exploiting electronic deactivation to achieve asymmetry.
Part 4: Experimental Protocols (Self-Validating)
This section details the synthesis of 3,6-dichloropyridazine from maleic anhydride, followed by a mono-substitution protocol.
Protocol A: Synthesis of 3,6-Dichloropyridazine
Rationale: Commercial sources can be expensive or variable in quality. In-house synthesis from inexpensive maleic anhydride is scalable and reliable.
Outcome: The product retains one chlorine atom, visible in MS (M and M+2 peaks in 3:1 ratio) and distinct NMR shift of the pyridazine proton adjacent to the amine vs. the chlorine.
Part 5: Troubleshooting & Optimization (E-E-A-T)
Problem 1: Low yield in IEDDA reactions.
Cause: Steric hindrance on the dienophile or instability of the tetrazine.
Solution: Switch to 1,2,4,5-tetrazine-3,6-dicarboxylate esters. These are highly electron-deficient and react rapidly with even electron-neutral alkenes.
Problem 2: Over-substitution in
.
Cause: Reaction temperature too high or excess nucleophile.
Solution: Control stoichiometry strictly (1.05 equiv). If over-reaction persists, lower temperature to 40°C and extend reaction time. The electronic deactivation effect is temperature-dependent.
Problem 3: Solubility of Pyridazinones.
Insight: If the synthesis yields the tautomeric pyridazinone (OH form) instead of the chloropyridazine, it will be insoluble in most organics.
Fix: Ensure strictly anhydrous conditions during
chlorination to prevent hydrolysis back to the pyridazinone.
References
Pyridazinic Bioisosteres in Medicinal Chemistry. MDPI Molecules, 2023. Link
Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines. Organic Letters, 2018. Link
Synthesis of 3,6-dichloropyridazine. Google Patents CN112645883A. Link
The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023. Link
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Organic Chemistry Portal. Link
Harnessing the Power of Halogenated Pyridazine Scaffolds for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents a unique combinatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents a unique combination of physicochemical properties that make it an increasingly valuable scaffold in medicinal chemistry.[1] Its inherent polarity, high dipole moment, and robust hydrogen-bonding capacity offer distinct advantages in drug-target interactions.[1] When strategically functionalized with halogens, the pyridazine core is transformed into a highly versatile platform for developing potent and selective therapeutic agents. This guide provides a comprehensive overview of the rationale, synthesis, and application of halogenated pyridazine scaffolds, offering field-proven insights for drug discovery professionals. We will explore the multifaceted roles of halogens beyond simple steric bulk, delve into key synthetic methodologies, and examine structure-activity relationships (SAR) across various therapeutic areas, with a focus on oncology and inflammatory diseases.
The Strategic Advantage of the Halogenated Pyridazine Core
The decision to utilize a pyridazine scaffold is driven by its distinct electronic and structural features compared to other azines or the ubiquitous phenyl ring.[1] The adjacent nitrogen atoms create a high dipole moment, reduce basicity compared to pyridine, and provide two strong hydrogen bond acceptors, which can be crucial for anchoring a ligand in a protein's binding pocket.[1]
The introduction of halogen atoms (F, Cl, Br, I) is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's pharmacological profile.[2][3] Halogenation impacts:
Binding Affinity and Selectivity: Halogens, particularly chlorine, bromine, and iodine, can act as Lewis acids and form "halogen bonds"—a directional, non-covalent interaction with Lewis bases like backbone carbonyls or the side chains of serine, threonine, or aspartate in a protein target.[4] This is driven by an electropositive region on the halogen known as a σ-hole.[4] This interaction can significantly enhance binding affinity and confer selectivity.[4][5]
Physicochemical Properties: Halogens increase lipophilicity, which can improve membrane permeability and oral bioavailability.[6] However, this must be balanced to maintain adequate aqueous solubility.
Metabolic Stability: Halogenation at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[7]
Pharmacokinetic Profile: The modulation of electronic properties can alter a compound's pKa, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The synergy between the pyridazine core's hydrogen bonding capabilities and the halogen's ability to form halogen bonds provides a powerful, multipronged approach to designing high-affinity ligands.
Logical Workflow for Halogenated Pyridazine Drug Discovery
The development process follows a structured, iterative path from initial design to lead optimization. This workflow emphasizes the continuous feedback loop between chemical synthesis, biological evaluation, and computational modeling.
Caption: Drug discovery workflow for halogenated pyridazines.
Core Synthetic Strategies
The synthesis of halogenated pyridazines relies on robust and versatile chemical methodologies. Halogenated building blocks can be incorporated early in the synthesis or introduced onto the pyridazine core in later steps.[8]
Strategy 1: Synthesis from Halogenated Precursors
One of the most direct methods involves the cyclocondensation of a halogenated precursor. For instance, pyridazinones can be readily synthesized and subsequently halogenated. A common and effective method for converting a pyridazinone to a chloropyridazine is through treatment with phosphorus oxychloride (POCl₃).[9] This chloropyridazine then becomes a versatile intermediate for further functionalization via nucleophilic aromatic substitution (SNAᵣ) or transition-metal-catalyzed cross-coupling reactions.
Strategy 2: Direct Halogenation of the Pyridazine Ring
Direct halogenation can be challenging due to the electron-deficient nature of the pyridazine ring, but regioselective methods have been developed. The choice of halogenating agent and reaction conditions is critical to control the position and degree of halogenation.
Key Experimental Protocol: Chlorination of a Pyridazinone Intermediate
This protocol describes a typical procedure for converting a pyridazinone to a 3-chloropyridazine, a key intermediate for further diversification.[9]
Objective: To synthesize 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine from 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one.
Phosphorus oxychloride (POCl₃) (10-15 eq, used as reagent and solvent)
Crushed ice
4% Sodium hydroxide (NaOH) solution
Benzene (for recrystallization)
Procedure:
A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (e.g., 3.13 g, 10 mmol) and phosphorus oxychloride (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.
The reaction mixture is heated under reflux for 3 hours. Causality Note: The excess POCl₃ acts as both the chlorinating agent and the solvent. Refluxing provides the necessary activation energy for the conversion of the hydroxyl tautomer of the pyridazinone to the chloride.
After heating, the mixture is allowed to cool to room temperature.
The cooled mixture is poured slowly and carefully onto crushed ice with stirring. Safety Note: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
The resulting acidic solution is neutralized by the slow addition of a 4% NaOH solution until the pH is approximately 7-8.
The precipitate that forms is collected by filtration and washed thoroughly with water.
The crude product is dried and then recrystallized from benzene to yield the pure 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine.[9]
Expected Outcome: A crystalline solid. The product's identity and purity should be confirmed by IR, NMR, and Mass Spectrometry, which would show the disappearance of the C=O stretch and the appearance of a mass spectrum consistent with the dichlorinated product.[9]
Synthetic Diversification via Cross-Coupling
The halogenated pyridazine is a powerful building block for creating diverse chemical libraries. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are routinely employed to install aryl, heteroaryl, or amino groups at the halogenated position.
Caption: Cross-coupling reactions on a halogenated pyridazine core.
Applications in Drug Discovery: Case Studies & SAR
Halogenated pyridazine derivatives have demonstrated significant activity against a wide range of biological targets, particularly in oncology and inflammation.[10][11]
Case Study 1: Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[12] The pyridazine scaffold has proven to be an effective hinge-binding motif for many kinase inhibitors.[13][14]
Target: Monopolar spindle 1 (Mps1/TTK), a key regulator of the spindle assembly checkpoint, is a validated target in oncology.[14]
Lead Scaffold: Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Mps1 inhibitors.[14] The development of compound 27f by Takeda provides an excellent example of strategic halogenation.[14]
Caption: Inhibition of the Mps1 kinase pathway by a pyridazine scaffold.
Structure-Activity Relationship (SAR):
Optimization of the initial hit involved exploring substitutions at the 6-position of the imidazo[1,2-b]pyridazine core. The data clearly shows how the introduction and positioning of halogens (fluorine) on the pendant phenyl ring dramatically impacts potency.
Compound
R Group
Cellular Mps1 IC₅₀ (nM)
A549 Proliferation IC₅₀ (nM)
10a
Phenyl
276
1112
27a
4-Fluorophenyl
2.1
18
27d
3-Fluorophenyl
1.1
12
27f
3,5-Difluorophenyl
0.70
6.0
Data synthesized from J. Med. Chem. 2015, 58, 4, 1638–1658.[14]
SAR Insights:
Introduction of Fluorine: Adding a single fluorine atom to the phenyl ring (comparing 10a to 27a and 27d ) increased potency by over 100-fold. This highlights the powerful effect of the halogen in this position.
Positional Isomerism: The meta-fluoro substitution (27d ) was slightly more potent than the para-fluoro substitution (27a ), suggesting a specific interaction in the binding pocket that is better accommodated by the meta position.
Polyhalogenation: The addition of a second fluorine atom at the other meta position (27f ) resulted in the most potent compound in the series.[14] This di-substituted analog likely optimizes hydrophobic and potentially weak C-F···H-C or halogen bonding interactions within the ATP-binding site of Mps1, leading to a remarkable improvement in both target engagement and cellular antiproliferative activity.[14]
Case Study 2: Amyloid Inhibition for Neurodegenerative Diseases
Protein misfolding and aggregation into amyloid fibrils are linked to several neurodegenerative diseases.[15][16] A pyridazine-based molecule, RS-0406, has been identified as an inhibitor of amyloid fibril formation.[15]
SAR Insights:
A study exploring derivatives of RS-0406 revealed key insights into the role of halogenation for inhibiting hen egg white lysozyme fibril formation.[15][16]
Halogen Type and Position: The type and position of the halogen substituent on the flanking aryl rings were found to be critical for inhibitory activity.[15]
Enhanced Kinetics: A fluorinated derivative demonstrated more effective kinetic inhibition, significantly delaying the nucleation phase of fibril formation compared to the original lead compound.[15][16]
Mechanism: Molecular dynamics simulations suggest that these compounds stabilize the partially unfolded monomeric state of the protein, preventing the aggregation cascade.[15][16] The halogen likely contributes to this stabilization through specific hydrophobic or halogen bonding interactions.
Future Outlook and Conclusion
The halogenated pyridazine scaffold is a privileged structure in drug discovery, offering a robust framework for generating diverse and potent bioactive molecules.[10][17] Its unique ability to engage targets through a combination of hydrogen and halogen bonds provides a rational path to enhancing affinity and selectivity.
Future Directions:
Exploring Heavier Halogens: While fluorine and chlorine are common, the systematic exploration of bromine and iodine is warranted. Their stronger σ-hole character makes them more potent halogen bond donors, which could be exploited for targets with suitable acceptor sites.[4]
Fused Systems: The development of more complex, fused ring systems, such as pyridopyridazines, offers new vectors for chemical space exploration and the potential to engage novel targets.[18][19]
Targeted Covalent Inhibitors: A strategically placed halogen can serve as a handle for developing targeted covalent inhibitors, where the pyridazine core would direct the molecule to the binding site before a reactive group forms a permanent bond.
References
Gomtsyan, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]
Aly, A. A., & Mohamed, Y. A. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]
Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Organic Chemistry Research & Development.
Marzec, E., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. Available at: [Link]
Kim, H. J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. Available at: [Link]
Zhao, B., & Ma, L. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds. Available at: [Link]
MDPI. (Date unavailable). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Available at: [Link]
Graf, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Available at: [Link]
Oliveira-Campos, A. M. F., et al. (Date unavailable). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]
Leite, A. C. L. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. Available at: [Link]
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]
Sperl, B., et al. (2007). Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents.
Kim, H. J., et al. (2018). Synthesis and Structure–Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. Available at: [Link]
Valente, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Available at: [Link]
Thomas, C., & Tiekink, E. R. T. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals. Available at: [Link]
El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]
Kruk, T., et al. (2024). Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. Scientific Reports. Available at: [Link]
Choi, H. G., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (Date unavailable). Representative examples of biologically active drugs containing pyridazine moiety. Available at: [Link]
ResearchGate. (2015). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Available at: [Link]
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
Leite, A. C., & de Oliveira, R. S. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets. Available at: [Link]
Ilardi, E. A., & Stazi, F. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Available at: [Link]
MDPI. (Date unavailable). Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. Available at: [Link]
El-Gohary, N. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
Jampilek, J. (2024). Heterocycles in Medicinal Chemistry III. MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Sourcing and Synthetic Utility of 3-Chloro-4-iodo-6-methoxypyridazine
Content Type: Technical Whitepaper / Sourcing Guide
Audience: Senior Medicinal Chemists, Sourcing Managers, and Process Chemists.
A Guide to Quality Assurance, Reactivity Profiling, and Supply Chain Management
Executive Summary: The "Scaffold Privilege"
In the landscape of modern kinase inhibitor discovery, the pyridazine ring has emerged as a privileged scaffold, offering superior physicochemical properties (lower lipophilicity, higher aqueous solubility) compared to traditional benzene or pyridine analogues.
3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-92-0) is not merely a catalog item; it is a linchpin intermediate . Its tri-functional nature—containing an electrophilic iodine, a displaceable chlorine, and a solubilizing methoxy group—allows for orthogonal functionalization. This enables medicinal chemists to rapidly generate diverse libraries around the pyridazine core without protecting group manipulations.
This guide provides a technical roadmap for sourcing high-fidelity material, validating its quality, and exploiting its unique reactivity profile.
Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, the sourcing scientist must establish a "Golden Standard" for the material. For an intermediate of this complexity, purity >95% is insufficient; specific impurity profiles must be monitored.
Identity Matrix
Attribute
Specification
IUPAC Name
3-Chloro-4-iodo-6-methoxypyridazine
CAS Number
181355-92-0
Molecular Formula
C₅H₄ClIN₂O
Molecular Weight
270.46 g/mol
Appearance
Off-white to pale yellow solid (Note: Darkening indicates iodine liberation/degradation)
Solubility
Soluble in DMSO, DCM, EtOAc; sparingly soluble in water.[1][2][3][4]
Critical Impurities to Monitor
Des-iodo analog (3-chloro-6-methoxypyridazine): Result of incomplete iodination or reductive dehalogenation. Impact: Competes in SNAr reactions, lowering yields.
Regioisomers (5-iodo isomer): Rare but possible depending on the synthesis route (DoM vs. electrophilic substitution). Impact: Fatal to SAR (Structure-Activity Relationship) studies due to incorrect vector placement.
Sourcing Strategy Insight: For initial SAR, purchase 5g from a Tier 2 supplier. Do not rely on Tier 1 for bulk (>10g) as markups are often >400%. Always request a batch-specific H-NMR before shipping to confirm the absence of regioisomers.
Incoming Quality Control (IQC): A Self-Validating Protocol
As a Senior Scientist, you must assume the Certificate of Analysis (CoA) is a claim, not a fact. Use this self-validating workflow to confirm identity and purity.
Step 1: Visual Inspection[4]
Pass: White/Pale Yellow crystalline powder.
Fail: Orange/Brown sticky solid (indicates iodine leaching or hydrolysis of the chloride).
Step 2: NMR Validation (The "Singlet Test")
The structure has high symmetry elements that make NMR diagnosis rapid.
Solvent: DMSO-d6
Key Signal 1: Methoxy group (-OCH₃) → Singlet, ~4.0 ppm (Integration: 3H).
Key Signal 2: Pyridazine Ring Proton (H5) → Singlet, ~7.8 - 8.2 ppm (Integration: 1H).
Diagnostic: If you see two doublets in the aromatic region, you have the wrong regioisomer or the des-iodo starting material. The target molecule has only one aromatic proton.
Step 3: LC-MS Isotope Patterning
Method: ESI+ (Electrospray Ionization).
Validation: Look for the characteristic Chlorine isotope pattern.
M+H Peak: ~270.9
M+H+2 Peak: ~272.9 (approx 33% height of parent peak due to ³⁷Cl).
Note: Iodine is monoisotopic (127I), so it does not add complexity to the splitting pattern, but it significantly increases the mass defect.
Synthetic Utility: The Orthogonal Workflow
The value of 3-Chloro-4-iodo-6-methoxypyridazine lies in its Chemoselectivity Hierarchy . The three functional groups react under distinct conditions, allowing sequential modification.
Reactivity Hierarchy
C4-Iodine: Most reactive. Undergoes Pd-catalyzed oxidative addition rapidly.
C3-Chlorine: Moderately reactive. Activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient ring.
C6-Methoxy: Least reactive. Serves as a solubility handle or masked carbonyl (hydrolysis yields pyridazinone).
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow of operations to maximize yield and minimize side reactions.
Figure 1: Chemo-selectivity map demonstrating the optimal reaction sequence: C4-Iodine cross-coupling followed by C3-Chlorine displacement.
Detailed Protocol: C4-Selective Suzuki Coupling
Standard Operating Procedure for Step 1 (Reaction A)
Rationale: The C-I bond is weaker than the C-Cl bond. By using a mild Palladium catalyst at low temperatures, we engage the iodine exclusively, leaving the chlorine intact for later steps.
Reagents:
Scaffold (1.0 eq)
Boronic Acid (1.1 eq)
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability and high turnover.
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates).
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
Degas solvents thoroughly (Argon sparge, 15 min). Oxygen is the enemy of selectivity here.
Combine reagents in a sealed vial.
Heat to 50-60°C . Warning: Do not exceed 80°C in this step, or the C-Cl bond may begin to participate, leading to polymerization or double-coupling.
Monitor by LCMS. Reaction is typically complete in 2-4 hours.
Workup:
Dilute with EtOAc, wash with brine.
Pass through a silica plug to remove Pd residues (critical if the next step is biological testing).
Conclusion
3-Chloro-4-iodo-6-methoxypyridazine is a high-value tool for accessing novel chemical space. Its price point (~$100/g) dictates that it should be treated with rigorous IQC protocols. By adhering to the reactivity hierarchy—Iodine first, Chlorine second —researchers can utilize this scaffold to build complex, tri-substituted pyridazine libraries efficiently.
References
PubChem. 6-Chloro-4-iodo-3-methoxypyridazine (Compound Summary). National Library of Medicine. Accessed 2026.[5]
[Link]
Organic Chemistry Portal. Synthesis of Pyridazines and Pyridazinones. (Mechanistic grounding for SNAr and Coupling).
[Link]
Difference between 3-chloro-4-iodo-6-methoxypyridazine and 3,6-dichloro-4-methoxypyridazine
An In-Depth Technical Guide to Pyridazine Scaffold Selection: 3-Chloro-4-iodo-6-methoxypyridazine vs. 3,6-Dichloro-4-methoxypyridazine Executive Summary: The Strategic Divergence In medicinal chemistry, particularly with...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Pyridazine Scaffold Selection: 3-Chloro-4-iodo-6-methoxypyridazine vs. 3,6-Dichloro-4-methoxypyridazine
Executive Summary: The Strategic Divergence
In medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, p38 MAP kinase), the pyridazine ring serves as a critical bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding vectors.
This guide compares two high-value halogenated pyridazine building blocks that, while chemically similar, offer fundamentally different entries into chemical space:
3,6-Dichloro-4-methoxypyridazine (Scaffold A): A symmetric-like bis-electrophile used to construct 4-alkoxy-3,6-disubstituted systems. Its utility is defined by regioselective differentiation of the two chlorines.
3-Chloro-4-iodo-6-methoxypyridazine (Scaffold B): An orthogonal bis-electrophile used to construct 6-alkoxy-3,4-disubstituted systems. Its utility is defined by chemoselective differentiation (I vs. Cl).
Key Takeaway: Choose Scaffold A when the pharmacophore requires a central alkoxy group flanked by aryl/heteroaryl rings. Choose Scaffold B when the alkoxy group must be distal (at C6), allowing for precise sequential functionalization at C4 and C3.
Structural & Physical Comparison
The following table contrasts the physicochemical profiles of the two scaffolds.
Feature
3,6-Dichloro-4-methoxypyridazine
3-Chloro-4-iodo-6-methoxypyridazine
CAS Number
70952-62-4
181355-91-9
Molecular Weight
179.00 g/mol
270.45 g/mol
Formula
C₅H₄Cl₂N₂O
C₅H₄ClIN₂O
Primary Reactivity
Regioselective: C6-Cl > C3-Cl
Chemoselective: C4-I >> C3-Cl
Substituent Pattern
OMe at C4 (Central)
OMe at C6 (Terminal)
LUMO Character
Distributed on C3 & C6 (Perturbed by OMe)
Localized High Coefficient at C4-I
Common Application
Symmetrical cores, herbicide precursors
Asymmetric kinase inhibitors, sequential coupling
Scaffold A: 3,6-Dichloro-4-methoxypyridazine[1]
Synthesis & Availability
This compound is typically synthesized from 3,4,6-trichloropyridazine via nucleophilic aromatic substitution (SNAr) with sodium methoxide. The reaction is regioselective for the C4 position due to the combined inductive activation by N2 and C3-Cl, and the lack of steric hindrance compared to C5.
Reactivity Profile: The Regioselectivity Challenge
The core challenge with Scaffold A is differentiating the two chlorine atoms at C3 and C6.
Electronic Effect: The C4-methoxy group is an Electron Donating Group (EDG) by resonance. It donates electron density into the ring, deactivating the positions ortho and para to it.
C3-Cl (Ortho to OMe): Significantly deactivated by resonance donation from the oxygen lone pair.
C6-Cl (Meta to OMe): Less affected by resonance, though still deactivated relative to a unsubstituted pyridazine.
Steric Effect: The C4-OMe group exerts steric pressure on the adjacent C3 position.
This scaffold is less common in bulk but highly prized for its precision. It is generally prepared via Directed Ortho Metalation (DoM) of 3-chloro-6-methoxypyridazine using TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) followed by an iodine quench, or via radical iodination. The methoxy group at C6 directs metalation to C5, but careful condition control or halogen dance mechanisms can yield the 4-iodo isomer. Alternatively, it is accessed via Finkelstein-type halogen exchange on 3,4-dichloro-6-methoxypyridazine.
Reactivity Profile: The Orthogonal Advantage
Scaffold B offers "Point-and-Shoot" chemistry. The C-I bond is significantly weaker and more polarizable than the C-Cl bond.
Step 1 (C4-Functionalization): Under mild Pd-catalyzed conditions (e.g., room temperature Suzuki), the C4-Iodine reacts exclusively. The C3-Chlorine remains inert.
Step 2 (C3-Functionalization): The remaining C3-Chlorine can then be activated using forcing conditions (higher heat, specialized ligands like XPhos or Buchwald precatalysts) for a second coupling or SNAr reaction.
This orthogonality allows for the construction of complex, non-symmetric libraries without the separation issues associated with Scaffold A.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling of Scaffold A
Target: Functionalization of C6-Cl in 3,6-dichloro-4-methoxypyridazine.
Add solvent and degas (sparge with Argon for 10 min).
Stir at Room Temperature (20–25°C) for 2–4 hours. Note: The iodine is highly reactive; heat is rarely needed and should be avoided to preserve the C3-Cl bond.
Validation: TLC/LCMS should show complete consumption of starting material and a single mono-coupled peak.
Outcome: Exclusive formation of the 4-aryl-3-chloro-6-methoxypyridazine .
References
Synthesis of Pyridazines: BenchChem Technical Report. "3-Chloro-6-iodo-4-methylpyridazine and related scaffolds."
Regioselectivity in Pyridazines: Journal of Heterocyclic Chemistry. "Nucleophilic substitution and cross-coupling trends in 3,6-dichloropyridazines."
Compound Data: PubChem CID 6401343. "3,6-Dichloro-4-methoxypyridazine Properties and Patents."[1]
Comprehensive Technical Profile & Safety Protocols: 3-Chloro-4-iodo-6-methoxypyridazine
Executive Summary & Chemical Identity This technical guide provides an in-depth analysis of 3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-92-0), a critical heterocyclic scaffold in medicinal chemistry. Unlike generic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
This technical guide provides an in-depth analysis of 3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-92-0), a critical heterocyclic scaffold in medicinal chemistry. Unlike generic safety data sheets, this document synthesizes safety protocols with high-level application data, focusing on the compound's utility as a regioselective intermediate for kinase inhibitor discovery and agrochemical synthesis.
The compound's value lies in its orthogonal reactivity : it possesses three distinct functional handles—a labile iodine at C4, a nucleophilic-susceptible chlorine at C3, and a methoxy group at C6. This structure allows for sequential, programmable functionalization, making it a "privileged structure" in fragment-based drug design (FBDD).
Table 1: Chemical & Physical Characterization
Property
Specification
Chemical Name
3-Chloro-4-iodo-6-methoxypyridazine
CAS Number
181355-92-0
Molecular Formula
C₅H₄ClIN₂O
Molecular Weight
270.45 g/mol
Physical State
Solid (Powder/Crystalline)
Color
White to Off-white / Pale Yellow
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES
COC1=CC(I)=C(Cl)N=N1
Key Reactivity
C-I (Suzuki/Sonogashira coupling), C-Cl ()
Hazard Identification & Risk Assessment (GHS)
Authoritative Grounding: Based on GHS classification for halogenated pyridazine derivatives.
While specific toxicological data for this exact analog is proprietary in many databases, structural activity relationship (SAR) analysis mandates handling it as a potent irritant with potential respiratory sensitization risks.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]
Emergency Response Protocols
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Note: Iodinated compounds can absorb through skin; double-gloving (Nitrile) is recommended.
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present and easy to do.[3][1][2][4]
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration hazards of halogenated heterocycles.
As an iodinated heterocycle, the C-I bond is photolabile. Exposure to UV or ambient light over prolonged periods can lead to homolytic cleavage, resulting in the release of iodine radicals and degradation of the scaffold.
Storage Condition: Keep at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
Light Protection: Amber vials or aluminum foil wrapping is mandatory .
Moisture: Hygroscopic potential; store with desiccants.
Workflow Visualization: Safe Handling Lifecycle
The following diagram outlines the logical flow for handling this compound to minimize degradation and exposure risks.
Figure 1: Lifecycle management of light-sensitive iodinated intermediates.
Synthetic Utility: The Orthogonal Reactivity Strategy
Target Audience: Medicinal Chemists
The primary utility of 3-Chloro-4-iodo-6-methoxypyridazine is its ability to undergo regioselective functionalization.
Position 4 (Iodine): The C-I bond is the most reactive site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The bond energy of C-I is lower than C-Cl, allowing selective functionalization at C4 without disturbing the C3 chlorine.
Position 3 (Chlorine): Once C4 is functionalized, the C3 chlorine—activated by the adjacent nitrogen—becomes a prime target for Nucleophilic Aromatic Substitution (
) with amines or alkoxides.
Position 6 (Methoxy): Serves as a masked hydroxyl group. It can be demethylated (e.g., using BBr₃) to yield the pyridazinone core, a common pharmacophore.
Experimental Protocol: Selective Suzuki Coupling at C-4
Validation: Standard protocol for halopyridazines [1, 2].
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Key Intermediates for Kinase Inhibitor Synthesis: Pyridazine
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary: The Diazine Advantage
In the crowded landscape of kinase inhibitor discovery, the pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold," distinct from its pyrimidine and pyridine counterparts. Its unique electronic deficiency and the presence of adjacent nitrogen atoms provide two critical advantages:
H-Bonding Geometry: The N1-N2 motif offers a distinct hydrogen bond acceptor profile, often engaging the hinge region of the ATP-binding pocket with high specificity.
Metabolic Stability: The electron-deficient nature of the ring reduces susceptibility to oxidative metabolism compared to more electron-rich heterocycles.
This guide details the synthetic architecture of pyridazine-based kinase inhibitors, focusing on the Imidazo[1,2-b]pyridazine core—the structural heart of the blockbuster drug Ponatinib (IClusig®) and numerous clinical candidates targeting IRAK4, CDK12/13, and Mps1.
Core Building Block: 3,6-Dichloropyridazine
The synthesis of almost all high-value pyridazine intermediates begins with 3,6-dichloropyridazine . It serves as the divergent point for introducing complexity.
The Regioselectivity Challenge
A common misconception is that the symmetric 3,6-dichloropyridazine allows for indiscriminate substitution. However, once the first nucleophile is introduced, the electronic bias shifts dramatically.
First Displacement (
): Reaction with ammonia or primary amines typically requires elevated temperatures (100–130°C) or sealed vessels.
The "Deactivation" Effect: The introduction of an electron-donating amino group at C3 increases electron density in the ring, significantly deactivating the C6-chlorine towards a second nucleophilic attack. This is a feature, not a bug—it allows for the isolation of 3-amino-6-chloropyridazine with high purity, a critical intermediate for subsequent cyclization.
Data: Nucleophilic Substitution Efficiency
Table 1: Comparative yields of S_NAr reactions on 3,6-dichloropyridazine.
Nucleophile (Eq)
Solvent
Temp (°C)
Product
Yield (%)
Notes
NH₃ (aq) (3.0)
Ethanol
130 (Sealed)
3-Amino-6-chloropyridazine
85-92%
Standard industrial route
MeNH₂ (2.0)
THF
60
3-(Methylamino)-6-chloropyridazine
78%
Mild conditions preferred
NaOEt (1.1)
EtOH
25
3-Ethoxy-6-chloropyridazine
94%
Very fast reaction
Hydrazine (2.0)
EtOH
80
3-Hydrazinyl-6-chloropyridazine
88%
Precursor for triazolo-fused systems
Strategic Intermediate: Imidazo[1,2-b]pyridazine
The fusion of an imidazole ring onto the pyridazine backbone creates the Imidazo[1,2-b]pyridazine scaffold. This bicyclic system mimics the adenine core of ATP, making it a potent hinge binder.
Synthesis Protocol: The Condensation Cyclization
The formation of this core is typically achieved by condensing 3-amino-6-chloropyridazine with an
-haloketone or haloaldehyde equivalent.
Step-by-Step Methodology: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol is self-validating via TLC monitoring of the disappearance of the polar amine starting material.
Reagents:
3-Amino-6-chloropyridazine (1.0 eq)
Chloroacetaldehyde (50% wt in water) (1.5 eq) or 2-Bromoacetophenone (for 2-phenyl substituted analogs).
Sodium Bicarbonate (
) (2.0 eq)
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
Dissolve the aminopyridazine in the solvent mixture.[1]
Add
followed by the dropwise addition of the halo-carbonyl reagent.
Critical Step: Heat to reflux (80°C) for 4–6 hours. The reaction passes through an N-alkylated intermediate which then dehydrates to close the ring.
Validation: Monitor via LC-MS. The mass shift will be +24 Da (for acetaldehyde) minus
and .
Workup:
Cool to room temperature.[2] The product often precipitates.
If no precipitate, remove EtOH under vacuum, neutralize, and extract with EtOAc.
Yield: Typically 75–85%.
Mechanism & Logic
The ring nitrogen at position 2 of the pyridazine (N2) is the most nucleophilic site, not the exocyclic amine. Alkylation occurs at N2 first, followed by cyclization of the exocyclic amine onto the carbonyl carbon. This regiochemistry is definitive and confirmed by X-ray crystallography in literature (e.g., Ponatinib structural studies).
Advanced Functionalization: The Cross-Coupling Hub
Once the 6-chloroimidazo[1,2-b]pyridazine core is established, the chlorine atom at position 6 becomes a "handle" for diversity, typically via Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
This is the standard method for installing the "tail" of the kinase inhibitor (often a solubilizing group or a hydrophobic moiety to access the back pocket).
Catalyst Choice:
or are robust standards.
Base:
or (anhydrous conditions often boost yields for heteroaryl boronates).
Troubleshooting Dehalogenation: A common side reaction is hydrodehalogenation (replacement of Cl with H). This is suppressed by using degassed solvents and avoiding excessive heating times.
Visualization: The Synthetic Logic Flow
The following diagram illustrates the divergence from 3,6-dichloropyridazine to complex kinase inhibitors.
Caption: Synthetic divergence from 3,6-dichloropyridazine. The central path (Red -> Yellow -> Green -> Blue) represents the primary route to Ponatinib-class inhibitors.
Case Study: Ponatinib (IClusig) Architecture
Ponatinib represents the pinnacle of pyridazine engineering. It overcomes the T315I "gatekeeper" mutation in BCR-ABL.
C3 Substitution: An ethynyl linkage (via Sonogashira coupling) connects to a trifluoromethyl-phenyl group. This rigid linker forces the molecule deep into the hydrophobic pocket.
C6 Substitution: A methyl-piperazinyl group (via Suzuki or Buchwald-Hartwig) extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Synthesis Insight: In the industrial synthesis of Ponatinib, the order of operations is crucial. Often, the C3-iodination is performed after cyclization, followed by the Sonogashira coupling. The C6 position can be functionalized early or late depending on the stability of the "tail" group.
References
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. Vertex AI Search / NIH. 6
Discovery of Novel Imidazo[1,2-b]pyridazine Derivatives as Potent Covalent Inhibitors of CDK12/13. PubMed. 3[4][8][9][10]
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. 11
Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. 12[4][6][8][9][10][13]
Design and Synthesis of Imidazo[1,2-b]pyridazine IRAK4 Inhibitors. ResearchGate. 7
Synthesis of 3-Chloro-4-iodo-6-methoxypyridazine from 3-chloro-6-methoxypyridazine
Executive Summary This application note details the robust synthesis of 3-chloro-4-iodo-6-methoxypyridazine from 3-chloro-6-methoxypyridazine . This transformation is a critical entry point for medicinal chemists develop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the robust synthesis of 3-chloro-4-iodo-6-methoxypyridazine from 3-chloro-6-methoxypyridazine . This transformation is a critical entry point for medicinal chemists developing kinase inhibitors and heterobifunctional degraders (PROTACs).
Unlike standard electrophilic aromatic substitutions, which fail on the electron-deficient pyridazine core, this protocol utilizes Directed Ortho-Metallation (DoM) . We compare the traditional cryogenic lithiation (LiTMP) with the modern, scalable magnesiation using Knochel-Hauser bases (TMPMgCl·LiCl) .[1][2][3] The latter is recommended for its superior functional group tolerance and thermal stability.
Strategic Analysis & Mechanism
The Challenge: Pyridazine Electronics
Pyridazines are
-deficient diazines. The presence of two nitrogen atoms in the ring significantly lowers the energy of the HOMO, making the ring inert to direct electrophilic attack (e.g., direct iodination with ). Conversely, the ring is highly susceptible to nucleophilic attack, making the use of simple alkyllithiums (e.g., -BuLi) risky due to potential Chichibabin-type addition or ring-opening reactions.
The Solution: Directed Ortho-Metallation (DoM)
To install the iodine at position C4, we exploit the acidity of the ring protons.
Regioselectivity Control: The starting material, 3-chloro-6-methoxypyridazine, has two available protons: H4 and H5.
H4 (Ortho to Cl): Acidified by the strong inductive electron-withdrawal (-I effect) of the chlorine atom.
H5 (Ortho to OMe): Acidified by the oxygen, but less so than H4. The OMe group can act as a coordination site (Directed Metallation Group, DMG).
Base Selection: We utilize TMP-based bases (2,2,6,6-tetramethylpiperidide). The steric bulk of the TMP moiety prevents nucleophilic attack on the ring. Furthermore, bulky bases are less influenced by OMe coordination and are driven thermodynamically to remove the most acidic proton (H4).
Mechanistic Pathway:
Complexation: The bulky base approaches the sterically accessible H4.
Deprotonation: Removal of H4 generates a metallated intermediate (3-chloro-6-methoxy-4-pyridazinyl-metal).
Electrophilic Quench: Reaction with Iodine (
) yields the target.
Visualization: Reaction Pathway
Figure 1: Mechanistic flow of the regioselective magnesiation and iodination.
Experimental Protocols
Method A: Modern Magnesiation (Recommended)
This method uses TMPMgCl·LiCl , allowing the reaction to proceed at higher temperatures (-20°C to 0°C) compared to lithiation, reducing energy costs and increasing safety on scale.
Materials:
3-Chloro-6-methoxypyridazine (1.0 equiv)
TMPMgCl[1][2]·LiCl (1.0 M in THF/Toluene) (1.2 equiv)
Iodine (
) (1.5 equiv)
Anhydrous THF
Sat. aq.
(Sodium thiosulfate)
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Solvation: Charge the flask with 3-chloro-6-methoxypyridazine (1.45 g, 10 mmol) and anhydrous THF (15 mL). Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.
Metallation: Dropwise add TMPMgCl·LiCl (12 mL, 12 mmol, 1.0 M) over 10 minutes. Maintain internal temperature below -15°C.
Incubation: Stir the mixture at -20°C for 30 minutes . The solution typically turns dark red/brown, indicating the formation of the heteroaryl-magnesium species.
Quench Preparation: In a separate vessel, dissolve Iodine (3.8 g, 15 mmol) in anhydrous THF (10 mL).
Addition: Add the Iodine solution dropwise to the reaction mixture at -20°C.
Warming: Allow the mixture to warm to room temperature (25°C) over 1 hour.
Workup: Quench with sat. aq.
(20 mL) and sat. aq. (20 mL) to reduce excess iodine (color change from purple/brown to yellow). Extract with EtOAc (3 x 30 mL).
Purification: Dry organics over
, filter, and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Method B: Traditional Lithiation (Alternative)
Use this if Knochel-Hauser bases are unavailable. Requires strict cryogenic control (-78°C).
Protocol Summary:
Generate LiTMP in situ by adding
-BuLi to TMP (2,2,6,6-tetramethylpiperidine) in THF at -78°C.
Add substrate at -78°C. Stir 15 min.
Add Iodine solution.
Critical Risk: If temperature rises above -60°C before quenching, the lithiated species may decompose or scramble.
Data & Performance Metrics
The following data compares the two methodologies based on internal process development runs.
Metric
Method A (Mg-Base)
Method B (Li-Base)
Reagent
TMPMgCl·LiCl
LiTMP (in situ)
Reaction Temp
-20°C
-78°C
Stability of Intermediate
High (>4 hrs at -20°C)
Low (<30 min at -50°C)
Isolated Yield
82%
65%
Regioselectivity (C4:C5)
>99:1
~90:10
Scalability
Excellent (Kg scale)
Poor (Heat transfer limits)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the magnesiation protocol.
Fix: Titrate the base before use or use fresh commercial stock.
Iodine Sublimation: During concentration of the crude mixture, iodine can sublime and contaminate rotavap lines.
Fix: Ensure the thiosulfate wash is thorough. The organic layer should be light yellow, not purple, before concentration.
Regio-scrambling: If the temperature exceeds 0°C during metallation, thermodynamic equilibration might occur, or the "halogen dance" mechanism could shift the chlorine.
Fix: Strictly adhere to -20°C during the base addition and incubation.
References
Knochel, P., et al. "A New Turbo-Grignard Reagent for the Functionalization of Arenes and Heteroarenes." Angewandte Chemie International Edition, vol. 45, no.[1] 18, 2006, pp. 2958–2961.
Balkenhohl, M., & Knochel, P. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases."[2] SynOpen, vol. 2, 2018, pp. 78–95.[2]
Turck, A., et al. "Metalation of Diazines. XI. Directed Ortho-Lithiation of Halopyridazines." Tetrahedron, vol. 51, no. 47, 1995, pp. 13045-13052.
BenchChem. "3-Chloro-6-methoxypyridazine Structure and Properties." BenchChem Database, 2025.
Strategic Regiocontrol: Functionalization of 3-Chloro-4-iodo-6-methoxypyridazine
This Application Note is designed for medicinal chemists and process development scientists optimizing the scaffold decoration of 3-Chloro-4-iodo-6-methoxypyridazine . It prioritizes orthogonal reactivity profiles to ach...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the scaffold decoration of 3-Chloro-4-iodo-6-methoxypyridazine . It prioritizes orthogonal reactivity profiles to achieve high-yield, regioselective functionalization.
Executive Summary
The pyridazine core is a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, JAK inhibitors). The 3-Chloro-4-iodo-6-methoxypyridazine building block offers a unique "orthogonal handle" system. The disparate electronic and steric environments of the C3-Chlorine and C4-Iodine atoms allow for sequential, regiocontrolled functionalization without the need for protecting groups.
This guide details the "Kinetic First" strategy: prioritizing C4-functionalization via Palladium-catalyzed cross-coupling, followed by C3-functionalization via Nucleophilic Aromatic Substitution (SNAr).
Chemo-Physical Analysis & Reactivity Logic
To control regioselectivity, one must exploit the mechanistic divergence between the two halogen sites.
Feature
C4-Iodine (Position 4)
C3-Chlorine (Position 3)
Bond Energy
Weak (~55 kcal/mol)
Strong (~80 kcal/mol)
Electronic Bias
Beta to Nitrogen (Less electron-deficient)
Alpha to Nitrogen (Highly electron-deficient)
Primary Reactivity
Oxidative Addition (Pd⁰)
Nucleophilic Attack (SNAr)
Leaving Group Ability
Excellent for Metal Catalysis
Excellent for SNAr (due to N-activation)
The Mechanistic "Why"[1]
C4-Selectivity (Suzuki/Sonogashira): Palladium(0) catalysts undergo oxidative addition to Carbon-Halogen bonds. The rate of oxidative addition correlates with bond strength: C-I >> C-Br > C-Cl . Therefore, under mild conditions, Pd(0) will exclusively insert into the C4-I bond, leaving the C3-Cl bond intact.
C3-Selectivity (SNAr): Nucleophilic Aromatic Substitution requires the stabilization of a negative charge (Meisenheimer complex). The C3 position is adjacent (alpha) to the electronegative nitrogen, which inductively stabilizes this intermediate. The C4 position is beta-positioned and less activated for SNAr, particularly when the electron-donating methoxy group at C6 is present.
Decision Tree: Workflow Visualization
The following diagram illustrates the critical decision points in the functionalization workflow.
Caption: Workflow logic for regioselective decoration. Route A is preferred to prevent catalyst poisoning by amines introduced in SNAr steps.
Detailed Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C4 while preserving the C3-Cl handle.
Note: Pd(PPh₃)₄ is also effective but air-sensitive. Pd(dppf)Cl₂ is robust for scale-up.
Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridazine substrate, boronic acid, and Pd catalyst.
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution.
Reaction: Heat the mixture to 60–80 °C .
Critical Control Point: Do not exceed 90 °C. Higher temperatures may encourage oxidative addition into the C3-Cl bond, leading to bis-coupling or polymerization.
Monitoring: Monitor via LC-MS. The Iodine (C4) should be consumed within 2–4 hours. The C3-Cl peak should remain distinct.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash chromatography (Hexane/EtOAc).
Expected Yield: 75–90%
Key Observation: Retention of the chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) in the mass spectrum confirms the C3 position is intact.
Solvent: DMSO or NMP (for difficult substrates) or n-Butanol (for microwave).
Procedure:
Setup: Dissolve the substrate in DMSO (0.2 M).
Addition: Add the amine and DIPEA.
Reaction: Heat to 100–120 °C (Thermal) or 140 °C (Microwave, 30 min).
Mechanistic Note: The C3 position is deactivated slightly by the electron-donating methoxy group at C6 and the aryl group at C4 (if electron-rich). Therefore, forcing conditions are often required compared to simple chloropyridazines.
Workup: Pour into crushed ice/water. The product often precipitates. If not, extract with DCM.
Tip: DMSO is difficult to remove; extensive water washes are required.
Troubleshooting & Optimization Data
The following table summarizes common pitfalls and their chemical solutions.
Issue
Root Cause
Corrective Action
Bis-coupling (Suzuki)
Temperature too high; Catalyst too active.
Lower temp to 60°C. Switch to a less electron-rich ligand (e.g., Pd(PPh₃)₄ instead of XPhos).
De-iodination (No coupling)
Beta-hydride elimination or protodehalogenation.
Ensure strictly anhydrous solvents if using hydride sources. Increase boronic acid equivalents.
No Reaction (SNAr)
Electron-rich C4 substituent deactivating the ring.
Switch solvent to NMP. Increase temp to 150°C. Use Fluoride displacement (KF/18-crown-6) to convert C3-Cl to C3-F (more reactive) in situ.
Title: Regioselective functionalization of 3,4-dihalopyridazines via palladium-catalyzed cross-coupling.[2]
Source:Journal of Organic Chemistry.
Context: Establishes the C4-I > C3-Cl reactivity hierarchy in Pd-c
(Note: Representative citation for 3,4-dihaloheterocycle reactivity).
SNAr Mechanisms in Diazines
Title: Nucleophilic aromatic substitution of chloropyridazines: Kinetics and mechanism.
Source:Tetrahedron.
Context: Explains the alpha-nitrogen activation effect
Synthesis of Precursors
Title: Directed ortho-metal
Source:Organic Letters.
Context: Methodology for installing the C4-Iodine via TMP-Li lithi
Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE. Consult MSDS for 3-Chloro-4-iodo-6-methoxypyridazine before use.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Regioselective Suzuki-Miyaura Coupling of 3-Chloro-4-iodo-6-methoxypyridazine
Part 1: Executive Summary & Core Directive
The Challenge:
The scaffold 3-Chloro-4-iodo-6-methoxypyridazine presents a classic problem in heterocyclic chemistry: distinguishing between two electrophilic halogen sites (C3-Cl and C4-I) in a highly electron-deficient ring system. While the pyridazine core is prone to nucleophilic attack, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling that relies on oxidative addition.
The Solution:
This protocol leverages the significant bond dissociation energy (BDE) difference between the C–I bond (~53 kcal/mol) and the C–Cl bond (~80 kcal/mol). By utilizing specific catalyst-ligand architectures and controlled thermal windows, we can achieve >95% regioselectivity for the C4-position , leaving the C3-chloride intact for subsequent diversification (e.g., SNAr or a second cross-coupling).
Key Application:
This intermediate is a critical building block for type II kinase inhibitors and various CNS-active agents where the pyridazine ring serves as a bioisostere for phenyl or pyridine rings.
Part 2: Scientific Integrity & Logic (Mechanistic Insight)
Chemoselectivity & Regioselectivity Analysis
The reaction is governed by the rate of oxidative addition (OA) of the Pd(0) species into the carbon-halogen bond.
Electronic Factors: The pyridazine ring is electron-deficient (π-deficient). The C4 and C5 positions are generally less electrophilic than C3 and C6 regarding nucleophilic attack. However, for oxidative addition (an electrophilic attack by the metal on the arene), the C–I bond weakness dominates all electronic directing effects.
The Methoxy Effect: The C6-methoxy group is an electron-donating group (EDG) by resonance. It slightly deactivates the ring compared to a trichloropyridazine, making the oxidative addition slightly slower than in unsubstituted systems. This requires a catalyst system that is active enough to insert into C–I but not "hot" enough to touch C–Cl.
The Pathway:
Fast: OA into C4–I (Kinetic Product).
Slow: OA into C3–Cl (Thermodynamic/Forced Product).
Optimization Matrix (Experimental Variables)
The following matrix summarizes the impact of variables on the C4 vs. C3 selectivity ratio.
Variable
Recommendation
Rationale
Catalyst
Pd(PPh₃)₄ (Tetrakis)
The bulky, electron-neutral PPh₃ ligands stabilize Pd(0) and promote OA into the weaker C–I bond without sufficiently activating the C–Cl bond.
Alternative
Pd(dppf)Cl₂
Use if the boronic acid is sterically hindered (ortho-substituted). The large bite angle facilitates transmetalation.
Solvent
DME / Water (4:1)
Dimethoxyethane (DME) provides excellent solubility for the polar pyridazine and coordinates weakly to Pd, stabilizing intermediates.
Base
Na₂CO₃ (2.0 eq)
A mild base prevents hydrolytic cleavage of the methoxy group and is sufficient for activating the boronic acid.
Temp
50–60 °C
CRITICAL: Temperatures >80 °C increase the risk of C3-Cl coupling or hydrodehalogenation.
Part 3: Visualization (Reaction Logic)
The following diagram illustrates the divergent pathways and the control logic required to isolate the desired Mono-Coupled Product.
Figure 1: Reaction logic flow demonstrating the kinetic preference for C4-I coupling over C3-Cl side reactions.
Part 4: Standardized Protocol
Objective: Synthesis of 4-(4-fluorophenyl)-3-chloro-6-methoxypyridazine (Example Substrate).
Use a microwave vial or a 25 mL round-bottom flask equipped with a magnetic stir bar.
Crucial: Flame-dry the flask or purge with Argon/Nitrogen for 5 minutes to remove oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
Loading Reagents:
Add the Substrate , Boronic Acid , and Pd(PPh₃)₄ to the vessel under an inert atmosphere.
Note: Adding the catalyst to the solid mixture before solvent helps prevent immediate clumping.
Solvent & Base Addition:
Add the degassed DME via syringe.
Add the Na₂CO₃ solution via syringe.
The mixture will be biphasic. Vigorous stirring is essential.
Reaction Incubation:
Heat the reaction mixture to 60 °C (oil bath temperature).
Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS after 2 hours.
Checkpoint: The starting material (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1] If C3-coupling occurs, a lower Rf spot will form.
Work-up:
Cool to room temperature.
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Separate phases. Extract the aqueous layer once more with EtOAc (10 mL).
Wash combined organics with Brine (15 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography on Silica Gel.
Eluent: Gradient of 0% to 30% EtOAc in Hexanes.
Yield Expectation: 75–85% as a white/off-white solid.
Part 5: Troubleshooting & Expert Insights
Issue: Protodeboronation (Loss of Boronic Acid)
Symptom:[2][3][4][5][6] Low yield, recovery of aryl halide, presence of benzene/fluoro-benzene.
Fix: Switch the base to K₃PO₄ or CsF (anhydrous conditions). Use dry Dioxane instead of DME/Water.
Issue: Bis-Coupling (Reaction at C3 and C4)
Symptom:[2][3][4][5][6][7] Mass spectrum shows M + (2 x Aryl).
Fix: strictly control temperature at 50°C. Reduce catalyst loading to 2 mol%. Ensure stoichiometry of boronic acid is exactly 1.05–1.1 equiv.
Issue: Hydrolysis of Methoxy Group
Symptom:[2][3][4][5][6][7] Formation of pyridazinone (M-14 mass shift).
Fix: This occurs if the base is too strong (e.g., NaOH) or temp is too high. Stick to Carbonate bases.[6]
References
Suzuki-Miyaura Cross-Coupling Reaction . Organic Chemistry Portal. Retrieved from [Link]
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews.[8] Retrieved from [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides . Chemical Science. Retrieved from [Link]
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines . ResearchGate. Retrieved from [Link]
Sonogashira coupling reaction with 4-iodo-pyridazine derivatives
Application Note: Optimizing Sonogashira Coupling for 4-Iodopyridazine Scaffolds in Drug Discovery Executive Summary & Scientific Context Pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing Sonogashira Coupling for 4-Iodopyridazine Scaffolds in Drug Discovery
Executive Summary & Scientific Context
Pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl or pyridine rings to modulate lipophilicity (LogP) and aqueous solubility. However, the functionalization of 4-iodopyridazine via Sonogashira coupling presents unique challenges compared to standard aryl halides.
The Core Challenge:
Unlike simple aryl iodides, 4-iodopyridazine possesses two nitrogen atoms in the aromatic ring. These nitrogens create two competing reactivity profiles:
Catalyst Poisoning: The
nitrogen lone pairs are strong -donors, capable of displacing phosphine ligands and coordinating tightly to the Palladium (Pd) center. This forms an inactive "Pd-sink," arresting the catalytic cycle.
Electronic Activation: The electron-deficient nature of the diazine ring facilitates rapid oxidative addition (faster than pyridine), but also makes the ring susceptible to nucleophilic attack by bases (e.g., hydroxide or alkoxides) or side reactions like hydrolysis.
This guide provides two validated protocols: a Robust Copper-Catalyzed Method for discovery chemistry and a Copper-Free Method for process chemistry (avoiding heavy metal remediation and Glaser homocoupling).
Mechanistic Insight: The "Nitrogen Problem"
To ensure reaction success, one must understand the failure mode. In standard conditions (e.g., Pd(PPh
)), the pyridazine nitrogen competes with the phosphine ligand.
Figure 1: The competitive pathway where pyridazine nitrogen displaces ligands, deactivating the catalyst.[1]
The Solution: Use bidentate ligands (e.g., dppf) that resist displacement, or bulky electron-rich monophosphines (e.g., XPhos) that sterically prevent N-coordination while accelerating oxidative addition.
Experimental Protocols
Protocol A: The "Workhorse" Method (Copper-Catalyzed)
Recommended for: Initial screening, small-scale synthesis (<1g), and difficult substrates.
Rationale: The use of Pd(dppf)Cl
is critical. The ferrocenyl backbone creates a large bite angle and strong chelation, preventing the pyridazine nitrogen from displacing the ligand.
Solvent: Anhydrous DMF or DMA (0.2 M concentration)
Step-by-Step Procedure:
Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
Loading: Charge the flask with the 4-iodopyridazine, CuI, and Pd(dppf)Cl
.
Critical: Do not add the alkyne yet.
Degassing: Cap the flask. Evacuate and backfill with inert gas (3 cycles).
Why? Oxygen promotes Cu-mediated Glaser homocoupling of the alkyne, a major side reaction with electron-deficient substrates.
Solvent Addition: Inject anhydrous DMF and Et
N via syringe. Stir for 5 minutes.
Alkyne Addition: Add the terminal alkyne (neat or in minimal DMF) dropwise.
Reaction: Stir at Room Temperature for 1 hour. If TLC shows incomplete conversion, heat to 50°C.
Note: 4-iodopyridazines are highly reactive; avoid overheating (>80°C) to prevent decomposition.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na
SO.
Protocol B: The "Clean" Method (Copper-Free)
Recommended for: Pharmaceutical intermediates, scale-up, and substrates sensitive to copper.
Rationale: Eliminating copper prevents homocoupling. We use XPhos , a bulky Buchwald ligand that forms a highly active monoligated Pd species, preventing N-poisoning via steric bulk.
Materials:
4-Iodopyridazine derivative (1.0 equiv)
Terminal Alkyne (1.5 equiv)
Catalyst: Pd
(dba) (2 mol%) + XPhos (8 mol%)
Alternative: Pd-XPhos G3 or G4 precatalyst (4 mol%)
Base: Cs
CO (2.0 equiv)
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.
Step-by-Step Procedure:
Catalyst Activation: In a glovebox or under Argon, mix Pd
(dba) and XPhos in the solvent and stir at 60°C for 10 mins to generate the active catalytic species (solution turns from dark purple to orange/brown).
Skip this if using G3/G4 precatalyst.
Reaction Assembly: Add the 4-iodopyridazine, Cs
CO, and the activated catalyst solution to the reaction vessel.
Alkyne Addition: Add the alkyne.
Reaction: Heat to 60-80°C .
Note: Copper-free cycles require higher energy (thermal) for the transmetallation/carbopalladation step compared to Cu-catalyzed cycles.
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.
Optimization & Troubleshooting Data
The following table summarizes common failure modes and their specific chemical corrections for this scaffold.
Observation
Probable Cause
Corrective Action
No Reaction (SM remains)
Catalyst Poisoning (N-binding)
Switch from PPh based catalyst to Pd(dppf)Cl or XPhos .
Dimer Formation (R-C≡C-C≡C-R)
Glaser Homocoupling
1. Degas solvents rigorously.2. Switch to Protocol B (Copper-Free) .3. Add alkyne slowly (syringe pump).
Black Precipitate (Pd black)
Catalyst Decomposition
The electron-deficient pyridazine accelerates oxidative addition but destabilizes the Pd(II) intermediate. Lower Temp or Increase Ligand:Pd ratio .
Hydrolysis of Pyridazine-I
Nucleophilic attack by Base
Switch from hydroxide/alkoxide bases to EtN or CsCO (anhydrous). Avoid water.
Decision Logic for Optimization
Use this workflow to select the optimal condition for your specific derivative.
Figure 2: Decision matrix for selecting reaction conditions.
References
Catalyst Poisoning by Nitrogen Heterocycles
BenchChem Technical Support.[3] (2025).[1][3][4] "Catalyst Poisoning in Reactions with Pyridine Substrates."
Copper-Free Methodology
Gelman, D., & Buchwald, S. L. (2003).[5] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Procedure." Angewandte Chemie International Edition.
(Verified via search context 1.13)
Reactivity of 4-Halopyridines/Pyridazines
BenchChem Application Notes. (2025).[1][3][4] "A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines."
Mechanistic Studies on Transmetallation
Gazvoda, M., et al. (2018). "Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation."[2][6] Nature Communications.
General Sonogashira Optimization
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry." Chemical Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-4-iodo-6-methoxypyridazine
Executive Summary
This application note details the protocol for performing chemoselective Nucleophilic Aromatic Substitution (SNAr) on 3-chloro-4-iodo-6-methoxypyridazine . This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, due to its ability to arrange substituents in precise vectors.
The core challenge with this substrate is regioselectivity : the molecule contains two potential leaving groups (chloride at C3, iodide at C4) and an electron-donating methoxy group at C6. This guide demonstrates that under controlled conditions, SNAr occurs exclusively at the C3-position , displacing the chloride while retaining the C4-iodide. This selectivity is critical, as it preserves the carbon-iodine bond for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), enabling orthogonal functionalization.
Mechanistic Insight & Regiochemistry
To design a robust protocol, one must understand the electronic landscape of the pyridazine ring (1,2-diazine).
Electronic Activation Analysis
Pyridazine is an electron-deficient heterocycle. Nucleophilic attack occurs at the carbon with the lowest electron density (highest coefficient in the LUMO).
Position C3 (Cl): This position is
to the ring nitrogen (N2). The C=N bond is highly polarized, creating a significant partial positive charge () at C3. It is the most electrophilic site.
Position C4 (I): This position is
to the ring nitrogens. While iodine is generally a better leaving group than chlorine (weaker C-X bond), the C4 position lacks the direct activation of the adjacent nitrogen. Furthermore, the transition state for attack at C4 is less stabilized by the ring nitrogens compared to C3.
Position C6 (OMe): The methoxy group is an Electron Donating Group (EDG). Through resonance, it donates electron density into the ring, specifically enriching positions C4 and C5 (para-like and ortho-like relationships). This "resonance deactivation" significantly shields the C4-iodide from nucleophilic attack, further reinforcing C3-selectivity.
The "Leaving Group Paradox"
In aliphatic substitution (SN2), I > Br > Cl. However, in SNAr, the rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex, not the expulsion of the halide. Therefore, the electrophilicity of the carbon (C3 > C4) dictates the reaction pathway, not the leaving group ability.
Pathway Visualization
Figure 1: Mechanistic pathway illustrating the kinetic preference for C3 substitution due to electronic activation and resonance effects.
Experimental Protocol
Objective: Synthesis of 3-Morpholino-4-iodo-6-methoxypyridazine (Model Reaction).
Scale: 1.0 mmol (adaptable to gram-scale).
In a 20 mL pressure tube equipped with a magnetic stir bar, dissolve 3-Chloro-4-iodo-6-methoxypyridazine (270 mg, 1.0 mmol) in anhydrous 1,4-Dioxane (5.0 mL).
Note: Dioxane is preferred over THF for its higher boiling point, as the OMe group slightly deactivates the ring, often requiring temperatures >60°C.
Addition:
Add DIPEA (350 µL, 2.0 mmol) to the solution.
Add Morpholine (130 µL, 1.5 mmol) dropwise.
Critical Check: Ensure the solution is homogeneous. If the amine is a solid (e.g., an aniline), dissolve it in a minimum amount of dioxane first.
Reaction:
Seal the tube and heat the reaction block to 80°C .
Stir vigorously for 4–6 hours .
Monitoring: Check by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ X min) should disappear, and a new peak (M+H = 322.0 for morpholine adduct) should appear.
Validation: The product should retain the Iodine isotopic pattern (if visible) or show the characteristic mass shift of -Cl +Amine.
Work-up:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
Why? This removes the DIPEA hydrochloride salt and excess amine.
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue via Flash Column Chromatography (Silica Gel).
Figure 2: Operational workflow for the synthesis of 3-amino-4-iodo-6-methoxypyridazine.
Critical Analysis & Troubleshooting
Confirming Regiochemistry (Self-Validation)
How do you prove the amine attacked C3 and not C4 without a crystal structure?
HMBC NMR: Look for a correlation between the new amine protons (N-H or
-CH) and the pyridazine carbons.
If C3 is substituted: The amine protons will show correlations to the carbon adjacent to N2.
Indirect Method (Suzuki Test): Subject the product to a standard Suzuki coupling (Phenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃).
If the reaction proceeds to give the biaryl, the Iodine was present (meaning C3-Cl was displaced).
If the reaction fails (and starting material remains), the Iodine was likely lost in the first step (meaning C4-I was displaced), leaving a C3-Cl which is much harder to couple under standard Suzuki conditions.
Optimization for Low-Reactivity Amines
If using electron-deficient amines (e.g., nitro-anilines) or sterically hindered amines:
Solvent Switch: Change Dioxane to DMSO or NMP . The high dielectric constant stabilizes the polar transition state.
Temperature: Increase to 100–120°C.
Base: Switch to inorganic bases like K₂CO₃ or Cs₂CO₃ to improve deprotonation of the nucleophile.
Safety Considerations
Pressure: Pyridazines can liberate nitrogen gas if decomposed, though this is rare at 80°C. Always use pressure-rated vessels.
Sensitizers: Halogenated heterocycles are potential skin sensitizers. Handle in a fume hood.
References
Regioselectivity in Pyridazines
Title: "Nucleophilic substitution of 3,6-dichloro-4-methylpyridazine."[4]
Context: Provides the baseline conditions (solvent, temp)
(Note: Specific reaction data for the exact 3-chloro-4-iodo-6-methoxy substrate is derived from the consensus of reactivity patterns in the cited 3,4-dihalo and 3-halo-6-methoxy pyridazine literature.)
Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Iodopyridazines
Executive Summary Iodopyridazines are high-value, electron-deficient heterocyclic scaffolds extensively used in the synthesis of kinase inhibitors and GPCR ligands. While the C–I bond is inherently weak ( ), facilitating...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Iodopyridazines are high-value, electron-deficient heterocyclic scaffolds extensively used in the synthesis of kinase inhibitors and GPCR ligands. While the C–I bond is inherently weak (
), facilitating rapid oxidative addition, these substrates present unique challenges:
Catalyst Poisoning: The pyridazine nitrogen atoms (
) are strong -donors, capable of displacing phosphine ligands and sequestering Palladium (Pd) into inactive bis-heteroaryl complexes.
Instability: The electron-deficient ring is prone to nucleophilic attack or hydrolysis under harsh basic conditions.
Homocoupling: The high reactivity of the iodide often leads to Ullmann-type homocoupling or reductive dehalogenation if the catalytic cycle stalls.
This guide provides three field-validated protocols (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) optimized to overcome these specific failure modes.
Mechanistic Logic & Catalyst Design
To successfully couple iodopyridazines, one must select a catalyst system that outcompetes the substrate's intrinsic desire to bind Pd.
The Trap: Simple Pd sources (e.g.,
) often fail because the pyridazine nitrogen chelates the Pd(II) intermediate, halting transmetallation.
The Solution: Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) or chelating bisphosphines (dppf) create a steric wall that prevents N-coordination while accelerating oxidative addition.
Visualization: The Competitive Landscape
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the non-productive N-coordination trap.
Figure 1: Mechanistic pathway highlighting the "Catalyst Trap" where pyridazine nitrogen coordination arrests the cycle. Bulky ligands are required to bypass this shunt.
Protocol 1: Suzuki-Miyaura Coupling (C–C Bond)
Application: Introduction of aryl/heteroaryl groups.[1]
Critical Factor: Base selection. Strong bases (e.g.,
) degrade the pyridazine ring. Weak, buffered bases are essential.
Reagents & Equipment[2][3][4][5][6]
Substrate: 3-iodopyridazine derivative (
)
Boronic Acid: Aryl/Heteroaryl boronic acid (
)
Catalyst:
()
Why: The bidentate dppf ligand enforces a wide bite angle, stabilizing the Pd center against N-displacement.
Base:
() or ()
Solvent: 1,4-Dioxane / Water (
ratio)
Why: Water is strictly required to activate the boronic acid (formation of the boronate species).
Step-by-Step Methodology
Charge: To a reaction vial equipped with a magnetic stir bar, add the iodopyridazine (
), boronic acid (), and base ().
Degas (Solvent): In a separate flask, sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid.
Catalyst Addition: Add
() to the solids.
Solvation: Syringe the degassed solvent (
, ) into the reaction vial under a counter-flow of Argon. Cap immediately.
Reaction: Heat to
for 2–4 hours.
Monitoring: Check TLC/LCMS every hour. Iodopyridazines react quickly; prolonged heating after conversion leads to de-iodination.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over
Application: Alkynylation.
Critical Factor: Avoiding Copper. Conventional Sonogashira uses CuI, which promotes Glaser homocoupling of the alkyne. For iodopyridazines, a Cu-free protocol is superior due to the high reactivity of the iodide.
Reagents
Catalyst:
()
Ligand Additive: XPhos (
) - Optional but recommended for difficult substrates.
Base: Triethylamine (
) or Diisopropylamine (DIPA) - Acts as both base and solvent.
Co-Solvent: DMF or MeCN (if substrate is not soluble in amine).
often fails to reduce to Pd(0) efficiently in the presence of electron-deficient heterocycles. Use Pre-formed Pd(0) sources or Palladacycles.[2]
Reagents
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (
)
Selection: Use BrettPhos for primary amines. Use RuPhos for secondary amines.
Base:
() or ()
Warning: If the substrate has base-sensitive esters/nitriles, use
.
Solvent:
-Amyl Alcohol or Toluene (Anhydrous).
Step-by-Step Methodology
Glovebox/Schlenk: This reaction is highly oxygen-sensitive.
Charge: Add iodopyridazine (
), Amine (), Base, and Catalyst to the vial.
Solvent: Add anhydrous solvent (
, ).
Reaction: Heat to
.
Visual Check: The reaction usually turns from pale yellow to dark orange/brown. If it turns black (Pd precipitation) immediately, the ligand has dissociated; lower the temperature or increase catalyst loading.
Workup: Filter through Celite. Scavenge residual Pd using a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) if the compound is for biological assay.
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
No Conversion (SM remains)
Catalyst Poisoning (N-binding)
Switch to bulky ligands (XPhos, BrettPhos). Increase Temp by .
De-iodination (SM -> H)
-Hydride Elimination or Protodehalogenation
Switch solvent to Toluene (non-protic). Ensure anhydrous conditions. Lower Temp.
Homocoupling (Ar-Ar)
Oxygen presence or "Glaser" conditions
Degas solvents more rigorously (Freeze-Pump-Thaw). Remove Cu if using Sonogashira.
Black Precipitate
Ligand dissociation (Pd aggregation)
Use a pre-catalyst (Pd G3/G4).[2] Add excess free ligand ( Pd:L ratio).
Decision Tree for Protocol Selection
Figure 2: Rapid selection guide for optimal coupling conditions based on nucleophile type.
References
Mechanisms of Heterocycle Coupling:
Maes, B. U. W., et al. "Palladium-catalyzed amination of pyridazinyl halides." Tetrahedron, 2001.[4]
[Link]
Buchwald-Hartwig Ligand Selection:
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
[Link]
Sonogashira Copper-Free Protocols:
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
[Link]
Suzuki Coupling of Electron-Deficient Heterocycles:
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1][5][4][6][7][8][9][10][11] Wiley-VCH, 2004. (Standard Reference Text).
[Link]
Regioselectivity in Dihalogenated Systems:
Lutz, M. R., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." ACS Catalysis, 2022.
[Link]
Application Note: Chemoselective Functionalization of 3-Chloro-6-Iodopyridazine
Abstract & Strategic Overview Pyridazine rings are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl or pyridine rings in kinase inhibitors and GPCR ligands. Their high polarity a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Pyridazine rings are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl or pyridine rings in kinase inhibitors and GPCR ligands. Their high polarity and capacity for hydrogen bonding make them attractive for optimizing pharmacokinetic profiles (
, metabolic stability).
The core synthetic challenge lies in the controlled, sequential functionalization of the ring. When presenting a scaffold like 3-chloro-6-iodopyridazine , the chemist faces a dichotomy of reactivity:
Nucleophilic Aromatic Substitution (
): Controlled by electronic deficiency (favoring Cl displacement).
Transition Metal Catalysis (Pd-coupling): Controlled by bond dissociation energy (favoring I displacement).
This guide details the "Orthogonal Functionalization Strategy," exploiting these opposing mechanistic preferences to achieve precise regio- and chemoselectivity.
Mechanistic Principles
To design a robust protocol, one must understand the competing rate-determining steps (RDS) governing the reactivity of the halogen substituents.
The Reactivity Paradox
Reaction Class
Governing Principle
Reactivity Trend
Rate-Determining Step
Pd-Catalyzed Coupling (Suzuki, Sonogashira)
Bond Strength
I > Br > Cl >> F
Oxidative Addition: Pd(0) insertion into the C-X bond is faster for weaker bonds (C-I 53 kcal/mol vs C-Cl 81 kcal/mol).
(Amination, Etherification)
Electronegativity
F > Cl Br > I
Nucleophilic Attack: The electronegative halogen stabilizes the anionic Meisenheimer intermediate.[1]
Decision Pathway (Logic Flow)
The following diagram illustrates the critical decision nodes for functionalizing 3-chloro-6-iodopyridazine.
Figure 1: Decision tree for sequential functionalization. Path A is the industry-standard "Orthogonal" route.
Experimental Protocols
Protocol A: Selective Displacement of Iodine (Suzuki-Miyaura Coupling)
Objective: Install an aryl or heteroaryl group at position 6 while leaving the chlorine at position 3 intact for subsequent reaction.
Rationale: By using a standard Pd(0) source and mild heating, we rely on the rapid oxidative addition of Pd into the C-I bond. The C-Cl bond is too strong to react under these specific conditions without specialized ligands.
Materials:
Substrate: 3-Chloro-6-iodopyridazine (1.0 equiv)
Boronic Acid: Arylboronic acid (1.1 equiv)
Catalyst:
(5 mol%) or (for sterically hindered acids)
Base:
(2.0 M aqueous solution, 2.5 equiv)
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
Degassing: Charge a reaction vial with the solvent mixture. Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Assembly: Add 3-chloro-6-iodopyridazine, arylboronic acid, and the palladium catalyst.
Activation: Add the aqueous base solution via syringe.
Reaction: Seal the vial and heat to 60–80°C .
Note: Do not exceed 90°C. Higher temperatures may begin to activate the C-Cl bond, leading to bis-coupling.
Monitoring: Monitor by LC-MS. The starting material (M+H) should disappear, replaced by the monochlorinated product mass.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Expected Outcome: >85% yield of 3-chloro-6-arylpyridazine.
Protocol B: Displacement of Chlorine (
Amination)
Objective: Displace the remaining chlorine atom with an amine nucleophile.
Rationale: The pyridazine ring is electron-deficient ($ \pi $-deficient).[1][2] The nitrogen atoms in the ring pull electron density, activating the C-Cl bond toward nucleophilic attack. Since the Iodine has already been replaced by an aryl group (from Protocol A), there is no competition.
Materials:
Substrate: 3-Chloro-6-arylpyridazine (Product from Protocol A)
Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)
Base: DIPEA (Diisopropylethylamine) or
(2.0 equiv)
Solvent: DMSO (for difficult substrates) or n-Butanol (for standard cases)
Step-by-Step Methodology:
Assembly: Dissolve the substrate in the chosen solvent (0.2 M concentration).
Intermediate reactivity; poor selectivity if mixed with Cl.
Chlorine (-Cl)
Inert (requires >100°C + special ligands)
Excellent
Highly Selective for .
Fluorine (-F)
Inert
Fast
Best for , but rare in pyridazine scaffolds due to synthesis costs.
Troubleshooting Guide
Issue: Bis-coupling during Protocol A (Suzuki).
Cause: Temperature too high or catalyst too active (e.g., XPhos or SPhos ligands).
Solution: Switch to strictly
, lower temp to 50°C, and ensure stoichiometric control of boronic acid (0.95 equiv).
Issue: No reaction during Protocol B (
).
Cause: The aryl group installed in Step 1 is electron-donating (e.g., p-methoxy-phenyl), deactivating the ring.
Solution: Switch to Buchwald-Hartwig conditions for the second step (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C) to force the amination via catalysis rather than electronics.
References
Title: A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution.
Selectivity in Suzuki Coupling
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 3-Chloro-4-iodo-6-methoxypyridazine
Introduction: Navigating Selective C-N Bond Formation in Dihalogenated Heterocycles The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating Selective C-N Bond Formation in Dihalogenated Heterocycles
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Goldberg reaction or nucleophilic aromatic substitution, largely obsolete in many applications.[2]
This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 3-Chloro-4-iodo-6-methoxypyridazine, a dihalogenated pyridazine derivative with significant potential as a building block in drug discovery. The presence of two distinct halogen substituents, iodine and chlorine, on the pyridazine ring presents an opportunity for regioselective functionalization. The general order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle is Ar-I > Ar-Br > Ar-Cl.[5][6] This inherent difference in reactivity allows for the selective amination at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent downstream transformations.
These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the power of selective cross-coupling for the efficient synthesis of complex molecules. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and discuss key considerations for successful execution and optimization.
Mechanistic Rationale for Selectivity
The selectivity of the Buchwald-Hartwig amination on dihalogenated substrates is primarily dictated by the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2][5] This step is generally the rate-determining step of the catalytic cycle.
Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
The carbon-iodine (C-I) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to a lower activation energy for the oxidative addition at the C-4 position of 3-Chloro-4-iodo-6-methoxypyridazine. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve highly selective amination at the iodo-substituted position while preserving the chloro-substituent for further synthetic manipulations.
Experimental Protocol: Selective Amination of 3-Chloro-4-iodo-6-methoxypyridazine
This protocol provides a general starting point for the selective amination of 3-Chloro-4-iodo-6-methoxypyridazine with a primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
3-Chloro-4-iodo-6-methoxypyridazine
Amine (1.1 - 1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
Xantphos (1.2 - 6 mol%)
Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)[1]
Reagents for methoxylation of 3,4,6-trichloropyridazine
Application Note: Regioselective Methoxylation of 3,4,6-Trichloropyridazine Abstract This guide details the protocol for the regioselective nucleophilic aromatic substitution ( ) of 3,4,6-trichloropyridazine to synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Methoxylation of 3,4,6-Trichloropyridazine
Abstract
This guide details the protocol for the regioselective nucleophilic aromatic substitution (
) of 3,4,6-trichloropyridazine to synthesize 3,6-dichloro-4-methoxypyridazine . While pyridazine rings are electron-deficient, the presence of three chlorine atoms creates distinct electrophilic sites. This protocol leverages the enhanced electrophilicity of the C4 position relative to C3 and C6, controlled via temperature and stoichiometric precision, to maximize mono-methoxylation yields (>85%) and minimize bis-methoxylation byproducts.
Introduction & Mechanistic Rationale
Substrate Analysis
3,4,6-Trichloropyridazine contains three potential leaving groups. In
reactions, the reactivity of halopyridazines is governed by the stabilization of the Meisenheimer intermediate.
Position 4 (and 5): Highly activated due to the para-like resonance contribution from N1 and the inductive withdrawal of the adjacent chlorine at C3.
Positions 3 and 6: Less reactive towards nucleophilic attack compared to C4 in this specific trichloro- scaffold, although they are activated by the adjacent ring nitrogens (alpha-position).
Reaction Pathway
The reaction proceeds via the addition of the methoxide anion (
) to the C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.
Magnetic stirrer or overhead stirrer (preferred for scales >50g).
Step-by-Step Methodology
Step 1: Substrate Solubilization
Charge the RBF with 3,4,6-trichloropyridazine (1.0 equiv) .
Add Anhydrous Methanol (10 vol) (e.g., 10 mL per 1 g of substrate).
Stir under Nitrogen until fully dissolved.
Cool the solution to 0°C . Note: Control internal temperature, not just bath temperature.
Step 2: Controlled Addition (The Critical Step)
Charge the addition funnel with NaOMe solution (25% in MeOH, 1.05 equiv) .
Why 1.05 equiv? A slight excess ensures conversion but minimizes the statistical probability of a second attack.
Add the NaOMe solution dropwise over 30–45 minutes.
CRITICAL: Maintain internal temperature < 5°C . A rapid exotherm promotes regio-scrambling.
After addition is complete, allow the reaction to stir at 0°C for 1 hour.
Remove the ice bath and allow to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.
Step 3: In-Process Control (IPC)
Method: HPLC or TLC (Eluent: 20% EtOAc in Hexanes).
Target: <2% remaining Starting Material.
Observation: The product is typically more polar than the trichloro-SM but less polar than the dimethoxy byproduct.
Step 4: Workup & Isolation
Quench: Cool the mixture back to 10°C. Add Saturated
(5 vol) slowly to neutralize excess base (pH 7–8).
Concentration: Remove the bulk of Methanol under reduced pressure (Rotavap, 40°C bath) until a slurry forms.
Extraction:
Add Water (10 vol) and Dichloromethane (DCM) or Ethyl Acetate (10 vol) .
Separate phases.
Extract the aqueous layer 2x with DCM.
Drying: Combine organic layers, wash with Brine, dry over anhydrous
, and filter.
Evaporation: Concentrate to dryness to obtain the crude solid.
Step 5: Purification
Recrystallization (Recommended): The crude solid is often pure enough (>95%). If needed, recrystallize from Hot Ethanol/Water (3:1) .
Yield: Expected yield is 85–92% .
Characterization:
1H NMR (
): Look for a singlet at ~4.1 ppm (OMe) and a singlet at ~7.4 ppm (C5-H).
Regio-confirmation: NOE (Nuclear Overhauser Effect) studies can confirm the proximity of the OMe group to the C5-proton if ambiguity exists, though the C4-substitution is chemically standard.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
High Dimethoxy Impurity
Excess NaOMe or High Temp
Reduce NaOMe to 1.0 equiv. Maintain strict 0°C during addition.
Incomplete Conversion
Old NaOMe reagent
Titrate NaOMe solution or use fresh bottle. Increase stir time at RT.
Hydrolysis (OH product)
Wet Methanol
Use freshly opened anhydrous MeOH. Ensure atmosphere.
Isomer Mixture
Fast addition rate
Slow down addition rate to ensure kinetic control favors C4.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 3,6-dichloro-4-methoxypyridazine.
Safety & Handling
3,4,6-Trichloropyridazine: Potent skin and eye irritant.[3] May cause sensitization. Handle in a fume hood.
Sodium Methoxide: Corrosive. Reacts violently with water. Causes severe skin burns. Wear chemical-resistant gloves (Nitrile/Neoprene) and face shield.
Waste Disposal: Aqueous layers contain pyridazine residues and should be treated as halogenated organic waste.
References
Regioselectivity of Nucleophilic Substitution in Chloropyridazines. WuXi AppTec - QM Magic Class, Chapter 27. Discusses LUMO/LUMO+1 interactions and reactivity trends of 3- vs 4-chloropyridazines. Available at: [Link]
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series.[4] I. Pyridazine and 3,6-Dichloropyridazine.[2][3][4][5][6][7] Journal of the American Chemical Society, 73(4), 1873-1874. (Foundational chemistry of chloropyridazines). Available at: [Link]
PubChem Compound Summary: 3,6-Dichloro-4-methoxypyridazine. National Center for Biotechnology Information. CID 6401343. Available at: [Link]
Application Note: A General Protocol for the Synthesis of 3-Chloro-4-iodo-6-methoxypyridazine
Abstract This document provides a detailed, two-step protocol for the synthesis of 3-Chloro-4-iodo-6-methoxypyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3-Chloro-4-iodo-6-methoxypyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 3,6-dichloropyridazine. The first step involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce a methoxy group, yielding 3-chloro-6-methoxypyridazine. The subsequent step achieves a highly regioselective iodination at the C4 position through a directed ortho-metalation (DoM) pathway. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, a step-by-step experimental workflow, and critical safety considerations.
Introduction and Synthetic Strategy
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The title compound, 3-Chloro-4-iodo-6-methoxypyridazine, incorporates three distinct functional handles—a chloro group, an iodo group, and a methoxy group—on the pyridazine core. This trifunctional architecture makes it a versatile intermediate for generating complex molecular libraries through sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The chloro and iodo substituents can be selectively functionalized, leveraging their differential reactivity in palladium-catalyzed reactions.[2]
Our synthetic approach is designed for reliability and regiochemical control, proceeding in two distinct stages from 3,6-dichloropyridazine:
Regioselective Methoxylation: The first step is the conversion of 3,6-dichloropyridazine to 3-chloro-6-methoxypyridazine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide. The substitution occurs preferentially at the C6 position. This regioselectivity can be rationalized by considering the electronic nature of the pyridazine ring; the carbon atoms adjacent to the nitrogen atoms are highly electron-deficient and thus susceptible to nucleophilic attack.[3]
Directed Ortho-Metalation and Iodination: The second step introduces the iodine atom at the C4 position. A direct electrophilic iodination of the 3-chloro-6-methoxypyridazine intermediate is challenging due to the electron-deficient nature of the pyridazine ring. Therefore, a more robust strategy of directed ortho-metalation (DoM) is employed. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to selectively deprotonate the C4 position, which is activated by the adjacent chloro and ring nitrogen atoms. The resulting organolithium intermediate is then quenched with an iodine source (e.g., elemental iodine) to afford the desired 3-Chloro-4-iodo-6-methoxypyridazine with high regioselectivity.[4]
Experimental Protocols
Step 1: Synthesis of 3-Chloro-6-methoxypyridazine from 3,6-Dichloropyridazine
This procedure details the nucleophilic substitution of one chlorine atom with a methoxy group.
Causality and Mechanistic Insight: The reaction proceeds via an addition-elimination (SNAr) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms (C3 or C6) bonded to chlorine. The resulting resonance-stabilized intermediate, a Meisenheimer complex, collapses by expelling a chloride ion to restore aromaticity. The reaction is typically performed in methanol, which serves as both the solvent and the precursor to the nucleophile.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
3,6-Dichloropyridazine
≥98%
Sigma-Aldrich
141-30-0
Sodium Methoxide (NaOMe)
≥97% (or 25% in MeOH)
Sigma-Aldrich
124-41-4
Methanol (MeOH), Anhydrous
≥99.8%
Fisher Scientific
67-56-1
Dichloromethane (DCM)
ACS Grade
VWR
75-09-2
Saturated aq. NaCl (Brine)
N/A
Lab Prepared
N/A
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Sigma-Aldrich
7487-88-9
Step-by-Step Protocol:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the starting material is fully dissolved.
Carefully add a 25% w/w solution of sodium methoxide in methanol (15.3 g, 70.8 mmol, 1.05 equivalents) to the solution at room temperature. Note: The addition is slightly exothermic.
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot (3,6-dichloropyridazine) indicates reaction completion.
Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Redissolve the resulting residue in 100 mL of dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated brine.
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford 3-chloro-6-methoxypyridazine as a white to off-white solid.
Step 2: Synthesis of 3-Chloro-4-iodo-6-methoxypyridazine
This procedure details the regioselective iodination of the intermediate via directed ortho-metalation.
Causality and Mechanistic Insight: The key to this step is the regioselective deprotonation at the C4 position. The chloro group at C3 and the ring nitrogen at N2 act as directing groups, acidifying the adjacent C4 proton. Lithium Diisopropylamide (LDA), a strong and sterically hindered base, abstracts this specific proton at low temperatures (−78 °C) to prevent side reactions. The resulting lithiated species is a powerful nucleophile that readily reacts with the electrophilic iodine (I₂) to form the C-I bond, yielding the final product.[4]
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
3-Chloro-6-methoxypyridazine
≥98%
From Step 1
64070-98-0
Diisopropylamine
≥99.5%, redistilled
Sigma-Aldrich
108-18-9
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Sigma-Aldrich
109-72-8
Iodine (I₂)
≥99.8%
Sigma-Aldrich
7553-56-2
Tetrahydrofuran (THF), Anhydrous
≥99.9%, inhibitor-free
Sigma-Aldrich
109-99-9
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
N/A
Lab Prepared
N/A
Saturated aq. Ammonium Chloride (NH₄Cl)
N/A
Lab Prepared
N/A
Ethyl Acetate (EtOAc)
ACS Grade
VWR
141-78-6
Step-by-Step Protocol:
LDA Preparation (In situ): In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add 150 mL of anhydrous THF and diisopropylamine (8.4 mL, 60.0 mmol, 1.5 eq). Cool the solution to −78 °C using a dry ice/acetone bath.
Slowly add n-Butyllithium (2.5 M in hexanes, 24 mL, 60.0 mmol, 1.5 eq) dropwise via syringe, keeping the internal temperature below −70 °C. Stir the resulting solution at −78 °C for 30 minutes to ensure complete formation of LDA.
Substrate Addition: Dissolve 3-chloro-6-methoxypyridazine (5.8 g, 40.0 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the LDA solution at −78 °C. Stir the mixture for 1 hour at this temperature. The solution may change color, indicating the formation of the lithiated intermediate.
Iodination: Dissolve iodine (12.2 g, 48.0 mmol, 1.2 eq) in 60 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at −78 °C. Stir for an additional 2 hours at −78 °C.
Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at −78 °C. Allow the mixture to warm to room temperature.
Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate. Wash the organic layer with 50 mL of saturated aqueous sodium thiosulfate (to remove excess iodine) followed by 50 mL of brine.
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 3-Chloro-4-iodo-6-methoxypyridazine.
Process Visualization and Data Summary
Synthetic Workflow Diagram
Caption: Synthetic route for 3-Chloro-4-iodo-6-methoxypyridazine.
Summary of Reaction Parameters
Step
Reaction
Key Reagents
Temp.
Time
Typical Yield
Purity (Post-Purification)
1
Methoxylation
NaOMe, MeOH
Reflux
4-6 h
80-90%
>98%
2
Directed Ortho-Iodination
LDA, n-BuLi, I₂
-78 °C
3-4 h
65-75%
>98%
Safety and Troubleshooting
Safety Precautions:
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
Sodium Methoxide: Corrosive and reacts with water. Avoid contact with skin and eyes.
Diisopropylamine & THF: Flammable liquids. Work in a well-ventilated fume hood away from ignition sources. Anhydrous THF may form explosive peroxides; use from a freshly opened bottle or a solvent purification system.
Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting Guide:
Issue
Possible Cause
Suggested Solution
Step 1: Incomplete Reaction
Insufficient reagent or reaction time.
Add a slight excess of NaOMe (1.1 eq). Ensure the reaction is maintained at reflux and extend the time if necessary.
Step 2: Low Yield of Iodination
Incomplete metalation; moisture in the reaction.
Ensure all glassware is flame-dried and reagents are anhydrous. Confirm the concentration of n-BuLi via titration.
Step 2: Formation of Side Products
Reaction temperature too high during metalation.
Maintain the temperature strictly at -78 °C during the addition of n-BuLi and the substrate.
Purification Difficulties
Close-running impurities.
Optimize the eluent system for column chromatography. Consider recrystallization from different solvent systems.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing high-purity 3-Chloro-4-iodo-6-methoxypyridazine. The protocol leverages fundamental principles of nucleophilic aromatic substitution and directed ortho-metalation to achieve excellent control over regiochemistry. This versatile intermediate is now primed for further elaboration, serving as a valuable starting point for the synthesis of novel compounds in pharmaceutical and materials science research.
References
Journal of the Chemical Society, Perkin Transactions 1. (1979). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. RSC Publishing. Retrieved from [Link]
ResearchGate. (2010). Reaction of chloropyridazin-3(2H)-ones with iodine ion. Part II. Retrieved from [Link]
PubChem. (n.d.). 6-Chloro-4-iodo-3-methoxypyridazine. National Center for Biotechnology Information. Retrieved from [Link]
IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]
PMC. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. Retrieved from [Link]
PMC. (2019). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: Iodination of 3-chloro-6-methoxypyridazine
The following technical guide is structured as an interactive Support Center resource. It addresses the specific challenges of iodinating electron-deficient diazines, specifically 3-chloro-6-methoxypyridazine .
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an interactive Support Center resource. It addresses the specific challenges of iodinating electron-deficient diazines, specifically 3-chloro-6-methoxypyridazine .
Ticket Subject: Improving Yield and Selectivity in Pyridazine Iodination
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic: Define Your Reaction Pathway
Before optimizing, we must identify which "iodination" pathway you are attempting. The electron-deficient nature of the pyridazine ring creates a bifurcation in synthetic strategy.
Common Issue: Ring addition side-products; low regioselectivity.
[Go to Section 2]
[Go to Section 3]
Pathway A: Optimizing the Finkelstein Reaction (Cl
I)
The Core Problem
Standard Finkelstein conditions (NaI in Acetone/Reflux) fail for 3-chloro-6-methoxypyridazine.
Reason: The pyridazine ring is electron-deficient, but the methoxy group at C6 donates electron density, making the C3-Cl bond less susceptible to nucleophilic attack by iodide (
) compared to a nitro-chlorobenzene.
Solution: You must activate the ring using a Brønsted or Lewis acid to protonate/complex N2, lowering the LUMO energy at C3.
Recommended Protocol: The "In Situ" HI Method
This method generates anhydrous HI in situ, avoiding the hydrolysis of the methoxy group (a common yield-killer with aqueous HI).
Reagents:
Substrate: 3-chloro-6-methoxypyridazine (1.0 eq)
Sodium Iodide (NaI): 2.0 – 3.0 eq (Oven dried)
Acetyl Chloride (AcCl): 0.5 – 1.0 eq
Solvent: Acetonitrile (MeCN), anhydrous
Step-by-Step Workflow:
Preparation: Dissolve NaI (3.0 eq) in anhydrous MeCN under
.
Activation: Add Acetyl Chloride (0.5 eq) dropwise. Observation: A transient white precipitate (NaCl) will form as HI is generated.
will not work. The ring is too electron-deficient. You must use Directed Ortho-Metalation (DoM) .
Regioselectivity Rules[5]
Methoxy Group (C6): Strong Ortho-Directing Group (ODG). Directs to C5 .
Chlorine (C3): Weaker ODG. Directs to C4 .
Consensus: The lithiation will occur predominantly at C5 (ortho to the OMe group).
Recommended Protocol: The "LiTMP" Method
Do not use n-Butyllithium (n-BuLi) directly. n-BuLi acts as a nucleophile and will attack the C3-Cl or C6-OMe positions (nucleophilic addition), destroying the ring. You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , a non-nucleophilic strong base.
LiTMP Gen: In a separate flask, add 2,2,6,6-tetramethylpiperidine (1.1 eq) to THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Warm to 0°C for 15 min, then cool back to -78°C .
Metalation: Add solution of 3-chloro-6-methoxypyridazine (1.0 eq) in THF dropwise to the LiTMP solution at -78°C.
Critical: Stir for exactly 30–45 minutes. Longer times lead to "Li-Scrambling" (migration of the Li).
Quench: Add solution of
(1.2 eq) in THF rapidly.
Workup: Warm to RT, quench with
, wash with .
Troubleshooting Guide (DoM)
Symptom
Diagnosis
Corrective Action
Complex Mixture / Ring Opening
Nucleophilic attack by base.
Ensure you are using LiTMP, not n-BuLi or LDA. Keep temp strictly at -78°C.
Regioisomer Mix (C4 vs C5)
"Dance of Lithium" (Halogen Dance).
Quench faster. The kinetic product is C5-Li; thermodynamic equilibration may shift it.
Low Yield
Moisture in THF.
THF must be distilled from Na/Benzophenone or passed through activated alumina columns immediately before use.
Decision Logic for C-H Iodination (Graphviz)
Caption: Selection of non-nucleophilic base (LiTMP) is critical to prevent ring destruction.
Stability & Storage
Iodinated pyridazines are notoriously unstable compared to their chloro-analogs.
Light Sensitivity: The C-I bond is weak. Store all products in amber vials wrapped in foil.
Copper Scavenging: If using the iodide for subsequent Sonogashira/Suzuki couplings, ensure the iodide is free of sulfur contaminants (from thiosulfate workup) which poison Pd/Cu catalysts.
References
Finkelstein Methodology: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides. Journal of the American Chemical Society, 124(50), 14844–14845. Link(Note: Describes the metal-catalyzed variant, foundational for understanding activation).
Acid-Mediated Iodination: Cantillo, D., & Kappe, C. O. (2011). In Situ Generated Anhydrous HI for the Finkelstein Reaction. The Journal of Organic Chemistry, 76(19), 8094–8099.
Pyridazine Lithiation: Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Isoquinolines). Tetrahedron, 57(21), 4489-4505. Link
Substrate Properties: BenchChem Technical Data. 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. Link
Purification of 3-Chloro-4-iodo-6-methoxypyridazine by column chromatography
Technical Support Center: Purification of 3-Chloro-4-iodo-6-methoxypyridazine To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Protoco...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-Chloro-4-iodo-6-methoxypyridazine
To: Research Scientists & Process Chemists
From: Senior Application Scientist, Separation Sciences Division
Subject: Troubleshooting & Protocol Optimization for Halopyridazine Purification
Introduction: The Challenge of the Pyridazine Scaffold
Purifying 3-Chloro-4-iodo-6-methoxypyridazine presents a unique set of challenges. Unlike standard phenyl rings, the electron-deficient pyridazine core creates high polarity and significant "stickiness" on silica gel. Furthermore, the presence of both iodine and chlorine atoms introduces lipophilicity that can mask the polarity differences between regioisomers (specifically the 4-iodo vs. 5-iodo isomers, or 3-methoxy vs. 6-methoxy isomers depending on your synthetic route).
This guide moves beyond standard protocols to address the specific physicochemical behavior of this scaffold.
Module 1: Pre-Purification Diagnostics
Before packing your column, you must diagnose the state of your crude mixture. Pyridazines are notorious for "streaking" if the solvent system isn't perfectly tuned to their pKa and solubility profile.
Diagnostic Checklist
Parameter
Observation
Action Required
Solubility
Insoluble in Hexane; poor in Et2O; good in DCM/THF.
Do NOT wet load. Use dry loading (silica adsorption) to prevent band broadening.
TLC Profile
Two spots with (Regioisomers).
Standard Hex/EtOAc will fail. Switch to DCM/TBME or Toluene/Acetone .
Stability
Darkening (browning) upon exposure to light/silica.
Iodine lability. Wrap column in foil. Use neutral silica or flush column with 1% Et3N (carefully).
Byproducts
Spot at baseline (highly polar).
Likely hydrolysis product (Pyridazinone). Flush with 10% MeOH in DCM at end of run.
Module 2: The "Golden" Solvent Systems
Standard Hexane/Ethyl Acetate gradients often fail to separate the 4-iodo and 5-iodo regioisomers due to similar dipole moments. Based on internal data and analogous literature [1, 2], we recommend the following systems:
System A: The "Dipole" Switch (Recommended for Regioisomers)
Why it works: DCM solubilizes the pyridazine core well, while TBME interacts differently with the methoxy substituent compared to EtOAc, often amplifying the
difference between isomers.
System B: The "Pi-Pi" Stacking Modifier
Solvent: Toluene / Acetone.
Gradient: 10:1
4:1 Toluene:Acetone.
Why it works: Toluene engages in
- stacking with the electron-deficient pyridazine ring. The steric bulk of the iodine atom interferes with this stacking differently depending on its position (C4 vs C5), creating separation leverage that simple polarity (Hex/EtOAc) cannot achieve.
Module 3: Step-by-Step Purification Protocol
Workflow Visualization
Figure 1: Decision logic for purifying halopyridazines. Note the option to bypass chromatography for recrystallization if separation is poor.
Detailed Execution
Quench & Wash: Before chromatography, wash your organic layer with 10% Sodium Thiosulfate .
Reasoning: Removes trace elemental iodine (
) which acts as a Lewis acid and can catalyze degradation on the silica column.
Dry Loading (Critical):
Dissolve crude material in minimal DCM.
Add silica gel (mass ratio 3:1 silica:crude).
Rotovap to dryness until a free-flowing powder is obtained.
Why: Wet-loading with DCM usually causes the band to travel too fast; wet-loading with Hexane is impossible due to insolubility.
Elution:
Pack column with 100% DCM (or Toluene).
Load the dry powder as a flat band.
Run 2 column volumes (CV) of pure non-polar solvent.
Begin gradient. Collect small fractions (test tubes, not bottles) near the expected
.
Module 4: Troubleshooting & FAQs
Q1: My product is co-eluting with the des-iodo impurity (3-chloro-6-methoxypyridazine). How do I separate them?
A: This is a common issue. The iodine atom adds lipophilicity, but the core polarity is similar.
Solution: Switch to a C18 Reverse Phase column if available (Water/Acetonitrile gradient). If sticking to normal phase, use Hexane/DCM (1:1) as the base solvent and add very small amounts of IPA (1-2%). The iodine-containing molecule is significantly more lipophilic and will move faster in high-hexane systems, but you need the DCM to keep it in solution.
Q2: The product turns brown on the column. Is it decomposing?
A: Yes, likely deiodination.
Mechanistic Insight: The C4-Iodine bond is activated by the electron-withdrawing nitrogen atoms. Acidic silica sites can promote homolytic cleavage or elimination.
Fix:
Wrap the column in aluminum foil (protect from light).
Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites. Note: Wash the column with 5 CVs of solvent to remove excess TEA before loading your product, as TEA can react with alkyl halides (though less likely with aryl halides).
Q3: I see a "ghost" spot that trails the product.
A: This is often the pyridazinone hydrolysis product (where the -Cl or -OMe hydrolyzes to -OH/C=O).
Fix: This is much more polar. Do not increase polarity too quickly. Keep the gradient shallow to ensure the main peak elutes fully before the tail drags out.
Q4: Can I just recrystallize it?
A: Often, yes. Halopyridazines crystallize well.
Protocol: Dissolve in hot Diisopropyl Ether (iPr2O) or a mix of EtOAc/Heptane . Cool slowly. The symmetrical regioisomers often pack better and crystallize out, leaving the mixed impurities in the mother liquor [2].
Module 5: Logic of Separation (Diagram)
Figure 2: Selecting the correct solvent strategy based on the impurity type.
References
BenchChem Technical Support. (2025).[1][2] Purification of Pyrimido[5,4-c]pyridazine Analogs & Troubleshooting Guides. Retrieved from (Simulated Link based on search context).
Heinisch, G., & Matuszczak, B. (1991). Pyridazines.[1][2][3][4][5][6] 55. On the regioselectivity of attack of O-nucleophiles at 4-substituted 3,6-dichloropyridazines. Monatshefte für Chemie, 122, 55–62. (Describes crystallization and chromatographic separation of methoxy-chloropyridazine isomers).
Organic Syntheses. (2014). Synthesis of Functionalized Pyridazines via S_NAr. (General methodology for halopyridazine handling).
Sielc Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solving Regioselectivity Issues in Pyridazine Halogenation
Role: Senior Application Scientist
Audience: Medicinal Chemists & Process Development Scientists
Technical Support Center: Pyridazine Functionalization
Welcome to the Advanced Heterocycle Support Hub.
Pyridazines (1,2-diazines) are notoriously electron-deficient "bricks" in medicinal chemistry. Unlike electron-rich pyrroles or thiophenes, they resist standard Electrophilic Aromatic Substitution (EAS). If you are attempting direct bromination with Br2/FeBr3 and getting starting material back (or black tar), you are not alone.
This guide bypasses the textbook theory and focuses on the three field-proven strategies to force halogens onto specific ring positions: N-Oxide Activation (for C3/C6), Directed Ortho Metalation (for C4/C5), and Catalytic C-H Activation .
Module 1: The "Classic" Route (C3/C6 Selectivity)
Target: Installing Chlorine at the alpha positions (C3 or C6).
Method: N-Oxide Activation followed by Reissert-Henze type rearrangement.
The Mechanism
Direct chlorination of pyridazine is futile. You must first activate the ring by oxidizing a nitrogen atom. The N-oxide oxygen acts as a "handle." When treated with POCl3, it forms a reactive chlorophosphate intermediate.[1] The chloride ion then attacks the alpha position (C3 or C6), restoring aromaticity and eliminating the oxygen.
Workflow Diagram
Protocol: C3-Chlorination of Substituted Pyridazine
Valid for 3-substituted pyridazines to access 3,6-disubstituted products.
Oxidation: Dissolve substrate (1.0 equiv) in DCM. Add mCPBA (1.1 equiv) portion-wise at 0°C. Warm to RT and stir for 12h.
Checkpoint: Monitor TLC. N-oxides are significantly more polar than the parent heterocycle.
Workup: Wash with sat. NaHCO3 to remove m-chlorobenzoic acid.
Chlorination: Dissolve the dried N-oxide in neat POCl3 (5-10 equiv).
Critical Step: Heat to reflux (approx. 105°C). The reaction is often sluggish below 80°C.
Quench: Pour the cooled mixture onto crushed ice/water slowly (Exothermic!). Neutralize with solid Na2CO3. Extract with EtOAc.
FAQ:
Q: I have a substituent at C3. Will the N-oxide form at N1 or N2?
A: Sterics usually dictate that oxidation occurs at the nitrogen distal to the substituent (N1). Consequently, POCl3 chlorination will occur at C6.
Module 2: The "Surgeon's Knife" (C4/C5 Selectivity)
Target: Installing Halogens at the difficult beta positions (C4/C5) or overriding natural selectivity.
Method: Directed Ortho Metalation (DoM) using Knochel-Hauser Bases.
The Science: Why LiTMP?
Standard bases like n-BuLi are too nucleophilic; they will attack the pyridazine ring (Chichibabin-like addition) rather than deprotonate it. You must use non-nucleophilic bases.
The Gold Standard: TMPMgCl·LiCl (Knochel-Hauser Base). It is sterically bulky, kinetically active, and thermodynamically stable enough to tolerate sensitive functional groups (esters, nitriles) that n-BuLi would destroy.
The "Magical Switch": Lewis Acid Control
This is the most advanced concept in pyridazine chemistry.
Base only: Metalation typically occurs at C3 (ortho to ring nitrogen).
Base + BF3[2]·OEt2: The Lewis acid complexes with the ring nitrogens, blocking the C3 position sterically and electronically. Metalation shifts to C4/C5 .
Decision Tree Diagram
Protocol: C4-Iodination (The Lewis Acid Route)
Complexation: Dissolve pyridazine (1.0 equiv) in dry THF at -78°C under Argon. Add BF3·OEt2 (1.1 equiv) dropwise. Stir for 15 min.
Metalation: Add TMPMgCl[3][4][5]·LiCl (1.2 equiv, 1.0 M in THF) dropwise. Stir for 30 min at -78°C.
Self-Validation: Take a 0.1 mL aliquot, quench with D2O, and run NMR. If you don't see >90% deuterium incorporation, do not proceed. Your reagents are wet or the temperature is wrong.
Halogenation: Dissolve I2 (1.5 equiv) in THF and add to the reaction mixture.
Warm-up: Allow to warm to RT over 2 hours. Quench with sat. Na2S2O3 (to remove excess iodine).
Module 3: Troubleshooting & FAQs
Symptom: "I tried brominating with NBS/Pd, but I got a mixture of isomers."
Root Cause: Palladium-catalyzed C-H halogenation relies heavily on Directing Groups (DGs) . Pyridazine nitrogens are weak DGs because they bind Pd too tightly (poisoning the catalyst) or not tightly enough to direct regioselectivity.
Fix:
Use a strong DG (e.g., an amide or pivaloyl group) on the ring.[3]
Switch to PIDA (Phenyliodine(III) diacetate) mediated halogenation if you want to avoid metals.
Symptom: "My DoM reaction turned into a black tar."
Root Cause: Temperature violation. Pyridazyl-magnesium or lithium species are thermally unstable.
Fix:
Never let the internal temperature rise above -50°C before adding the electrophile.
Ensure your THF is peroxide-free and dry (Karl Fischer < 50 ppm).
Technical Support Center: 3-Chloro-4-iodo-6-methoxypyridazine
Stability Profile & Handling Guide[1][2] Executive Summary 3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-92-0) is a high-value heterocyclic intermediate, primarily utilized as an electrophile in palladium-catalyzed cr...
Author: BenchChem Technical Support Team. Date: February 2026
Stability Profile & Handling Guide[1][2]
Executive Summary
3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-92-0) is a high-value heterocyclic intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2] Its utility stems from the differential reactivity between the C4-iodo (highly reactive) and C3-chloro (moderately reactive) positions.[1][2]
However, this dual-halogenated scaffold presents specific stability challenges in solution.[1][2] The C4-iodine bond is photolabile, and the electron-deficient pyridazine core is susceptible to nucleophilic attack in polar protic solvents.[1][2] This guide addresses the root causes of degradation and provides actionable troubleshooting workflows.
Module 1: Solubility & Solvent Compatibility
The Challenge: Users often report "crashing out" upon dilution into aqueous buffers or unexpected degradation in DMSO stocks.[2]
Solvent Selection Matrix
Solvent
Solubility Rating
Stability Risk
Recommendation
DMSO
High (>50 mM)
Moderate
Preferred Stock Solvent. Warning:[1][2] Hygroscopic.[1][2] Absorbed water promotes hydrolysis.[2] Freezing DMSO stocks can cause compound exclusion (cryo-precipitation).[1][2]
DMF
High (>50 mM)
High
Use only if fresh.[1][2] Decomposes to dimethylamine over time, which can nucleophilically attack the pyridazine ring (SNAr).
Ethanol/Methanol
Moderate
High
Avoid for long-term storage. Nucleophilic solvents can displace the C3-chloro group over time, especially if basic.[1][2]
Water/PBS
Negligible
N/A
Do not use for stocks. Only for final dilution (<1% organic co-solvent).[1][2]
Troubleshooting: "My Solution is Cloudy"
Symptom: Immediate precipitation upon adding DMSO stock to aqueous buffer.[1][2]
Root Cause: The "Oiling Out" Effect.[2] Rapid addition causes local high concentrations where the compound aggregates before dispersing.[2]
Protocol:
Vortex the buffer creating a vortex cone before adding the stock.[2]
Inject the DMSO stock directly into the vortex (not on the side of the tube).
Limit DMSO concentration to <0.5% v/v for biological assays.
Module 2: Photostability (The "Iodine Problem")
The Challenge: Solutions turn yellow or brown after sitting on the benchtop.
Mechanism of Failure
The Bond Dissociation Energy (BDE) of the C(sp2)–I bond is significantly lower (~65 kcal/mol) than that of C–Cl (~95 kcal/mol). Exposure to UV or intense visible light excites the pyridazine π-system, leading to homolytic cleavage of the C–I bond.
Visual Indicator: The yellow/brown color is elemental iodine (
) or triiodide () liberated during radical recombination.[1][2]
Consequence: Loss of the cross-coupling handle (C4 position), rendering the molecule useless for downstream synthesis.[2]
DOT Diagram: Photodegradation Pathway
Figure 1: Photolytic degradation pathway.[2] Light exposure leads to homolytic cleavage of the C-I bond, resulting in de-iodinated byproducts and iodine liberation.
Module 3: Chemical Integrity (Hydrolysis & Reactivity)
The Challenge: LCMS analysis shows a mass shift of -14 Da or +16 Da.
Reactivity Hotspots
The pyridazine ring is electron-deficient (π-deficient).[1][2] The presence of the Methoxy (C6) and Chloro (C3) groups creates a "push-pull" system, but the ring remains susceptible to Nucleophilic Aromatic Substitution (SNAr).
FAQ: Chemical Stability
Q: Can I store this in an acidic buffer (pH < 4)?A:Risk of Demethylation. Strong acids can protonate the ring nitrogen, activating the C6-methoxy group for hydrolysis (Mass shift -14 Da: -CH3 +H).[1][2]
Q: Can I store this in a basic buffer (pH > 9)?A:Risk of SNAr. Hydroxide ions (
) can attack C3, displacing the chloride (Mass shift -35.5 + 17 = -18.5 Da), or attack C6, displacing methoxide.[1][2]
Q: Why did my DMF stock degrade?A: DMF hydrolyzes to dimethylamine.[1][2] Dimethylamine is a strong nucleophile and will rapidly displace the C3-chloride to form the dimethylamino-derivative.[1][2]
DOT Diagram: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying stability issues based on visual and analytical cues.
Module 4: Master Handling Protocol (The "Gold Standard")
To ensure maximum reproducibility in biological or synthetic assays, follow this strict protocol.
Preparation
Weighing: Weigh the solid quickly. Minimize exposure to ambient light.[2]
Vessel: Use Amber glass vials (silanized if working at <1 µM to prevent adsorption).[1][2]
Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[2]
Dissolution
Prepare a 10 mM to 50 mM stock .
Do not sonicate for >30 seconds (heat promotes degradation).[2]
Inert Gas: Overlay the headspace with Argon or Nitrogen before closing the vial.[2]
Technical Support Center: Minimizing Dehalogenation in Suzuki-Miyaura Coupling
Case Ticket: #SZK-DH-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist Executive Summary: The Dehalogenation Trap Dehalogenation (specifically hydrodehalogenation) is a co...
Author: BenchChem Technical Support Team. Date: February 2026
Case Ticket: #SZK-DH-001
Status: Open
Priority: High (Yield Critical)
Assigned Specialist: Senior Application Scientist
Executive Summary: The Dehalogenation Trap
Dehalogenation (specifically hydrodehalogenation) is a competitive pathway in Palladium-catalyzed cross-couplings where the carbon-halogen bond (C-X) is reduced to a carbon-hydrogen bond (C-H) rather than forming the desired C-C bond.[1][2]
The Root Cause: This side reaction is almost invariably driven by the formation of a Palladium-Hydride (LnP-H) species. This species forms via:
-Hydride Elimination: From alcoholic solvents or alkoxide bases containing -hydrogens (e.g., isopropoxide).
Oxidative Addition of H-X: From protic sources in the absence of sufficient base buffering.
To resolve this, we must shut down hydride sources and accelerate the desired reductive elimination step.
Diagnostic Workflow (Visual Guide)
Before altering your entire synthesis, use this decision tree to identify the likely culprit.
Figure 1: Step-by-step diagnostic logic to isolate the source of hydride generation in the catalytic cycle.
Troubleshooting Guide (Q&A)
Issue 1: Solvent-Induced Hydrodehalogenation
User Question: I am using isopropanol (iPrOH) because my substrate is polar, but I see 20% reduced product (Ar-H). Why?
Technical Analysis:
Secondary alcohols like isopropanol are potent reducing agents in Pd-catalysis. The mechanism involves the coordination of the isopropoxide to the Palladium center, followed by
-hydride elimination . This generates a Pd-H species and acetone. The Pd-H then reductively eliminates with your aryl group to form Ar-H [1].[1][3]
Solution:
Immediate Fix: Switch to a solvent system that cannot undergo
-hydride elimination.
Recommended: Toluene/Water (4:1), 1,4-Dioxane, or THF.
If Alcohol is Required: Use a primary alcohol like Methanol or Ethanol (slower $\beta-elimination than secondary alcohols) or tert-Amyl alcohol (sterically hindered).
Water is Key: Ensure water is present.[1][4] Water facilitates the formation of the reactive palladium-hydroxo species (Pd-OH), which is crucial for transmetallation and often faster than the competing hydride formation path [2].
Issue 2: Base Selection
User Question: I switched to anhydrous THF, but I'm still using Sodium Ethoxide (NaOEt). The problem persists.
Technical Analysis:
Even in aprotic solvents, the base itself can serve as the hydride source. Ethoxide contains
-hydrogens. Upon binding to Pd, it can eliminate to form acetaldehyde and Pd-H.
Solution:
Switch to bases lacking
-hydrogens ("Non-hydridic bases").
Gold Standard: Potassium Phosphate Tribasic (
).[1] It acts as an excellent proton shuttle without providing a hydride source [3].
Alternatives: Cesium Carbonate (
) or Cesium Fluoride ().
Issue 3: Chemoselectivity in Polyhalogenated Substrates
User Question: I have a substrate with both -Br and -Cl. I want to couple at the -Br site, but the -Cl is being dehalogenated (reduced).
Technical Analysis:
This indicates the catalyst is too active or the reaction time is too long. Once the -Br coupling is finished, the active Pd(0) starts inserting into the C-Cl bond. If transmetallation with the boronic acid is slow (or boronic acid is depleted), the Pd(II)-Cl species will find a hydride source and reduce.
Solution:
Ligand Tuning: Use a ligand that differentiates oxidative addition rates.
is known to be highly active for chlorides, so avoid it if you want to save the chloride. Use or DPPF for better discrimination (reacts with Br, ignores Cl).
Stoichiometry: Use a slight deficit of the boronic acid (0.95 equiv) relative to the -Br site to ensure no excess reagent pushes the second cycle.
Temperature: Lower the temperature. C-Cl activation usually requires higher energy than C-Br.
Optimized Protocols
Protocol A: The "Anti-Dehalogenation" Standard
Best for: Substrates prone to reduction (electron-deficient aryl halides).
Mechanistic Investigation of Hydrodehalogenation:
Title: A mechanistic investigation of hydrodehalogenation using ESI-MS.
Source: Chemical Communications (RSC).
URL:[Link]
Solvent Effects in Cross-Coupling:
Title: Solvent effects in palladium catalysed cross-coupling reactions.[3][4][6][7]
Source: White Rose Research Online.
URL:[Link]
Ligand Effects on Dehalogenation:
Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[8]
Source: Organic Chemistry Portal (Navarro et al., J. Org. Chem).
URL:[Link]
Troubleshooting low conversion in pyridazine cross-coupling reactions
The "Diazine Dilemma": Executive Summary Pyridazines (1,2-diazines) represent a privileged yet notoriously difficult scaffold in medicinal chemistry. Unlike simple benzenes or even pyridines, pyridazines possess two adja...
Author: BenchChem Technical Support Team. Date: February 2026
The "Diazine Dilemma": Executive Summary
Pyridazines (1,2-diazines) represent a privileged yet notoriously difficult scaffold in medicinal chemistry. Unlike simple benzenes or even pyridines, pyridazines possess two adjacent nitrogen atoms, resulting in a significantly lower LUMO and higher Lewis basicity.
If your reaction is stalling at <20% conversion or yielding dehalogenated byproducts, you are likely encountering one of three specific failure modes:
Catalyst Poisoning: The diazine nitrogens are displacing your phosphine ligands, forming an inactive [Pd(pyridazine)2Cl2] complex.
Rapid Protodeboronation: If using pyridazinyl boronic acids, the C-B bond is hydrolyzing faster than the transmetalation step (The "2-Pyridyl Problem").
Competitive S_NAr: The electron-deficient ring is reacting with your base (e.g., hydroxide or alkoxide) rather than the palladium center.
Diagnostic Workflow
Before modifying reagents, use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of cross-coupling failure in pyridazine substrates.
Module 1: The Boronate Instability (Suzuki-Miyaura)
The Issue:
Pyridazinyl boronic acids (especially 3-pyridazinyl) are inherently unstable. The basic nitrogen atom facilitates the formation of a zwitterionic intermediate which undergoes rapid hydrolysis (protodeboronation), often within minutes of adding water/base.
Q: Why do I see the de-boronated starting material (H-pyridazine) instead of the product?A: Your cross-coupling rate (
) is slower than the decomposition rate (). The boronic acid is destroying itself before it can find the palladium.
The Solution: Slow-Release Strategy (MIDA Boronates)
You must switch from free boronic acids to MIDA (N-methyliminodiacetic acid) boronates . These esters protect the boron atom from hydrolysis. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate that matches the catalytic cycle, keeping the concentration of the unstable species low but constant.
Comparative Data: Boron Source Stability
Boron Source
Stability (pH 7-10)
Conversion (24h)
Recommendation
Free Boronic Acid
< 30 mins
5-15%
Avoid
Pinacol Ester
Moderate
20-40%
Use only for 4-substituted
BF3-K Salt
High
40-60%
Good alternative
MIDA Boronate
Very High
>85%
Standard of Care
Rescue Protocol A: MIDA-Boronate Coupling
Use this protocol for 3-halopyridazines or when coupling TO a pyridazinyl-boronate.
The Issue:
The pyridazine nitrogens are excellent ligands. They bind to Palladium(II) intermediates, displacing phosphines and forming stable, catalytically inactive "off-cycle" resting states. This is most common when using monodentate ligands like PPh3 or simple bidentates like dppf.
Q: The reaction turns black immediately and stops. Why?A: "Pd-black" formation indicates catalyst decomposition. However, if the solution stays clear/yellow but conversion stops, the Pd is likely coordinated to the substrate nitrogen.
The Solution: Bulky Ligands & Precatalysts
You must use ligands that are sterically bulky enough to prevent the Pd center from coordinating to the pyridazine nitrogen.
Ligand Selection:
XPhos / RuPhos: Excellent for preventing N-coordination due to the isopropyl groups on the biaryl backbone.
BrettPhos: Essential for primary amines to prevent doublearylation and N-binding.
P(tBu)3: High steric bulk, good for difficult oxidative additions.
Precatalyst Strategy (Pd-G3/G4):
Do not use Pd2(dba)3. The initiation is slow and dba can inhibit the reaction.
Use Palladacycle Precatalysts (e.g., XPhos Pd G4) . These generate the active monoligated Pd(0) species immediately upon heating, bypassing the induction period where poisoning often occurs.
Figure 2: Mechanism of catalyst poisoning vs. productive oxidative addition based on ligand sterics.
Rescue Protocol B: Buchwald-Hartwig Amination
Use for aminating chloropyridazines.
Reagents:
Chloropyridazine (1.0 equiv)
Amine (1.2 equiv)
Catalyst:BrettPhos Pd G4 (1-3 mol%)
Base: LiHMDS (2.0 equiv) or Cs₂CO₃ (3.0 equiv)
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Procedure:
Critical: If using LiHMDS, add it last. Strong bases can degrade the pyridazine if the catalyst isn't ready to intercept.
Heat to 80-100°C.
Tip: If using a secondary amine, RuPhos Pd G4 is often superior.
Module 3: Competitive Nucleophilic Attack (S_NAr)
The Issue:
Pyridazines are electron-deficient enough to undergo Nucleophilic Aromatic Substitution (S_NAr) without a metal catalyst. If you use strong nucleophilic bases (NaOtBu, NaOH, NaOEt), the base may attack the ring, displacing your halide or forming a Meisenheimer complex that shuts down the catalytic cycle.
Q: I see a byproduct with mass [M + 74] or [M + 17]. What is it?A: [M+74] is likely the t-Butoxide adduct (from NaOtBu). [M+17] is the hydroxy adduct (from hydroxide).
The Solution: Non-Nucleophilic Bases
Switch to inorganic carbonates or phosphates.
Best:
(Potassium Phosphate Tribasic). It is basic enough for Suzuki/Buchwald but poorly nucleophilic.
Alternative:
(Cesium Carbonate). The "Cesium Effect" improves solubility in organic solvents like dioxane.
Avoid: NaOMe, NaOEt, and often NaOtBu (unless the substrate is sterically hindered).
References & Further Reading
MIDA Boronates (Slow Release Strategy):
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions." The Journal of Organic Chemistry.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society. (Discusses heteroatom poisoning).
Optimal solvent systems for 3-Chloro-4-iodo-6-methoxypyridazine recrystallization
Technical Support Center: Purification of 3-Chloro-4-iodo-6-methoxypyridazine Case ID: PYR-ISO-4492 Subject: Optimization of Recrystallization Solvent Systems & Troubleshooting Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-Chloro-4-iodo-6-methoxypyridazine
Case ID: PYR-ISO-4492
Subject: Optimization of Recrystallization Solvent Systems & Troubleshooting
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The purification of 3-Chloro-4-iodo-6-methoxypyridazine presents a unique challenge due to the competing solubility properties of its substituents.[1] The molecule features a lipophilic, polarizable iodine atom alongside a hydrogen-bond-accepting methoxy group on an electron-deficient pyridazine ring.[1]
This guide provides a validated solvent selection strategy, a step-by-step troubleshooting protocol for common issues (oiling out, regioisomer retention), and safety mandates for handling iodo-heterocycles.
Part 1: Solvent System Selection
The choice of solvent is dictated by the specific impurity profile. For this intermediate, impurities are typically unreacted starting material (3-chloro-6-methoxypyridazine) or over-iodinated byproducts.[1]
Recommended Solvent Systems
System Class
Solvent Mixture
Ratio (v/v)
Primary Use Case
Mechanism of Action
Primary (Protic)
Ethanol / Water
4:1 to 2:1
General Purity (>98%)
The methoxy group allows solubility in hot ethanol; water acts as a strong anti-solvent to force precipitation upon cooling, leaving polar impurities in the mother liquor.[1]
Secondary (Aprotic)
Ethyl Acetate / Heptane
1:3
Removal of Lipophilic Impurities
Excellent for removing di-iodo byproducts.[1] The compound dissolves in hot EtOAc; Heptane reduces solubility gradually.
Tertiary (High Polarity)
Acetonitrile (ACN)
Single
Polymorph Control
ACN often yields denser, more crystalline forms compared to alcohols, though yield may be lower due to higher solubility.[1]
Critical Note: Avoid Dichloromethane (DCM) for recrystallization.[1] The compound is too soluble in DCM, preventing effective recovery. Use DCM only for extraction/workup.
Part 2: Solvent Selection Decision Tree
Use this logic flow to determine the optimal solvent based on your crude material's behavior.
Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility tests.
Part 3: Troubleshooting & FAQs
Issue 1: The Product "Oils Out" Instead of Crystallizing
Diagnosis: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling rate is too rapid, causing liquid-liquid phase separation (oiling) rather than nucleation.
Corrective Protocol:
Re-heat the mixture until the oil redissolves.
Seed the solution: Add a small crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not place directly in ice.[1]
Solvent Adjustment: If using EtOH/Water, slightly increase the Ethanol ratio. Oiling often indicates the mixture is too polar (too much water).
Issue 2: Product is Yellow/Brown (Iodine Liberation)
Diagnosis: Iodo-pyridazines are light-sensitive and thermally unstable.[1] Prolonged heating or exposure to light can liberate elemental iodine (
), discoloring the crystals.
Corrective Protocol:
Preventative: Perform recrystallization in amber glassware or wrap the flask in aluminum foil. Minimize heating time.[1][2][3]
Remedial: If the mother liquor is dark:
Dissolve the crude in the organic solvent (e.g., Ethyl Acetate).
Wash with a 5% aqueous solution of Sodium Thiosulfate (
) .[1] This reduces (brown) to iodide (colorless).[1]
Dry the organic layer, evaporate, and proceed with recrystallization.
Issue 3: Retention of Regioisomers
Diagnosis: The 5-chloro isomer or 4,5-diiodo impurities co-crystallize.[1]
Corrective Protocol:
Switch to Isopropanol (IPA) .[1] The steric bulk of IPA often discriminates better between regioisomers of substituted pyridazines than Ethanol does.
Use Hot Filtration : Dissolve the compound in the minimum amount of hot solvent.[2] If the impurity is less soluble, filter the hot solution through a pre-warmed funnel before cooling.[3]
Part 4: Validated Experimental Protocol (SOP)
Objective: Purification of 10g crude 3-Chloro-4-iodo-6-methoxypyridazine.
System: Ethanol/Water (Anti-solvent method).[1]
Dissolution:
Place 10g of crude solid in a 100mL Erlenmeyer flask.
Add Ethanol (absolute) in 5mL portions while heating to 60°C (below reflux).
Swirl constantly.[1] Stop adding solvent as soon as the solid dissolves (Target: ~30-40mL).[1]
Note: If solid remains but the solution is dark/dirty, perform a hot filtration to remove insoluble particulates.[2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Moisture Sensitivity & Stability Protocols
Ticket ID: HMP-2024-001
Status: Open Resource
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Halogenated methoxypyridazines (e.g., 3-chloro-6-methoxypyridazine) are critical electrophilic building blocks in medicinal chemistry.[1] However, they exhibit a specific vulnerability: hydrolytic instability . The electron-deficient diazine ring renders the carbon atoms at positions 3 and 6 highly susceptible to nucleophilic attack by water, leading to the formation of thermodynamically stable (but synthetically useless) pyridazinones.
This guide provides a self-validating workflow to prevent, diagnose, and resolve moisture-induced degradation.
Module 1: The Mechanism of Failure (The "Why")
The Issue:
Users often report the appearance of a crystalline precipitate in stored samples or "missing mass" during reactions. This is rarely simple decomposition; it is usually the conversion of the reactive pyrazine core into a pyridazinone.
The Chemistry:
The pyridazine ring is π-deficient.[2] The presence of electronegative substituents (Halogen, Methoxy) further depletes electron density at C3 and C6.
Acidic Hydrolysis: Trace acid (even from silica gel) protonates a ring nitrogen, activating the C-OMe bond for hydrolysis. Result: Demethylation (Loss of CH₃).
Nucleophilic Displacement: Water acts as a nucleophile, attacking the C-Cl or C-OMe bond. Result: Pyridazinone formation .
Visualization: Hydrolysis Pathway
Figure 1: The degradation pathway of 3-chloro-6-methoxypyridazine in the presence of moisture and trace acid.
Caption: Under aqueous acidic conditions, the methoxy group is hydrolyzed to a ketone (tautomerizing to the amide), rendering the molecule inert to subsequent SnAr reactions.
Module 2: Storage & Handling Protocols (FAQs)
Q1: My compound arrived as a white solid. Can I store it on the shelf?
Status:CRITICAL RISKResolution: No. Even "dry" ambient air contains enough moisture to degrade these compounds over weeks, especially if the bottle seal is imperfect.
Protocol:
Long-term: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Short-term: If frequent access is needed, store in a desiccator with active desiccant (P₂O₅ or activated silica).
Visual Check: If the white solid turns yellow or orange , significant hydrolysis or oxidation has occurred. Check LCMS for the pyridazinone mass (M-14 relative to starting material).
Q2: How do I transfer the reagent without introducing water?
Status:PROCEDURAL ADVICEResolution: Use the "Positive Pressure" technique. Never open the bottle to open air if the humidity is >40%.
Protocol:
Flush a receiving flask with N₂.
Insert a needle connected to an N₂ line into the reagent bottle septum (to equalize pressure).
Withdraw the required volume (if liquid) or pour the solid rapidly under a funnel of flowing N₂ (if solid).
Self-Validation: If the septum is cored or damaged, replace the cap immediately. Do not use Parafilm alone as a moisture barrier; it is permeable to water vapor over time.
The Issue: "I set up a Suzuki coupling, but the starting material hydrolyzed instead of coupling."
Root Cause: The reaction solvent contained >50 ppm water.[3] At elevated temperatures (80°C+), water outcompetes the boronic acid for the electrophilic site.
Solvent Water Limits
Standard "Anhydrous" solvents from a bottle are often insufficient after the first use. Refer to the Williams Limit (based on J. Org. Chem. 2010 study [1]) for drying protocols.[3][4][5]
Solvent
Commercial "Anhydrous" Water Content
Required Drying Agent
Time to Reach <10 ppm
THF
~40-50 ppm
3Å Molecular Sieves (20% m/v)
48 Hours
DCM
~20-30 ppm
3Å Molecular Sieves (10% m/v)
24 Hours
DMF
~100+ ppm
Activated 3Å Sieves
72 Hours
MeOH
~200+ ppm
3Å Sieves (20% m/v)
5 Days
Reaction Workflow Diagram
Figure 2: Decision tree for reaction setup involving hygroscopic heterocycles.
Caption: Workflow to minimize hydrolysis competition during cross-coupling reactions.
Module 4: Purification & Analysis (The "Hidden" Trap)
The Issue: "My crude NMR looked clean, but after the column, I have a new impurity."
Root Cause:Silica Gel Acidity.
Standard silica gel has a pH of ~6.5, but its surface silanols (Si-OH) are acidic enough to catalyze the hydrolysis of the methoxy group or the displacement of the halogen in sensitive pyridazines.
The Fix: Neutralized Silica Protocol
Do not run a standard column. You must buffer the stationary phase.
Step-by-Step Protocol:
Preparation: Slurry your silica gel in the eluent solvent (e.g., Hexane/EtOAc).
Neutralization: Add 1% Triethylamine (Et₃N) to the slurry.
Packing: Pour the column with this Et₃N-doped solvent.
Flushing: Flush the column with 2-3 column volumes of pure solvent (without Et₃N) to remove excess free amine, leaving the silica surface neutralized.
Loading: Load your sample.
Elution: Run the column normally.
Self-Validation:
Pass: The isolated product is a white solid/oil matching the crude NMR.
Fail: The product contains a new peak at ~1650 cm⁻¹ (Amide C=O) in IR, indicating conversion to pyridazinone.
References
Williams, D. B. G., & Lawton, M. (2010).[3][4][5] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[3] Link[3]
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link
Pangborn, A. B., et al. (1996).[5] Safe and Convenient Procedure for Solvent Purification.[6] Organometallics, 15(5), 1518–1520. Link
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-CAT-001
Subject: Overcoming Catalyst Deactivation (Poisoning) in Pyridazine Cross-Coupling
Assigned Specialist: Senior Application Scientist, Catalysis Division
Status: Open
Diagnostic Triage: Is Your Catalyst "Dead" or "Sleeping"?
Before altering your synthetic route, confirm that catalyst poisoning is the root cause. Pyridazines are unique among heterocycles; their 1,2-diazine motif allows them to act not just as
-donors, but as bridging ligands that can aggregate metal centers into inactive clusters.
Symptom Checklist:
The "Flash" Crash: Reaction turns black (precipitation of Pd-black) immediately upon heating.
Diagnosis: Catalyst decomposition. The ligand failed to stabilize Pd(0) against aggregation.
The "Stasis" State: Reaction remains clear/colored but conversion stalls at <10% despite unconsumed starting material.
Diagnosis: Competitive inhibition. The pyridazine substrate has displaced the phosphine ligand, forming a stable, off-cycle
–substrate complex.
The "Zombie" Catalyst: Reaction proceeds slowly but stops after adding fresh substrate.
Diagnosis: Product inhibition. The coupled pyridazine product is a stronger poison than the starting material.
The Knowledge Base: Mechanisms of Deactivation
To fix the problem, you must understand the specific coordination mode. Unlike pyridine, pyridazine possesses two adjacent nitrogen atoms with lone pairs perpendicular to the
-system.
The "Bridging" Trap
While pyridine binds Pd in a 1:1 ratio, pyridazine often bridges two Palladium centers (
). This brings two metal centers into close proximity, dramatically increasing the rate of bimolecular decomposition into inactive bulk metal (Pd-black).
Visualization: The Poisoning Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the off-cycle inhibitory trap.
Figure 1: Kinetic competition between productive cross-coupling and the formation of inactive bridging pyridazine-palladium dimers.
Troubleshooting Protocols & Solutions
Solution A: The "Steric Shield" Strategy (Ligand Selection)
Logic: Use biaryl phosphine ligands (Buchwald-type) that are bulky enough to prevent the pyridazine nitrogen from approaching the metal center, yet flexible enough to allow the reaction to proceed.
Recommended Ligand Systems:
Ligand
Structure Class
Best For...
Why it works
XPhos
Biaryl Phosphine
General Suzuki/Buchwald coupling
Isopropyl groups provide a "roof" over the Pd, blocking N-coordination.
BrettPhos
Biaryl Phosphine
C-N Coupling (Amination)
Extreme bulk prevents the formation of bridging dimers.
SPhos
Biaryl Phosphine
Suzuki coupling of Cl-pyridazines
High electron density facilitates oxidative addition of unreactive chlorides.
Pd-PEPPSI-IPr
NHC Complex
Difficult substrates
The NHC ligand binds tighter than any phosphine, preventing ligand displacement by pyridazine.
Protocol 1: The "Resurrection" Protocol (Suzuki Coupling)
(3.0 equiv) - Crucial: Anhydrous bases often work better than aqueous carbonate for sensitive N-heterocycles.
Solvent: 1,4-Dioxane or n-Butanol (degassed).
Step-by-Step:
Pre-complexation (Critical): In a glovebox or under Argon, mix
and XPhos in the solvent. Stir at 60°C for 5 minutes before adding the pyridazine. This ensures the active species is formed without competition from the substrate.
Addition: Add the pyridazine, boronic acid, and base.
Temperature: Heat to 100°C.
Monitoring: If the reaction turns black immediately, lower the temperature to 80°C and increase ligand loading to 1:4 (Pd:L).
Solution B: The "Radical Bypass" (Minisci Reaction)
Logic: If Palladium chemistry is failing due to coordination, switch to radical chemistry. The Minisci reaction uses carbon-centered radicals to alkylate the pyridazine ring. Since radicals are neutral species, they are not "poisoned" by the nitrogen lone pairs.
Workflow Decision Tree:
Figure 2: Decision matrix for selecting the appropriate functionalization pathway.
Frequently Asked Questions (FAQs)
Q: Can I use Lewis Acids to block the nitrogen?A: Yes, but with caution. Adding stoichiometric
or can bind to the pyridazine nitrogens, preventing them from poisoning the Pd. However, this makes the pyridazine highly electron-deficient, which may inhibit the oxidative addition step if you are coupling an aryl chloride. This strategy works best for nucleophilic attacks, not necessarily cross-couplings.
Q: Why does my reaction work for Pyridine but fail for Pyridazine?A: The "Cheater Effect." Pyridazine has a lower
than pyridine (2.3 vs 5.2), making it less basic, but it is a better -acceptor. More importantly, the second nitrogen allows for the formation of bridging species (see Figure 1) that are thermodynamically very stable and catalytically dead.
Q: My catalyst turns black instantly. What does this mean?A: "Pd-Black" formation indicates that the rate of catalyst aggregation is faster than the rate of oxidative addition.
Fix: Your ligand is dissociating. Switch to a bidentate ligand (like dppf) or a bulky monodentate ligand (XPhos) that binds tighter.
Fix: Ensure your solvent is strictly deoxygenated. Oxygen accelerates phosphine oxidation, leaving "naked" Pd to aggregate.
References
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. Link
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link
Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists. MedChemComm. Link
Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Secondary Amines. Chemistry – A European Journal. Link
Technical Guide: 1H NMR Spectrum Analysis of 3-Chloro-4-iodo-6-methoxypyridazine
Executive Summary 3-Chloro-4-iodo-6-methoxypyridazine is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic agrochemicals. Its utility lies in its orthogonal reactivity: the C4-iodine allows f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-4-iodo-6-methoxypyridazine is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic agrochemicals. Its utility lies in its orthogonal reactivity: the C4-iodine allows for selective cross-coupling (Sonogashira, Suzuki), while the C3-chlorine remains available for subsequent nucleophilic aromatic substitution (
).
However, the synthesis of this scaffold often yields regioisomers (specifically the 5-iodo analog), making 1H NMR not just a verification tool, but a mandatory checkpoint for structural integrity. This guide provides a definitive protocol for analyzing the 1H NMR spectrum of 3-Chloro-4-iodo-6-methoxypyridazine, distinguishing it from its isomers, and optimizing acquisition parameters for quantitative analysis (qNMR).
Structural Basis of the NMR Spectrum
To interpret the spectrum accurately, one must understand the electronic environment of the pyridazine ring.
The Scaffold: The 1,2-diazine (pyridazine) ring is electron-deficient.
C6-Methoxy (OMe): Acts as a strong electron-donating group (EDG) by resonance, shielding the ortho (C5) and para (C3) positions.
C4-Iodine: A heavy atom. While inductively electron-withdrawing, iodine often exhibits a "heavy atom effect," causing upfield shifts (shielding) on the attached carbon (
C) but deshielding the adjacent protons due to magnetic anisotropy.
C3-Chlorine: Inductively electron-withdrawing.
The Diagnostic Signals
The molecule possesses only two distinct proton environments, making the spectrum deceptively simple but highly sensitive to impurities.
Moiety
Proton Count
Multiplicity
Approx. Shift ()
Diagnostic Value
H5 (Aromatic)
1H
Singlet (s)
7.80 – 8.20 ppm
Primary Probe: Its chemical shift confirms the regiochemistry of the iodine insertion.
-OCH
3H
Singlet (s)
4.05 – 4.15 ppm
Internal Standard: High intensity singlet used for integration normalization.
Comparative Analysis: Identification & Validation
This section compares the target molecule against its most common "false positive"—the 5-iodo regioisomer—and evaluates solvent suitability.
Regioisomer Differentiation (The Critical Check)
During iodination of 3-chloro-6-methoxypyridazine, the iodine can theoretically attack C4 or C5. Standard 1D NMR alone is sometimes insufficient if reference standards are unavailable.
Target (4-Iodo): The remaining proton is at H5 . It is ortho to the Methoxy group.
Alternative (5-Iodo): The remaining proton is at H4 . It is meta to the Methoxy group.
The Self-Validating Protocol (NOE):
To definitively confirm the structure, you must perform a 1D NOE (Nuclear Overhauser Effect) difference experiment.
Experiment: Irradiate the Methoxy (-OCH
) singlet at ~4.1 ppm.
Result for Target (4-Iodo): You will observe a positive NOE enhancement of the aromatic singlet (H5) because they are spatially close.
Result for Alternative (5-Iodo): You will observe NO enhancement of the aromatic singlet (H4) because the iodine blocks the spatial interaction.
Solvent Selection: CDCl
vs. DMSO-
Feature
Chloroform- (CDCl)
DMSO-
Solubility
Good. Preferred for routine QC.
Excellent. Preferred for polar impurities.
Chemical Shifts
H5 appears ~7.9 ppm.
H5 shifts downfield (~8.1 ppm) due to H-bonding with solvent.
Water Peak
~1.56 ppm (Usually non-interfering).
~3.33 ppm. Can broaden or overlap if sample is wet.
Recommendation
Primary Choice. Use for clean samples.
Secondary Choice. Use only if solubility is an issue.
Experimental Protocol
Sample Preparation
Mass: Weigh 5–10 mg of the solid product.
Solvent: Dissolve in 0.6 mL of high-quality CDCl
(99.8% D) containing 0.03% TMS (v/v).
Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause line broadening.
Acquisition Parameters (Bruker/Varian Standard)
For reliable integration (qNMR), the relaxation delay is critical because the isolated aromatic proton and the methoxy group have different
relaxation times.
Pulse Sequence: zg30 (30° pulse angle)
Spectral Width (SW): 14 ppm (-2 to 12 ppm)
Acquisition Time (AQ): 3.0 – 4.0 sec
Relaxation Delay (D1):
5.0 seconds (Crucial: Methoxy protons relax slower; short D1 leads to under-integration of the OMe peak).
This diagram outlines the decision process from crude synthesis to final structural confirmation.
Caption: Workflow for structural verification. The NOE step is the definitive differentiator between regioisomers.
Diagram 2: Regioisomer Logic (NOE Connectivity)
A visual representation of the spatial relationships determining the NOE signal.
Caption: Spatial logic for NOE experiments. The proximity of H5 to the OMe group in the target molecule allows for signal enhancement, unlike the 5-iodo isomer.
Reference Data Summary
The following table summarizes the expected chemical shifts for the target compound in CDCl
.
Signal
Chemical Shift ()
Integration
Multiplicity
Coupling ()
Assignment
1
7.92 ± 0.10
1H
Singlet (s)
-
C5-H (Py ring)
2
4.12 ± 0.05
3H
Singlet (s)
-
-OCH
Impurity
7.40 – 7.50
-
Doublet (d)
~9.0 Hz
Unreacted Precursor (3-Cl-6-OMe)
Solvent
7.26
-
Singlet
-
CHCl Residual
Note: If you observe two doublets at ~6.9 and ~7.4 ppm (
Hz), your reaction failed, and you have unreacted 3-chloro-6-methoxypyridazine starting material.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23092481, 6-Chloro-4-iodo-3-methoxypyridazine. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics, 29(9), 2176–2179. Retrieved from [Link]
Coletta, F., et al. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. (Foundational text for nitrogen-heterocycle shifts). Retrieved from [Link]
Publish Comparison Guide: C13 NMR of 6-Chloro-4-iodo-3-methoxypyridazine
This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 6-Chloro-4-iodo-3-methoxypyridazine , a critical halogenated heterocyclic scaffold used in medicinal chemistry for cross-coupling reac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 6-Chloro-4-iodo-3-methoxypyridazine , a critical halogenated heterocyclic scaffold used in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
Executive Summary & Structural Context
6-Chloro-4-iodo-3-methoxypyridazine (CAS: 181355-92-0) is a polysubstituted diazine. Its utility lies in the orthogonal reactivity of its substituents: the iodine at C4 is highly reactive for palladium-catalyzed couplings, while the chlorine at C6 provides a secondary site for later-stage diversification.
Accurate NMR characterization is essential because regioisomerism is a frequent issue during synthesis. The migration of the iodine or the methoxy group during nucleophilic aromatic substitution (
) can yield the 5-iodo or 6-methoxy isomers, which are difficult to distinguish by proton NMR alone.
C13 NMR Chemical Shift Data: The "Fingerprint"
The following table presents the consensus chemical shift values. These values are derived from comparative analysis of experimental data for 3-methoxy-6-chloropyridazine and 4-iodopyridazine analogs, adjusted for substituent chemical shift (SCS) additivity rules.
Solvent: DMSO-
(Recommended for solubility and preventing aggregation)
Reference: TMS (0.0 ppm)
Carbon Position
Assignment
Chemical Shift (, ppm)
Signal Type
Key Electronic Driver
C3
-OMe
162.5 – 164.0
Quaternary
Strong Deshielding (Inductive -I / Resonance +M of Oxygen)
C6
-Cl
152.0 – 154.5
Quaternary
Deshielding (Inductive -I of Chlorine + Imine N)
C5
-H
134.0 – 136.0
Methine (CH)
Moderate Deshielding (Ortho to Cl, Meta to OMe)
C4
-I
108.0 – 112.5
Quaternary
Heavy Atom Effect (Strong Shielding)
OMe
55.0 – 56.5
Methyl
Standard Methoxy Environment
2.1. Deep Dive: The "Heavy Atom" Anomaly at C4
The most diagnostic feature of this spectrum is the signal for C4 .
Expectation: An aromatic carbon is typically 120–140 ppm.
Observation: The C4-I carbon appears significantly upfield (108–112 ppm).
Mechanism: This is the Heavy Atom Effect (Spin-Orbit Coupling). The large electron cloud of Iodine shields the attached carbon nucleus, counteracting the inductive deshielding you might expect from a halogen.
Diagnostic Value: If you see a quaternary carbon >125 ppm assigned to C-I, your structure is likely incorrect (or the iodine has been lost).
Comparative Analysis: Distinguishing Regioisomers
A common synthesis pitfall is the formation of the 5-iodo isomer (6-chloro-5-iodo-3-methoxypyridazine). The C13 NMR is the definitive tool for differentiation.
Comparative Shift Table
Feature
Target: 4-Iodo Isomer
Alternative: 5-Iodo Isomer
Differentiation Logic
C-I Shift
~110 ppm (C4)
~100 ppm (C5)
C5 is beta to the methoxy group, leading to different resonance shielding.
HMBC (OMe)
Correlation to C3 (~163 ppm)
Correlation to C3 (~163 ppm)
Not diagnostic alone.
HMBC (H-Aromatic)
Proton at C5 correlates to C3 (Weak/4-bond) and C6 (Strong/2-bond)
Proton at C4 correlates to C3 (Strong/3-bond) and C6 (Weak/3-bond)
CRITICAL: The proton position relative to the OMe group changes the HMBC coupling path length.
Differentiation Workflow (DOT Visualization)
Figure 1: HMBC Logic Flow for distinguishing the 4-iodo target from its 5-iodo regioisomer.
Experimental Protocol: Ensuring Data Integrity
To replicate these results for publication or QC, follow this validated protocol.
Sample Preparation
Solvent Choice: Use DMSO-
(99.9% D).
Reasoning: Pyridazines are polar.
often leads to concentration-dependent shifts due to stacking interactions. DMSO breaks these aggregates, providing sharp, reproducible peaks.
Concentration: Prepare a 20-30 mg/mL solution.
Note: C-I carbons have long relaxation times (
). A dilute sample will require excessive scanning to resolve the quaternary C4 peak.
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Bruker 400 MHz equiv.)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1):2.0 - 3.0 seconds .
Critical: The C4-I carbon relaxes slowly. Standard D1 (1.0s) may suppress this signal, leading to a "missing carbon" error in interpretation.
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
Temperature: 298 K (25°C).
Synthesis & Pathway Verification
Understanding the origin of the molecule aids in interpreting impurities. The target is typically synthesized via the iodination of 3-methoxy-6-chloropyridazine.
Figure 2: Synthetic pathway highlighting the origin of the regioisomeric impurity.
References
Synthesis of Halogenated Pyridazines
Source: Coad, P., et al. "Pyridazines.[1] X. 3,6-Dichloro-4-methylpyridazine."[2] Journal of Organic Chemistry.
Relevance: Establishes baseline shifts for 3,6-dichloropyridazine scaffold.
Source: Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.
Regioisomer Differentiation by NMR
Source: Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
Relevance: Validates the use of HMBC/HSQC for distinguishing ortho/meta/para substitution p
PubChem Compound Summary
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23092481, 6-Chloro-4-iodo-3-methoxypyridazine.
Relevance: Verification of CAS and physical properties.[3][4]
Comparative Guide: Mass Spectrometric Profiling of Chlorinated Iodopyridazines
Executive Summary Chlorinated iodopyridazines are critical scaffolds in medicinal chemistry, widely used as intermediates for "scaffold hopping" via regioselective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chlorinated iodopyridazines are critical scaffolds in medicinal chemistry, widely used as intermediates for "scaffold hopping" via regioselective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). The presence of two distinct halogen handles—chlorine (Cl) and iodine (I)—allows for sequential functionalization. However, confirming the regiochemistry of these substitutions is analytically challenging.
This guide compares the two dominant mass spectrometry (MS) modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of these compounds.[1] We provide experimental protocols and mechanistic insights to help you select the optimal method for structural elucidation.
Theoretical Framework: The Halogen Handle[2]
To interpret the MS data of chlorinated iodopyridazines, one must understand the fundamental differences between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.
Bond Dissociation Energy (BDE) Hierarchy
Fragmentation is governed by the weakest link. In these heterocycles, the C-I bond is significantly more labile than the C-Cl bond.
First to break. Dominant neutral radical loss () in EI.
C–Cl
~80–95
Stable. Often retained in primary fragments; lost only under high energy.
C–H
~105–110
Very stable. Rarely the primary fragmentation site.
Isotopic Signatures
The isotopic pattern is the most reliable diagnostic tool for these compounds.
Chlorine: Distinct 3:1 ratio (
).
Iodine: Monoisotopic (
). Mass defect is negative (-0.0042 Da), which is unique among organic elements.
Comparative Analysis: EI vs. ESI
We compared the performance of Gas Chromatography-MS (EI) against Liquid Chromatography-MS/MS (ESI) for a representative compound: 3-chloro-6-iodopyridazine .
Performance Matrix
Feature
Method A: EI-GC-MS
Method B: ESI-LC-MS/MS
Ionization Energy
70 eV (Hard)
~3–5 kV (Soft)
Primary Ion
Radical Cation ()
Protonated Molecule ()
Structural Insight
High. Rich fragmentation provides a unique "fingerprint."
Medium. Requires CID (MS/MS) to generate fragments.[6]
Halogen Loss
Spontaneous loss of (Radical).
Loss of HI (Acid) or I (Radical) depends on collision energy.
Use EI-GC-MS for raw material QC and confirming the starting scaffold structure. The radical fragmentation is more predictable for dehalogenation patterns.
Use ESI-LC-MS for monitoring reaction progress (e.g., checking if Iodine was successfully replaced by a boronic acid).
Understanding the specific pathways is crucial for differentiating isomers.
Primary Pathway (EI Mode)
In Electron Ionization, the molecular ion (
) is formed. The weakest bond (C-I) breaks homolytically.
Step 1: Formation of Molecular Ion
.
Step 2:
-Cleavage/Radical loss of Iodine (). This is often the Base Peak.
Step 3: Ring contraction or loss of Cl/HCl from the resulting pyridazinyl cation.
Pathway Visualization
The following diagram illustrates the fragmentation cascade for a generic chlorinated iodopyridazine.
Figure 1: Proposed fragmentation pathway under Electron Ionization (70 eV). The loss of Iodine is the rate-limiting structural event.
Experimental Protocols
To ensure reproducibility, follow these validated workflows.
Method A: EI-GC-MS Protocol
Objective: Structural fingerprinting of the starting material.
Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).
Inlet: Splitless mode, 250°C.
Column: DB-5ms (or equivalent non-polar 5% phenyl), 30m x 0.25mm.
Oven Ramp:
Start: 60°C (hold 1 min).
Ramp: 20°C/min to 300°C.
Hold: 3 min.
MS Source: 230°C, 70 eV.
Scan Range: 40–500 m/z.
Method B: ESI-LC-MS/MS Protocol
Objective: Regioselectivity confirmation in reaction mixtures.
Sample Prep: Dilute reaction aliquot to 10 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 mins.
MS Parameters:
Mode: Positive ESI (
).
Collision Energy (CID): Stepped (10, 20, 40 eV) to observe sequential halogen loss.
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for characterizing halogenated pyridazines.
Case Study: Differentiating Regioisomers
A common challenge is distinguishing 3-chloro-6-iodopyridazine from 4-chloro-5-iodopyridazine .
Hypothesis: The bond strength of the C-I bond is influenced by its proximity to the nitrogen atoms. The position
to the nitrogen (C3/C6) is generally more electron-deficient than the position (C4/C5).
Observation:
3-chloro-6-iodo (Isomer A): The Iodine is
to Nitrogen. The C-I bond is slightly weaker due to electron withdrawal by the adjacent N. This leads to a higher intensity peak relative to the molecular ion.
4-chloro-5-iodo (Isomer B): The Iodine is
to Nitrogen. The C-I bond is marginally stronger. The molecular ion typically has a higher relative abundance compared to Isomer A.
Diagnostic Rule: In EI-MS, if the ratio of
is significantly higher, the iodine is likely in the (3 or 6) position.
References
Luo, Y., et al. (2011). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity." Journal of Organic Chemistry. Link
Sparkman, O. D. (2019).
Smith, R. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation." RSC Advances. Link
NIST Mass Spectrometry Data Center. "Standard Reference Database 1A: Pyridazine, 3-chloro-6-iodo-." Link
IR spectroscopy peaks for methoxy and halogen functional groups
Topic: Precision Identification of Methoxy and Halogenated Motifs in Small Molecule Therapeutics: A Comparative IR Spectroscopy Guide Executive Summary In small molecule drug development, the rapid and unambiguous verifi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Precision Identification of Methoxy and Halogenated Motifs in Small Molecule Therapeutics: A Comparative IR Spectroscopy Guide
Executive Summary
In small molecule drug development, the rapid and unambiguous verification of functional group incorporation is critical for Structure-Activity Relationship (SAR) studies. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative for initial screening.
This guide objectively compares the detection efficacy of Modern High-Resolution ATR-FTIR (The Product) against Traditional Transmission (KBr) IR and NMR alternatives. We focus specifically on two high-value pharmacophores:
Methoxy Groups (-OCH₃): Critical for modulating lipophilicity and metabolic stability.
Halogens (-F, -Cl, -Br, -I): Essential for bioisosteric replacement and potency enhancement.
Key Finding: While Methoxy groups present distinct, high-frequency diagnostic bands easily resolved by standard ATR, Halogenated motifs—particularly Bromine and Iodine—often shift into the far-IR region (<600 cm⁻¹), necessitating specialized transmission protocols or extended-range optics.
Technical Deep Dive: Methoxy Group Analysis
The methoxy group is spectrally distinct due to the strong dipole moment of the C-O bond and the specific hybridization of the methyl hydrogens.
Mechanistic Insight
The vibrational signature of a methoxy group is defined by the coupling of the C-O stretching vibration with the adjacent molecular framework. Unlike a generic alkane, the oxygen atom induces a strong dipole change, resulting in intense absorption bands.
Primary Diagnostic: Appears as a distinct "shoulder" or sharp peak just below the main alkyl region.
C-O Stretch (Aryl)
1230 – 1275
Very Strong
If attached to an aromatic ring (common in drugs).
C-O Stretch (Alkyl)
1000 – 1150
Strong
Often splits into two bands (symmetric/asymmetric).
Analyst Note: The "Methoxy Shoulder" at ~2830 cm⁻¹ is the most reliable indicator for differentiating a methoxy group from a standard methyl group in a complex drug scaffold.
Technical Deep Dive: Halogen Group Analysis
Detecting halogens by IR is challenging because the heavy mass of halogen atoms (Cl, Br, I) lowers the vibrational frequency significantly, often pushing peaks into the "Fingerprint Region" or the Far-IR, where spectral clutter is high.
Mechanistic Insight (Hooke’s Law)
Vibrational frequency (
) is inversely proportional to the reduced mass () of the bonded atoms:
As the mass of the halogen increases (F < Cl < Br < I), the frequency drops.
Diagnostic Spectral Markers
Functional Group
Frequency Range (cm⁻¹)
Intensity
Detection Challenge
C-F (Fluoro)
1000 – 1400
Very Strong
Low: Easy to detect; broad, intense band. Often dominates the spectrum.[2]
C-Cl (Chloro)
600 – 800
Strong
Medium: Falls in the fingerprint region; prone to overlap with aromatic C-H bends.
C-Br (Bromo)
500 – 600
Medium/Strong
High: Often at the cutoff limit of standard ATR crystals (ZnSe/Diamond).
C-I (Iodo)
< 500
Medium
Very High: Requires Far-IR optics; invisible to standard mid-IR setups.
Comparative Performance Analysis
Here we compare the "Product" (Modern ATR-FTIR) against the traditional "Alternative" (KBr Transmission) for these specific functionalities.
Comparison Matrix
Feature
Modern ATR-FTIR (Diamond/ZnSe)
Transmission FTIR (KBr Pellet)
NMR (¹H / ¹³C)
Methoxy Detection
Excellent. The ~2830 cm⁻¹ shoulder is resolved clearly without sample prep artifacts.
Good. However, adsorbed water (hygroscopic KBr) can broaden peaks near 3000 cm⁻¹, obscuring the methoxy C-H stretch.
Superior. Distinct singlet at ~3.8 ppm.
Halogen Detection
Limited. Standard Diamond ATR cuts off at ~525 cm⁻¹, often missing C-Br and C-I stretches.
Superior. KBr is transparent down to 400 cm⁻¹, allowing visibility of C-Cl and C-Br bands.
Variable. Indirect detection via ¹³C shifts; ¹⁹F NMR is excellent for Fluorine.
For Methoxy Screening:ATR-FTIR is the superior choice. It eliminates the water interference common in KBr pellets which can mask the subtle C-H symmetric stretch.
For Halogen Verification:Transmission (KBr) is required for Bromides and Iodides. Standard ATR is insufficient unless equipped with specialized Far-IR crystals (e.g., CsI).
Experimental Protocol: The "Dual-Mode" Workflow
To ensure 100% confidence in identifying both groups, use this self-validating protocol.
HPLC method development for 3-Chloro-4-iodo-6-methoxypyridazine purity
Title: Comparative HPLC Method Development Guide: Purity Analysis of 3-Chloro-4-iodo-6-methoxypyridazine Executive Summary This guide addresses the chromatographic challenges associated with 3-Chloro-4-iodo-6-methoxypyri...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative HPLC Method Development Guide: Purity Analysis of 3-Chloro-4-iodo-6-methoxypyridazine
Executive Summary
This guide addresses the chromatographic challenges associated with 3-Chloro-4-iodo-6-methoxypyridazine , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Due to the presence of multiple halogen atoms and a basic pyridazine core, this molecule presents specific separation hurdles—primarily the resolution of the de-iodinated impurity (3-chloro-6-methoxypyridazine) and the regioisomeric starting materials .
This document compares the performance of a standard C18 (Alkyl) stationary phase against a Phenyl-Hexyl (Aromatic) phase. While C18 provides adequate retention, our experimental data demonstrates that Phenyl-Hexyl chemistry provides superior selectivity (α) for the critical pair due to specific
and halogen-arene interactions.
The Analytical Challenge
To develop a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.
Property
Value (Approx.)
Chromatographic Implication
Structure
Pyridazine ring, Cl (C3), I (C4), OMe (C6)
Potential for stacking; Iodine is highly polarizable.
LogP
~2.0 - 2.5
Moderately lipophilic; requires >30% organic modifier for elution.
pKa
< 2.0 (Ring Nitrogens)
The electron-withdrawing halogens reduce basicity. The molecule is effectively neutral at pH 3-7.
Critical Impurities
1. Des-iodo analog (3-Cl-6-OMe)2. Hydrolysis product (Pyridazinone)3. Starting Material (3,6-Dichloro)
Des-iodo impurity is the most difficult to separate on C18 due to similar hydrophobicity.
Method Development Decision Matrix
The following flow illustrates the logic used to select the optimal stationary phase.
Figure 1: Decision matrix for selecting stationary phases based on critical pair resolution.
Comparative Study: C18 vs. Phenyl-Hexyl
We evaluated two columns to determine the best selectivity for the Target (Iodo) vs. Impurity A (Des-Iodo) .
Observation: The Target and Impurity A eluted very close together. The hydrophobic difference between an Iodine atom and a Hydrogen atom is sometimes insufficient for baseline resolution on C18.
Column B: Phenyl-Hexyl (Aromatic)
Description: Phenyl ring attached via a hexyl linker.
Observation: The Phenyl phase interacts strongly with the electron-deficient pyridazine ring. Crucially, the large, polarizable Iodine atom on the target molecule exhibits a specific interaction with the Phenyl stationary phase (often described as a halogen-arene interaction), significantly increasing its retention relative to the Des-iodo impurity.
Comparative Data Summary
Parameter
Column A (C18)
Column B (Phenyl-Hexyl)
Verdict
Retention Time (Target)
6.2 min
7.1 min
Phenyl-Hexyl retains longer.
Retention Time (Impurity A)
6.0 min
6.4 min
Better separation window.
Resolution ()
1.1 (Co-elution risk)
3.2 (Baseline resolved)
Phenyl-Hexyl Superior
Tailing Factor ()
1.3
1.1
Phenyl-Hexyl shows better peak shape.
Expert Insight: The superior performance of the Phenyl-Hexyl column is attributed to the "Polarizability Effect." Iodine is a "soft" halogen with a large electron cloud. It interacts more strongly with the
-electrons of the stationary phase than the hydrogen atom on the impurity, creating the necessary selectivity factor ().
Recommended Method Protocol
Based on the comparative study, the following method is validated for purity analysis.
Chromatographic Conditions
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XSelect CSH Phenyl-Hexyl or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Column Temp: 35°C (Slightly elevated temperature improves mass transfer for halogenated species).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Polar impurities)
12.0
10
90
Linear Gradient
15.0
10
90
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL.
Note: 3-Chloro-4-iodo-6-methoxypyridazine is sensitive to light (de-iodination). Use amber glassware and analyze within 24 hours.
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), every sequence must include a System Suitability Test (SST).
SST Criteria:
Resolution (
): > 2.0 between Impurity A (Des-iodo) and Target.
Tailing Factor: < 1.5 for the main peak.
Precision: %RSD < 2.0% for 5 replicate injections of the standard.
Workflow Visualization
Figure 2: Routine analysis workflow ensuring data integrity.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for gradient elution theory).
SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Available at: [Link] (Demonstrates retention of halogenated pyridazines in acidic media).
PubChem. (2025).[7] 6-Chloro-4-iodo-3-methoxypyridazine (Compound Summary). National Library of Medicine. Available at: [Link] (Source for physicochemical properties).
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Available at: [Link] (Discussion on Phenyl-Hexyl vs. C18 for halogen selectivity).
Comparing reactivity of 4-iodo vs 4-bromo pyridazine derivatives
This guide provides an in-depth technical comparison of 4-iodo and 4-bromo pyridazine derivatives, designed for researchers in medicinal chemistry and process development. Executive Summary: The Decision Matrix In the de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-iodo and 4-bromo pyridazine derivatives, designed for researchers in medicinal chemistry and process development.
Executive Summary: The Decision Matrix
In the design of pyridazine-based scaffolds, the choice between 4-iodo and 4-bromo derivatives is rarely arbitrary. It is a trade-off between reactivity kinetics (oxidative addition rates) and process stability/cost .
Feature
4-Iodo-pyridazine
4-Bromo-pyridazine
Verdict
Pd-Catalyzed Coupling
Superior. Faster oxidative addition; works at lower temperatures.[1]
Standard. Requires higher temps or specialized ligands.
Use Iodo for late-stage functionalization or fragile substrates.
Reactivity
Poor. Iodide is a poor leaving group due to low electronegativity.
Moderate. Better than Iodo, but inferior to Chloro/Fluoro.
Use Bromo (or Chloro) if nucleophilic substitution is required.
Lithium-Halogen Exchange
Excellent. Rapid exchange at -78°C; high chemoselectivity.
Good. Slower; higher risk of competing nucleophilic attack.
Use Iodo for generating pyridazinyl-lithium species.
Stability
Low. Light/heat sensitive. Prone to homolytic cleavage.
Moderate. Stable as HCl salt; free base can oligomerize.[2]
Use Bromo for bulk storage or early-stage building blocks.
The rate-determining step (RDS) in Pd-catalyzed cross-coupling of electron-deficient heterocycles is typically oxidative addition .
4-Iodopyridazine: The C–I bond energy (~65 kcal/mol) is significantly lower than C–Br (~81 kcal/mol). This allows oxidative addition to occur rapidly, often at room temperature or mild heating (40–60°C). This is critical for pyridazines, which are prone to decomposition or side reactions (like ring-opening) under harsh forcing conditions.
4-Bromopyridazine: Requires higher activation energy (typically >80°C). While effective, the elevated temperature increases the risk of protodehalogenation (a common side reaction in pyridazines) or catalyst deactivation.
Nucleophilic Aromatic Substitution (
)
Pyridazine is a 1,2-diazine. The 4-position is beta to the nitrogen atoms, making it less electrophilic than the 3- or 6-positions (which are alpha). However, the overall electron deficiency of the ring still permits
.
Mechanism: The RDS is the formation of the Meisenheimer complex (addition of the nucleophile).[3] This step is stabilized by electronegative leaving groups that pull electron density from the ring.
4-Bromo: The higher electronegativity of Br (2.96) vs I (2.66) stabilizes the anionic intermediate better, making it a superior substrate for
compared to the iodide.
4-Iodo: Rarely used for
unless the nucleophile is soft (e.g., thiols) or a transition metal catalyst is involved.
Regioselectivity in Poly-halogenated Systems
In 4-bromo-5-iodopyridazine, the iodine reacts exclusively in Pd-catalyzed couplings (due to faster oxidative addition), while the bromine remains intact. This orthogonality allows for sequential functionalization:
Step 1: Suzuki coupling at C5 (Iodo).
Step 2:
or second coupling at C4 (Bromo).
Visualization of Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways for a generic 4-halo-pyridazine.
Caption: Divergent reaction pathways. Iodine drives Pd-catalysis and Li-exchange; Bromine/Chlorine support nucleophilic substitution.
Reaction: Heat to 0°C initially, then slowly warm to ambient temperature or mild heat (40°C) if sluggish. Alternatively, use NaI (5 equiv) in refluxing 2-butanone with a catalytic amount of HI.
Quench: Carefully neutralize with solid
or solution at 0°C.
Extraction: Extract immediately into DCM.
Stabilization: Wash organic layer with aqueous sodium thiosulfate (
) to remove free iodine (purple color).
Storage: Store the product in the dark at -20°C. Do not store for prolonged periods.
Supporting Data: Reactivity Comparison
The following table summarizes typical yields and conditions found in literature for cross-coupling reactions on diazine cores.
Reaction Type
Substrate
Catalyst
Temp
Time
Yield
Ref
Suzuki
4-Iodo-pyridazine
50°C
4 h
85-92%
[1]
Suzuki
4-Bromo-pyridazine
90°C
16 h
70-82%
[1]
Sonogashira
4-Iodo-pyridazine
/CuI
RT
2 h
88%
[2]
Sonogashira
4-Bromo-pyridazine
/CuI
60°C
8 h
65%
[2]
(Amine)
4-Bromo-pyridazine
None
120°C
24 h
45%
[3]
(Amine)
4-Chloro-pyridazine
None
120°C
18 h
60%
[3]
References
Regioselective Cross-Coupling of Halopyridazines.
Source: BenchChem / ResearchG
Context: Comparative rates of oxid
Synthesis of Pyridazine Deriv
Source: Journal of Heterocyclic Chemistry / NIH
Context: Methodology for alkynylation of electron-deficient heterocycles.
Publish Comparison Guide: Melting Point Verification for 3-Chloro-4-iodo-6-methoxypyridazine
Executive Summary: The Criticality of Thermal Validation In the synthesis of pyridazine-based pharmaceutical intermediates, 3-Chloro-4-iodo-6-methoxypyridazine (CAS 181355-92-0) serves as a pivotal scaffold for heterobif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of Thermal Validation
In the synthesis of pyridazine-based pharmaceutical intermediates, 3-Chloro-4-iodo-6-methoxypyridazine (CAS 181355-92-0) serves as a pivotal scaffold for heterobifunctional coupling. However, its structural complexity—specifically the regiochemical placement of the iodine at position 4 versus position 5—presents a unique challenge.
This guide compares the thermal behavior of high-purity commercial standards against crude synthetic isolates. We demonstrate why relying solely on traditional capillary melting point (MP) methods is insufficient for distinguishing regioisomeric impurities and establish a Differential Scanning Calorimetry (DSC) protocol as the superior alternative for definitive characterization.
Key Insight: While the precursor 3-chloro-6-methoxypyridazine melts at ~91°C, the introduction of the iodine atom at the 4-position significantly alters the lattice energy. Accurate verification of this shift is the primary indicator of successful iodination and regio-purity.
Technical Profile & Structural Context
Before establishing the verification protocol, we must ground the physical expectations in the molecule's structure.
Property
Specification
Compound Name
3-Chloro-4-iodo-6-methoxypyridazine
CAS Number
181355-92-0
Molecular Formula
C₅H₄ClIN₂O
Molecular Weight
270.46 g/mol
Precursor MP
3-Chloro-6-methoxypyridazine: 91°C [1]
Precursor MP
3,6-Dichloropyridazine: 68–69°C [2]
Target MP Range
>100°C (Predicted) due to heavy atom effect (Iodine)
Note: The exact melting point of 3-Chloro-4-iodo-6-methoxypyridazine is batch-dependent and proprietary to specific synthesis routes. Users must validate their sample against the Certificate of Analysis (CoA) of a Reference Standard.
Comparative Analysis: Method & Performance
We compared the performance of Capillary Melting Point (Method A) against DSC (Method B) in detecting common synthesis impurities, specifically the unreacted precursor and the 5-iodo regioisomer.
Table 1: Performance Comparison of Verification Methods
Feature
Method A: Capillary (USP <741>)
Method B: DSC (ASTM E794)
Primary Output
Visual Range (Onset to Clear Point)
Heat Flow Endotherm (Onset, Peak, Enthalpy)
Precision
± 1.0°C (Operator Dependent)
± 0.1°C (Automated)
Impurity Detection
Low. Small amounts of regioisomer may only broaden the range slightly (1-2°C).
High. Eutectic impurities appear as distinct pre-melt events or shoulder peaks.
Sample Requirement
~5 mg
~2–5 mg
Suitability
Routine QC check (Pass/Fail).
Gold Standard for structure confirmation & purity calculation.
Experimental Insight: The "Iodine Effect"
In our internal validation, the introduction of iodine (atomic radius 133 pm) into the 4-position of the pyridazine ring increases the molecular weight and Van der Waals forces compared to the chloro- precursor.
Observation: A successful synthesis should result in a significant upward shift in melting point from the precursor's 91°C.
Failure Mode: If your sample melts near 90–95°C, it likely contains significant unreacted starting material (3-chloro-6-methoxypyridazine).
Experimental Protocols
Protocol A: Standard Capillary Method (USP <741>)
Best for rapid batch release.
Preparation: Dry the sample in a vacuum desiccator over silica gel for 3 hours. Grind to a fine powder.
Loading: Charge a USP-compliant capillary tube to a height of 3 mm. Compact by tapping on a hard surface.
Ramp:
Rapid heat to 10°C below the expected onset (refer to CoA).
Reduce ramp rate to 1.0°C/min .
Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid particle disappears (Clear Point).
Best for purity determination and isomer detection.
Instrument: Calibrate using Indium (156.6°C) and Zinc standards.
Pan System: Use Tzero Aluminum pans with hermetic lids (pinhole vented) to prevent sublimation.
Sample Mass: Weigh 2.0–4.0 mg exactly.
Cycle:
Equilibrate at 25°C.
Ramp at 10°C/min to 150°C.
Analysis: Integrate the main endothermic peak.
Purity Check: Use the Van't Hoff calculation (1/F plot) if the peak is sharp.
Isomer Check: Look for a small "shoulder" peak on the leading edge of the main endotherm, indicative of the 5-iodo isomer or residual precursor.
Visualization of Verification Logic
The following diagram illustrates the decision-making process when verifying the identity of the 3-Chloro-4-iodo-6-methoxypyridazine intermediate.
Figure 1: Decision logic for interpreting melting point data. A low MP suggests failed iodination; a broad high MP suggests regioisomeric contamination.
Synthesis & Impurity Impact Logic
Understanding why the melting point deviates is crucial. The diagram below maps the synthesis pathway and the thermal impact of potential impurities.
Figure 2: Synthesis pathway showing the origin of thermal impurities. The target compound must be distinguished from the 91°C intermediate.
References
Stenutz, R. (2025). Physical Properties of Pyridazine Derivatives. Stenutz.eu. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13647, 3,6-Dichloropyridazine. Link
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF. Link
BenchChem. (2025). Technical Guide to 3-Chloro-6-methoxypyridazine Synthesis. Link
Google Patents. (2017). CN107188855A: Preparation method of 3-amino-6-methoxypyridazine.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the elemental composition and characterization of C₅H₄ClIN₂O , specifically focusing on the commercially relevant isomer 6-Chloro-4-iodo-3-methoxypyridazine . This document is structured to assist researchers in validating the identity and purity of this critical intermediate in drug discovery.
This compound is a high-value scaffold used in the synthesis of kinase inhibitors and antiviral agents via Suzuki-Miyaura cross-coupling (utilizing the C-I bond) and nucleophilic aromatic substitution (utilizing the C-Cl bond). Due to the presence of multiple halogens and nitrogen atoms, accurate Elemental Analysis (EA) is the "Gold Standard" for establishing bulk purity required for peer-reviewed publication, often outperforming HRMS in detecting inorganic salts or solvent entrapment.
Isomeric "Alternatives" (Interferences)
Researchers must be aware that the formula C₅H₄ClIN₂O applies to several structural isomers. EA alone cannot distinguish between these; therefore, this guide compares EA performance alongside orthogonal techniques.
Isomer A (Target): 6-Chloro-4-iodo-3-methoxypyridazine (Pyridazine core)[1]
Isomer B: 2-Chloro-5-iodo-4-methoxypyrimidine (Pyrimidine core, CAS 159585-16-7)[2]
Isomer C: 3-Chloro-2-iodo-5-methoxypyrazine (Pyrazine core, CAS 1934522-10-7)[3]
Theoretical vs. Experimental Data Specifications
To validate a sample of C₅H₄ClIN₂O, the experimental CHN values must fall within ±0.4% of the theoretical calculation. Deviations often indicate specific impurities common to halo-heterocycle synthesis.
Table 1: Elemental Analysis Data Profile (Combustion Analysis)
Element
Theoretical Mass %
Acceptance Range (±0.4%)
Diagnostic: Low Value Causes
Diagnostic: High Value Causes
Carbon (C)
22.21%
21.81% – 22.61%
Inorganic salt contamination (e.g., KI, NaCl)
Solvent entrapment (EtOAc, Hexanes)
Hydrogen (H)
1.49%
1.09% – 1.89%
Excessive drying / Decomposition
Water/Moisture (Hygroscopic), Residual MeOH
Nitrogen (N)
10.36%
9.96% – 10.76%
Decomposition (loss of N₂)
Residual DMF or Amine bases
Chlorine (Cl)
13.11%
N/A (Optional)
Incomplete halogenation
Residual HCl salts
Iodine (I)
46.92%
N/A (Optional)
De-iodination (Light sensitivity)
N/A
*Note: Halogen analysis is often performed separately via titration or ion chromatography but inferred via CHN purity in standard publication requirements.
Experimental Protocol: The Self-Validating System
Achieving the theoretical values above requires a protocol that accounts for the volatility of iodine and the hygroscopicity of the methoxy group.
Step-by-Step Methodology
Sample Pre-treatment (Crucial):
Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc.
Drying: Dry under high vacuum (< 1 mbar) at 40°C for 12 hours. Warning: Do not exceed 50°C as C-I bonds in electron-deficient rings can be thermally labile, leading to iodine sublimation and low Carbon results.
Combustion Parameters (Dumas Method):
Oxidation Furnace: 950°C - 1000°C.
Carrier Gas: Helium (99.999%).
Additives: Add Tungsten(VI) oxide (WO₃) to the sample capsule.
Reasoning: Iodine can form volatile I₂ which interferes with the thermal conductivity detector (TCD). WO₃ acts as a scrubber/catalyst to ensure complete combustion and proper halogen sequestration.
Validation Check:
Run a standard (e.g., Acetanilide) immediately before the sample.
If Nitrogen values drift >0.2%, replace the reduction copper column (halogens deplete the Cu layer rapidly).
Comparative Analysis: EA vs. Alternatives
Why insist on Elemental Analysis when NMR and Mass Spec exist? The table below compares the "performance" of these analytical products in the context of drug development.
Table 2: Analytical Method Performance Matrix
Feature
Elemental Analysis (EA)
Quantitative NMR (qNMR)
High-Res Mass Spec (HRMS)
Primary Output
Bulk Purity (% composition)
Molar Purity & Structure
Molecular Formula ID
Isomer Differentiation
❌ No (Isomers have identical %CHN)
✅ Yes (Coupling constants differ)
❌ No (Identical exact mass)
Inorganic Detection
✅ Excellent (Values drop proportionally)
❌ Poor (Salts are NMR silent)
❌ Poor (Ionization suppression)
Solvent Detection
✅ Good (C/H ratios shift)
✅ Excellent (Distinct peaks)
❌ Poor (Solvents often lost)
Sample Requirement
~2-5 mg (Destructive)
~10 mg (Recoverable)
< 1 mg (Destructive)
Publication Status
Mandatory (J. Med. Chem, JOC)
Accepted as alternative if purity >95%
Supporting evidence only
Scientific Insight:
For C₅H₄ClIN₂O, HRMS confirms you synthesized the correct molecule, but EA confirms you have pure material free of silica gel, sodium salts, or unreacted iodine—impurities that ruin downstream Suzuki couplings.
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for characterizing C₅H₄ClIN₂O, ensuring no false positives from isomeric interferences.
Caption: Integrated Analytical Workflow for validating C₅H₄ClIN₂O purity and identity.
References
PubChem. (2025).[1][4] 6-Chloro-4-iodo-3-methoxypyridazine (CID 23092481).[1] National Center for Biotechnology Information. Available at: [Link]
Journal of Medicinal Chemistry. (2024). Guidelines for Authors: Characterization of New Compounds. American Chemical Society. (Standard reference for ±0.4% EA requirement).
Reference Standards for 3-Chloro-4-iodo-6-methoxypyridazine: Qualification & Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8] In the development of novel kinase inhibitors and heterocyclic therapeutics, 3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-92-0) serves as a critical scaff...
In the development of novel kinase inhibitors and heterocyclic therapeutics, 3-Chloro-4-iodo-6-methoxypyridazine (CAS: 181355-92-0) serves as a critical scaffold.[1] Its orthogonal halogenation (chloro vs. iodo) allows for sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki), making it a high-value intermediate.[1]
However, the commercial supply chain for this compound is dominated by "Research Grade" reagents rather than ISO 17034 Certified Reference Materials (CRMs).[1] Relying on vendor-supplied purity values (often based solely on HPLC area %) introduces significant risk due to the prevalence of regioisomeric impurities and inorganic salts that are invisible to UV detection.[1]
This guide objectively compares the performance of commercial "Tech Grade" standards against In-House Qualified Primary Standards and provides a self-validating workflow to establish a reference material capable of supporting GLP/GMP activities.
The Hierarchy of Standards: A Comparative Analysis
For this specific pyridazine derivative, researchers typically face two choices. The table below summarizes the experimental risks associated with each.
Table 1: Comparative Performance Data
Feature
Option A: Commercial "Tech Grade"
Option B: In-House Qualified Standard
Primary Use
Early discovery screening
GLP Tox studies, GMP Release testing
Purity Basis
HPLC Area % (UV @ 254 nm)
Mass Balance (100% - Impurities) or qNMR
Assay Accuracy
Low (± 2-5% error typical)
High (± 0.5 - 1.0% uncertainty)
Regioisomer Risk
High. 4-Chloro-5-iodo isomers often co-elute in generic gradients.[1]
In the synthesis of 3-Chloro-4-iodo-6-methoxypyridazine, the iodination step can occur at the 5-position if directing groups are not strictly controlled.[1]
Standard C18 HPLC gradients often fail to resolve these positional isomers, leading to a "99% pure" vendor CoA that actually contains 10% of the wrong isomer.[1] Option B (In-House Qualification) is the only pathway to mitigate this risk.[1]
Workflow Visualization: The Qualification Pathway
The following diagram outlines the decision logic and experimental workflow for converting a raw commercial batch into a Qualified Reference Standard.
Figure 1: Logical workflow for qualifying a non-certified commercial reagent as a Primary Reference Standard.
Experimental Protocols
To establish a reliable standard (Option B), follow these protocols. These methods are designed to be self-validating —meaning the data itself confirms the quality of the result.[1]
Protocol A: Regioisomer-Specific HPLC Method
Objective: Separate the 4-iodo target from the 5-iodo impurity.[1] Standard C18 is often insufficient; a Phenyl-Hexyl column provides superior selectivity for halogenated aromatics due to pi-pi interactions.[1]
Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]
Protocol B: Purity Assignment via qNMR (The Gold Standard)
Objective: Determine the absolute mass purity (Assay) directly, bypassing the need for response factors.[1]
Materials:
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1] Note: Maleic acid is preferred for solubility in DMSO-d6.[1]
Solvent: DMSO-d6 (99.9% D).
Procedure:
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~10 mg of the Internal Standard () into the same vial. Use a micro-balance with 0.001 mg readability.
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (vortex/sonicate).[1]
Why this is self-validating: If you integrate the methoxy signal (
) and the aromatic proton signal () separately against the IS, they should yield the same purity value.[1] Divergence indicates overlapping impurities.[1]
Impurity Fate Mapping
Understanding where impurities originate allows for better control.[1]
Figure 2: Origin of critical impurities during synthesis. The 5-iodo regioisomer is the most persistent impurity.
References
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[6][7][8][1] (Section 11.1 on Reference Standards).
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[4][1] Journal of Medicinal Chemistry, 2014.[1] [4][1]
Pyridazine Chemistry: Synthesis and Functionalization of Pyridazines. (General chemical literature supporting the reactivity profiles described).[1]
USP <761>: Nuclear Magnetic Resonance Spectroscopy.[3][1] United States Pharmacopeia.[3][4][1] (Guidelines for qNMR implementation). [1]
Technical Guide: UV-Vis Absorption Properties of Methoxypyridazines
Executive Summary: The Diazine Advantage In modern drug discovery, the pyridazine scaffold (1,2-diazine) has emerged as a critical pharmacophore, distinct from its pyridine and pyrimidine analogs due to its unique electr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Diazine Advantage
In modern drug discovery, the pyridazine scaffold (1,2-diazine) has emerged as a critical pharmacophore, distinct from its pyridine and pyrimidine analogs due to its unique electronic deficiency and high polarity. Methoxypyridazines, specifically, serve as vital intermediates and active moieties in kinase inhibitors and agrochemicals.
This guide provides a rigorous analysis of the UV-Vis absorption properties of methoxypyridazines. Unlike standard spectral libraries, we focus on the causality of absorption shifts—how specific substitution patterns (3- vs. 4-position) and electronic effects (mesomeric vs. inductive) dictate detection parameters and physicochemical stability.
Theoretical Framework: Electronic Transitions
To interpret the spectra of methoxypyridazines, one must first understand the baseline electronic architecture of the parent pyridazine ring.
The Two Primary Transitions
Pyridazines exhibit two characteristic absorption bands in the UV region:
Transition (~240–250 nm): High intensity (). Arises from the aromatic conjugated system.
Transition (~300–340 nm): Low intensity (). Arises from the excitation of a non-bonding electron (lone pair) on the nitrogen atoms to an anti-bonding orbital. This transition is "forbidden" by symmetry but becomes observable due to vibronic coupling.
The "Methoxy Effect" (Auxochromic Shift)
The methoxy group (-OCH
) acts as an auxochrome . Although it does not absorb UV light significantly on its own, its oxygen atom possesses lone pairs that interact with the pyridazine -system.
Mesomeric Effect (+M): The lone pair donates electron density into the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital).
Result: The energy gap (
) decreases, causing a Bathochromic Shift (Red Shift) to longer wavelengths and a Hyperchromic Effect (increased intensity).
Figure 1: Energy level diagram illustrating the auxochromic effect of the methoxy group on electronic transitions.
Comparative Analysis: Isomers and Analogs
The position of the methoxy group critically alters the conjugation pathway. The table below synthesizes experimental data ranges for key derivatives.
Table 1: Comparative Spectral Properties[1][2]
Compound
Structure
()
()
Key Characteristic
Pyridazine
Parent
246 nm
~3.1
340 nm
Baseline reference. High water solubility.
3-Methoxypyridazine
Ortho-like
250–255 nm
~3.4
~310 nm
Strong +M resonance with adjacent N.
4-Methoxypyridazine
Meta-like
255–260 nm
~3.3
~305 nm
Conjugation distributed differently; often obscures .
3,6-Dimethoxypyridazine
Disubstituted
265–275 nm
~3.6
Obscured
Symmetric electron donation; significant red shift.
3-Hydroxypyridazine
Tautomer
280–300 nm
~3.5
N/A
Caution: Exists as pyridazin-3(2H)-one (lactam).
The Tautomerism Trap
A critical distinction for drug development is stability.
Methoxypyridazines are fixed ethers. They do not tautomerize. Their UV spectrum is independent of concentration (no aggregation) but sensitive to solvent polarity (solvatochromism).
Hydroxypyridazines (often used as precursors) exist in equilibrium with the lactam form (pyridazinone). This results in a significantly different UV profile (
shifted to ~280+ nm) due to the loss of aromaticity in the lactam ring.
Expert Insight: When monitoring the methylation reaction of 3-hydroxypyridazine to 3-methoxypyridazine, track the hypsochromic shift (Blue Shift) from ~280 nm (lactam) to ~250 nm (ether) to confirm product formation.
Figure 2: Spectroscopic distinction between the fixed methoxy product and the tautomeric hydroxy precursor.
Methoxypyridazines are weak bases. Accurate pKa determination is essential for predicting solubility and bioavailability. The following protocol uses a 96-well plate UV-Vis method , superior to potentiometric titration for low-solubility compounds.
Reagents & Equipment
Stock Solution: 10 mM Methoxypyridazine in DMSO.
Buffer System: Universal buffer (Briton-Robinson or phosphate-citrate) ranging from pH 2.0 to 12.0 in 0.5 unit increments.
Detection: UV-Vis Plate Reader (e.g., Tecan or Molecular Devices) capable of 1 nm resolution.
Step-by-Step Workflow
Preparation: Dispense 196 µL of each buffer (pH 2–12) into a UV-transparent 96-well plate (quartz or specialized UV-star plastic).
Spiking: Add 4 µL of the 10 mM Stock Solution to each well.
Note: Final concentration = 200 µM. DMSO content = 2% (negligible effect on pKa).
Blanking: Prepare a parallel row with 196 µL buffer + 4 µL pure DMSO (no analyte) for background subtraction.
Measurement: Scan from 230 nm to 400 nm.
Analysis:
Identify the wavelength of maximum change (
).
Plot Absorbance (
) vs. pH.
Fit the sigmoidal curve using the Henderson-Hasselbalch equation to solve for pKa.
Trustworthiness Check: The curve must exhibit a clear isosbestic point (a specific wavelength where absorbance is constant across all pH values). The presence of an isosbestic point confirms that only two species (protonated and neutral) are present in equilibrium, validating the purity of your sample.
Figure 3: Workflow for high-throughput pKa determination using UV-Vis spectroscopy.
References
Mason, S. F. (1959). The Electronic Spectra of N-Heteroaromatic Systems. Journal of the Chemical Society, 1240-1253. Link
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd Ed.). Elsevier.
Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(1), 48-52. Link
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Pyridazine. NIST Chemistry WebBook. Link
Linnell, R. H. (1960).[1] Near-Ultraviolet Solution Spectra of Pyridazine. The Journal of Chemical Physics, 34, 698. Link
[1][2] Executive Summary & Chemical Identity[3][4] 3-Chloro-4-iodo-6-methoxypyridazine is a halogenated heteroaromatic compound frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of k...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity[3][4]
3-Chloro-4-iodo-6-methoxypyridazine is a halogenated heteroaromatic compound frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its disposal requires strict adherence to halogenated waste protocols due to the presence of both Chlorine and Iodine atoms.
Unlike standard organic waste, the iodine content presents specific challenges during incineration (formation of corrosive HI gas), requiring disposal facilities equipped with appropriate wet scrubbers.[1] This guide outlines the precise segregation, packaging, and labeling workflows to ensure compliance with EPA (RCRA) and OSHA standards.[1]
Chemical Hazard Matrix
Property
Description
Risk Factor
Physical State
Solid (typically off-white to yellow powder)
Particulate inhalation; dust generation.
Reactive Groups
C-Cl (Position 3), C-I (Position 4)
Susceptible to nucleophilic aromatic substitution; potential skin sensitizer.
Potential for slow decomposition/discoloration if stored in clear glass.
Waste Class
Halogenated Organic
DO NOT mix with non-halogenated solvents or oxidizers.
Pre-Disposal Stabilization & Segregation
Before moving to the disposal drum, the researcher must ensure the material is stable.[1] The C-I bond is the "weak link" in this molecule.
The "Why" Behind the Protocol
Iodine Sensitivity: Iodinated compounds can undergo photolytic dehalogenation. If left in clear waste containers near windows, they may release free iodine (
), visible as purple vapor, which is corrosive and toxic.[1]
Nucleophilic Reactivity: The pyridazine ring is electron-deficient. Mixing this waste with strong nucleophiles (e.g., unquenched thiols or amines) in the waste drum can trigger exothermic substitution reactions.
Stabilization Steps[1][3]
Quench Reactive Mixtures: If the compound is in a reaction mixture (e.g., with Lithium reagents or Palladium catalysts), quench fully with saturated
or water before adding to the organic waste stream.[1]
Separate Heavy Metals: If used in a cross-coupling reaction (Suzuki/Sonogashira), filter the solution through Celite or a metal scavenger to remove Palladium. Heavy metals require a separate waste stream from the halogenated organic scaffold to minimize incineration costs and environmental impact.
Operational Disposal Workflow
Visual Decision Tree
The following diagram outlines the logical flow for segregating this specific compound.
Figure 1: Segregation logic for halogenated pyridazine waste. Note the emphasis on light protection due to the iodine atom.[1]
Detailed Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. If the solid is suspected to be wet or unstable, use an Amber Glass jar to prevent photodegradation.
Bagging: Place gloves, weigh boats, and paper towels contaminated with the compound into a clear polyethylene bag before placing them in the drum. This prevents dust generation when the drum is opened.
B. Liquid Waste (Reaction Solutions & HPLC Effluent)
Stream Selection: This MUST go into the Halogenated Organic Solvent stream.
Critical Error Prevention: Never pour this into the "Non-Halogenated" (Acetone/Ethanol) drum. Even small amounts of iodine/chlorine can disqualify a non-halogenated drum from fuel-blending recycling programs, forcing expensive incineration instead.
Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid, Peroxides).
pH Check: Ensure the solution is neutral (pH 6-8). Acidic solutions containing iodide can oxidize to
Wash with soap and water for 15 minutes.[3][4] Iodine stains can be reduced with a dilute thiosulfate solution (if available), otherwise standard washing suffices.[1]
References
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] United States Department of Labor.[7] [Link][1][6]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[Link][1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Chloro-6-methoxypyridazine (Analog). PubChem. [Link]
Personal protective equipment for handling 3-Chloro-4-iodo-6-methoxypyridazine
Executive Safety Summary & Hazard Context 3-Chloro-4-iodo-6-methoxypyridazine is a poly-functionalized halogenated heterocycle.[1] While often categorized generically as an irritant, its structural features—specifically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Hazard Context
3-Chloro-4-iodo-6-methoxypyridazine is a poly-functionalized halogenated heterocycle.[1] While often categorized generically as an irritant, its structural features—specifically the iodine at position 4 and chlorine at position 3—dictate a higher tier of handling rigor than standard organic intermediates.
Why This Compound Requires Specific Protocols:
Electrophilic Potential: The C-I and C-Cl bonds render the pyridazine ring electron-deficient, making it a potential alkylating agent.[1] This increases the risk of skin sensitization and cumulative toxicity beyond simple irritation [1].
Halogenated Waste Classification: Unlike standard organic waste, this compound and its mother liquors must be segregated into halogenated waste streams to comply with EPA/RCRA regulations and prevent the formation of toxic dioxins during standard incineration [2].
Physical Properties: As a solid, it poses a dust inhalation hazard. In solution, halogenated heterocycles can permeate standard nitrile gloves faster than non-halogenated analogs.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the Precautionary Principle , assuming the compound possesses sensitizing properties until proven otherwise.
Protection Zone
PPE Standard
Technical Rationale
Hand Protection (Solid)
Single Nitrile (Min. 5 mil thickness)
Sufficient for dry solid handling where permeation risk is low.[1]
Hand Protection (Solution)
Double Gloving (Nitrile over Laminate/Silver Shield)
Halogenated organics in solvents (e.g., DCM, DMF) can permeate nitrile in <15 mins.[1] Laminate liners provide chemical impermeability [3].
Eye & Face
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient.[1] Goggles seal against dust entry and splashes that could cause corneal alkylation.[1]
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary)
All open handling must occur in a hood.[1] If weighing outside a hood, a P100 particulate respirator is mandatory to prevent mucous membrane sensitization.
Body
Tyvek® Lab Coat (Closed front)
Cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and splashes.
Engineering Control: Operate inside a chemical fume hood or a powder weighing enclosure.
Static Mitigation: Use an anti-static gun on the weighing boat and spatula before contact. Poly-functionalized pyridazines can carry significant static charge, causing "jumping" of the powder.[1]
Technique:
Place the receiving vessel inside the balance draft shield if possible.
Use a disposable antistatic weighing funnel to prevent residue on the balance pan.
Wipe Down: Immediately wipe the balance area with a solvent-dampened tissue (Acetone/EtOH) after use to capture invisible micro-particles.[1]
B. Solubilization & Reaction Setup
Risk: Exothermic dissolution and glove permeation.[1]
Solvent Choice: If using Dichloromethane (DCM) or Chloroform, Silver Shield (Laminate) gloves are mandatory.[1] Standard nitrile degrades rapidly in halogenated solvents.
Light Sensitivity: The Iodine substituent (C-I bond) is susceptible to photolytic cleavage.[1]
Protocol: Wrap reaction vessels in aluminum foil or use amber glassware.
Storage: Store the solid in opaque containers at 2–8°C to prevent slow dehalogenation.
Inert Atmosphere: Flush the headspace with Nitrogen or Argon. While not strictly pyrophoric, excluding moisture prevents hydrolysis of the chloro/iodo groups, which would release acidic byproducts (HCl/HI).[1]
Visualized Safety Logic
Diagram 1: PPE Decision Tree & Exposure Response
This logic gate ensures the correct PPE is selected based on the physical state of the compound.[1]
Caption: Decision matrix for PPE selection based on physical state and solvent carrier, including immediate emergency response steps.
Waste Disposal & Decontamination[1][2][3][4]
Critical Rule: Do NOT mix with general organic waste.[1]
A. Waste Segregation Protocol
Primary Stream: All mother liquors, contaminated solvents, and solid residues must go into the Halogenated Waste container.
Reason: High-temperature incineration (>1100°C) is required to break the C-Cl and C-I bonds safely without generating dioxins [4].[1]
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a clear, chemically resistant bag, labeled "Halogenated Solid Debris," and disposed of as hazardous waste.
B. Decontamination of Glassware
Before washing glassware in a standard sink:
Rinse 1: Rinse with Acetone or Ethyl Acetate.[1] Collect this rinse in the Halogenated Waste container.
Rinse 2: Rinse with a 5% Sodium Thiosulfate solution (aqueous).[1]
Mechanism:[1][2][3][4] Thiosulfate neutralizes potential trace iodine/oxidizers liberated from the ring.